Product packaging for N,3-dihydroxybenzamide(Cat. No.:CAS No. 16060-55-2)

N,3-dihydroxybenzamide

Cat. No.: B103962
CAS No.: 16060-55-2
M. Wt: 153.14 g/mol
InChI Key: IRGXGFPSYHAJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,3-dihydroxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B103962 N,3-dihydroxybenzamide CAS No. 16060-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGXGFPSYHAJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640871
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16060-55-2
Record name 3-Hydroxybenzohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16060-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,3-dihydroxybenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical Properties and Structure

N,3-dihydroxybenzamide is a chemical compound belonging to the benzamide class. It is recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its potential therapeutic applications.

Chemical Identity and Structure

The fundamental structural and identifying information for this compound is summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [2]
CAS Number 3809-24-5
SMILES C1=CC(=CC(=C1)C(=O)NO)O
InChI InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10-11/h1-4,9,11H,(H,8,10)

The structure of this compound features a benzene ring substituted with a hydroxyl group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H). This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its ability to chelate the zinc ion within the active site of histone deacetylases.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the conversion of a carboxylic acid to a hydroxamic acid. A representative protocol is detailed below.

Objective: To synthesize this compound from a suitable starting material. While a specific protocol for this compound was not found in the search results, a general procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts from 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)[3]

  • Hydroxylamine hydrochloride[4]

  • A base such as triethylamine or potassium hydroxide[4]

  • Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]

Procedure:

  • Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive species.

    • Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.

    • Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like dichloromethane. Add HOBt and DCC and stir the solution at room temperature.[3]

  • Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.

  • Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]

  • Work-up and Purification:

    • The reaction mixture is typically filtered to remove any solid byproducts (like dicyclohexylurea if DCC was used).[3]

    • The solvent is evaporated under reduced pressure.

    • The crude product is then purified, commonly by recrystallization from a suitable solvent system like ethanol and ethyl acetate, to yield pure this compound.[5]

Characterization: The final product should be characterized by techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily investigated for their activity as histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7][8] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[7]

By inhibiting HDACs, this compound helps maintain a state of histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]

The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) in the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound initiates a cascade of events within the cell, primarily affecting gene expression.

HDAC_Inhibition_Pathway cluster_extracellular Cell Membrane cluster_intracellular Nucleus N3DHB This compound HDAC Histone Deacetylase (HDAC) N3DHB->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Leads to Open_Chromatin Open Chromatin (Transcriptionally Active) Ac_Histones->Open_Chromatin Promotes Gene_Expression Gene Expression (e.g., p21) Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects Induces

Caption: Signaling pathway of this compound as an HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

To quantify the inhibitory potential of this compound against specific HDAC isoforms, a fluorogenic in vitro assay is commonly employed.[5][10]

Objective: To determine the IC₅₀ value of this compound for a specific HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).[5]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)[5]

  • Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]

  • This compound (inhibitor) at various concentrations

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)[5]

  • Developer solution (e.g., Trypsin in 1 mM HCl with a known pan-HDAC inhibitor like SAHA to stop the reaction)[5][11]

  • 96-well half-area plates[10]

  • Fluorescence plate reader[5]

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.

  • Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different concentrations of this compound.[5] Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).[10] Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes at 37°C).[5]

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.[5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on the enzyme).[5]

  • Reaction Termination and Development: Stop the reaction by adding the developer solution.[5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[11] Allow this development step to proceed for a set time (e.g., 60 minutes at 37°C).[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data with the uninhibited reaction representing 100% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow Diagram

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound serial dilutions add_enzyme_inhibitor Add enzyme and inhibitor to 96-well plate prep_inhibitor->add_enzyme_inhibitor prep_enzyme Prepare HDAC enzyme solution prep_enzyme->add_enzyme_inhibitor prep_substrate Prepare fluorogenic substrate solution start_reaction Add substrate to start reaction prep_substrate->start_reaction pre_incubate Pre-incubate (5 min, 37°C) add_enzyme_inhibitor->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate (30-90 min, 37°C) start_reaction->incubate_reaction stop_reaction Add developer solution to stop reaction incubate_reaction->stop_reaction develop_signal Incubate for development (60 min, 37°C) stop_reaction->develop_signal read_fluorescence Measure fluorescence (Ex: 380nm, Em: 430nm) develop_signal->read_fluorescence normalize_data Normalize data (0% and 100% controls) read_fluorescence->normalize_data plot_curve Plot % inhibition vs. [Inhibitor] normalize_data->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for an in vitro HDAC inhibition assay.

References

The Function of N,3-dihydroxybenzamide: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological function, mechanism of action, and quantitative activity of N,3-dihydroxybenzamide. This guide provides an in-depth technical overview of its potential functions by examining closely related structural isomers and the broader class of hydroxamic acids. The experimental protocols, data, and pathways described herein are for these analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this compound.

Core Concepts: Inferred Functions of this compound

This compound belongs to the class of organic compounds known as hydroxamic acids. Its structure, featuring both a catechol-like ring and a hydroxamic acid moiety, suggests several potential biological activities, primarily revolving around metal chelation.

Potential Functions:

  • Metalloenzyme Inhibition: The hydroxamic acid group is a well-established zinc-binding motif found in numerous inhibitors of metalloenzymes. Therefore, this compound could potentially inhibit zinc-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

  • Iron Chelation (Siderophore Activity): The dihydroxybenzene (catechol) portion is a classic iron-chelating group. Molecules containing this feature, like 2,3-dihydroxybenzamide, are integral to siderophores—compounds produced by microorganisms to scavenge iron from their environment.[1][2] This suggests this compound may bind to ferric iron (Fe³⁺) with high affinity.

  • Antioxidant Activity: Phenolic compounds, particularly catechols, are known to act as antioxidants by scavenging free radicals. The dihydroxy substitution on the benzene ring indicates that this compound may possess antioxidant properties.

  • Antimicrobial and Antiproliferative Activity: Many benzamide derivatives and hydroxamic acids exhibit antimicrobial and antiproliferative effects, often linked to their ability to chelate essential metal ions or inhibit key enzymes in pathogens and cancer cells.

Quantitative Data from Analogous Compounds

Due to the absence of specific data for this compound, this section presents quantitative information from closely related dihydroxybenzamide derivatives and other relevant compounds to provide a comparative baseline for future experimental work.

Table 1: Iron Chelation and Enzyme Inhibition Data for Dihydroxybenzamide Analogs and Related Compounds
Compound/AnalogTarget/AssayValueUnitReference
5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS)EntE (Dihydroxybenzoate-AMP ligase)3.8nM (appKi)[3]
N,N′,N″-tris(S-2,3-dihydroxybenzoyl)-O-seryl-O-seryl methoxy serinateListeria monocytogenes25µg/mL (MIC)[1]
N-methyl-substituted benzimidazole carboxamide (hydroxy/methoxy substituted)MCF-7 cell line3.1µM (IC50)[4]
Compound 8 (benzimidazole with dihydroxy/methoxy phenyl)E. faecalis8µM (MIC)[4]
Table 2: Protonation Constants for Catecholamine Derivatives
Compoundlog K₁ᴴlog K₂ᴴReference
N-methyl-2,3-dihydroxybenzamide (MDHB)-7.50[5]
Catechol9.2212.0[5]

Experimental Protocols for Key Assays

The following are detailed methodologies for experiments commonly used to assess the biological activities of compounds structurally related to this compound.

Synthesis of Dihydroxybenzamide Derivatives

General Procedure for Preparation of 2,4-dihydroxybenzamide: This protocol can be adapted for the synthesis of other dihydroxybenzamide isomers.

  • Dissolve the starting material, methyl 2,4-dihydroxybenzoate (0.10 mol), in 10 mL of aqueous ammonia (25%).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Remove the excess ammonia and the methanol byproduct under reduced pressure.

  • Add 10 mL of water to the residue and extract the product with diethyl ether.

  • Collect the ether extracts, wash with water, and dry the ether layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2,4-dihydroxybenzamide by column chromatography using ethyl acetate as the mobile phase.[6]

Iron Chelation: Chrome Azurol S (CAS) Assay

This colorimetric assay is used to evaluate the iron-chelating (siderophore) activity of a compound.[1][2]

  • Preparation of CAS Solution: Prepare a solution containing 0.12 mM Chrome Azurol S, 0.3 mM ammonium acetate, 0.3 mM 3-(N,N-Dimethyldodecylammonio)propanesulfonate (DDAPS), and 20 µM FeCl₃ in distilled water.

  • Sample Preparation: Dilute the test compound (e.g., this compound) to a gradient of concentrations (typically 0 to 100 µM).

  • Assay Procedure:

    • Mix the diluted compound with the CAS solution in a 96-well microplate.

    • Incubate the plate for 1 hour at room temperature.

    • Measure the absorbance at 630 nm.

  • Data Analysis: A decrease in absorbance at 630 nm is correlated with higher iron-chelating activity, as the test compound sequesters iron from the iron-CAS complex.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.[5]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol.

  • Assay Procedure:

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging is calculated. A higher percentage of scavenging indicates greater antioxidant activity.

Visualizations: Pathways and Workflows

Signaling Pathway: Enterobactin Biosynthesis

Enterobactin is a siderophore that utilizes a 2,3-dihydroxybenzoate (DHB) precursor, which is structurally related to the dihydroxybenzoyl moiety of this compound. The inhibition of this pathway is a target for novel antibacterial agents.[3]

Enterobactin_Biosynthesis Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB EntC, EntB, EntA EntE EntE DHB->EntE PPi PPi EntE->PPi DHB_AMP DHB-AMP Intermediate EntE->DHB_AMP ATP ATP ATP->EntE Arylated_EntB Arylated EntB DHB_AMP->Arylated_EntB Ligation EntB Holo-EntB EntB->Arylated_EntB AMP AMP Arylated_EntB->AMP Enterobactin Enterobactin Assembly Arylated_EntB->Enterobactin

Caption: Simplified pathway of Enterobactin biosynthesis in E. coli.

Experimental Workflow: Iron Chelation (CAS Assay)

The following diagram illustrates the logical flow of the Chrome Azurol S (CAS) assay for determining the iron-chelating capacity of a test compound.

CAS_Assay_Workflow start Start prepare_cas Prepare Fe-CAS-DDAPS Assay Solution (Blue) start->prepare_cas prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound mix Mix Test Compound with CAS Assay Solution prepare_cas->mix prepare_compound->mix incubate Incubate at Room Temp (1 hour) mix->incubate measure Measure Absorbance at 630 nm incubate->measure analyze Analyze Data: Color change (Blue -> Other) indicates Fe chelation measure->analyze end End analyze->end

Caption: Workflow for the Chrome Azurol S (CAS) iron chelation assay.

Logical Relationship: Potential Activities of this compound

This diagram outlines the inferred biological functions of this compound based on its key structural features.

Functional_Inference cluster_features Structural Features cluster_functions Inferred Biological Functions N3DHB This compound Hydroxamic_Acid N-Hydroxy Amide (Hydroxamic Acid) N3DHB->Hydroxamic_Acid contains Catechol_Ring 3-Hydroxy Benzene (Catechol-like) N3DHB->Catechol_Ring contains Metalloenzyme_Inhibition Metalloenzyme Inhibition (e.g., HDACs, MMPs) Hydroxamic_Acid->Metalloenzyme_Inhibition enables Iron_Chelation Iron (Fe³⁺) Chelation (Siderophore Activity) Catechol_Ring->Iron_Chelation enables Antioxidant Antioxidant Activity Catechol_Ring->Antioxidant enables

Caption: Inferred functions based on structural motifs of this compound.

References

An In-depth Technical Guide to the Discovery and History of Dihydroxybenzamides as Core Scaffolds in Siderophores and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomer Specificity: While the query specified N,3-dihydroxybenzamide, the available scientific literature predominantly focuses on other isomers, particularly 2,3-dihydroxybenzamide, which is a foundational component of numerous catecholate siderophores. This guide will, therefore, concentrate on the well-documented discovery, history, and applications of the dihydroxybenzamide scaffold, with a primary emphasis on the 2,3-isomer due to its significant role in biological systems and drug development.

Introduction

Dihydroxybenzamide derivatives represent a critical class of organic compounds characterized by a benzamide backbone substituted with two hydroxyl groups on the phenyl ring. Their history is intrinsically linked to the study of microbial iron acquisition and the discovery of siderophores—small, high-affinity iron-chelating molecules secreted by microorganisms.[1][2] The catechol moiety (an ortho-dihydroxybenzene group) present in isomers like 2,3-dihydroxybenzamide provides a highly efficient bidentate ligand for ferric iron (Fe³⁺), making these compounds central to the biological function of many siderophores.[3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of dihydroxybenzamides, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The story of dihydroxybenzamides is a chapter in the broader history of siderophore research. The term "siderophore," meaning "iron carrier" in Greek, was coined by Lankford in 1973, but the discovery of these iron-binding molecules dates back to the early 1950s with the identification of "fungal growth factors" like ferrichrome and coprogen.[2][5] These initial discoveries were of hydroxamate-type siderophores.

The discovery of catecholate siderophores, which feature the dihydroxybenzoyl moiety, followed. A landmark in this area was the isolation and characterization of enterobactin (also known as enterochelin) from Escherichia coli.[5] Enterobactin is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, and it exhibits an exceptionally high affinity for Fe³⁺, making it one of the most powerful iron chelators known.[3][4] The identification of the 2,3-dihydroxybenzoyl-L-serine unit as the fundamental iron-chelating component of enterobactin was a pivotal moment, establishing the importance of the 2,3-dihydroxybenzamide scaffold in biological iron transport.[6][7]

Subsequent research has revealed a wide array of catecholate siderophores from various microorganisms, many of which are derivatives of 2,3-dihydroxybenzoylserine.[3][4] This has led to extensive investigation into the biosynthesis, transport, and potential applications of these molecules.

Biosynthesis of Catecholate Siderophores

The biosynthesis of catecholate siderophores like enterobactin is a well-characterized pathway that begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymes convert chorismate into 2,3-dihydroxybenzoic acid (DHB). The DHB is then activated and coupled to L-serine by a non-ribosomal peptide synthetase (NRPS) machinery, ultimately leading to the formation of the siderophore.

Biosynthesis cluster_NRPS NRPS Machinery (EntF) Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC 2,3-dihydro-2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->2,3-dihydro-2,3-dihydroxybenzoate EntB 2,3-Dihydroxybenzoate (DHB) 2,3-Dihydroxybenzoate (DHB) 2,3-dihydro-2,3-dihydroxybenzoate->2,3-Dihydroxybenzoate (DHB) EntA DHB-AMP DHB-AMP 2,3-Dihydroxybenzoate (DHB)->DHB-AMP EntE DHB-S-EntB DHB-S-EntB DHB-AMP->DHB-S-EntB EntB N-(2,3-dihydroxybenzoyl)-L-serine N-(2,3-dihydroxybenzoyl)-L-serine DHB-S-EntB->N-(2,3-dihydroxybenzoyl)-L-serine L-Serine L-Serine L-Serine->N-(2,3-dihydroxybenzoyl)-L-serine Enterobactin Enterobactin N-(2,3-dihydroxybenzoyl)-L-serine->Enterobactin EntD (Cyclization)

Biosynthesis of Enterobactin.

Chemical Synthesis

The chemical synthesis of dihydroxybenzamide derivatives and siderophore analogues is crucial for studying their structure-activity relationships and for developing therapeutic agents.[8][9] Synthetic approaches often involve the protection of the hydroxyl groups of a dihydroxybenzoic acid precursor, followed by amide bond formation with a desired amine, and subsequent deprotection.

General Synthetic Scheme:

Synthesis 2,3-Dihydroxybenzoic Acid 2,3-Dihydroxybenzoic Acid Protected 2,3-Dihydroxybenzoic Acid Protected 2,3-Dihydroxybenzoic Acid 2,3-Dihydroxybenzoic Acid->Protected 2,3-Dihydroxybenzoic Acid Protection (e.g., Benzyl groups) Activated Ester Activated Ester Protected 2,3-Dihydroxybenzoic Acid->Activated Ester Activation (e.g., DCC, HOBt) Protected N-R-2,3-dihydroxybenzamide Protected N-R-2,3-dihydroxybenzamide Activated Ester->Protected N-R-2,3-dihydroxybenzamide Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Protected N-R-2,3-dihydroxybenzamide Amide Coupling N-R-2,3-dihydroxybenzamide N-R-2,3-dihydroxybenzamide Protected N-R-2,3-dihydroxybenzamide->N-R-2,3-dihydroxybenzamide Deprotection (e.g., Hydrogenolysis)

General Synthetic Workflow.

Experimental Protocols

The study of dihydroxybenzamide-containing siderophores involves a variety of experimental techniques for their detection, quantification, and characterization.

1. Siderophore Detection and Quantification: The CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[10][11][12] It relies on the principle of competition for iron between the siderophore and the CAS dye.

Protocol:

  • Preparation of CAS shuttle solution: A solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer is prepared.

  • Sample Preparation: The microbial culture supernatant suspected of containing siderophores is collected.

  • Assay: The culture supernatant is mixed with the CAS shuttle solution.

  • Detection: In the presence of siderophores, which have a higher affinity for iron than CAS, the iron is sequestered from the CAS-iron complex. This causes a color change from blue to orange/yellow, which can be quantified spectrophotometrically at 630 nm.[11]

Experimental Workflow:

CAS_Assay Microbial Culture Microbial Culture Centrifugation Centrifugation Microbial Culture->Centrifugation Culture Supernatant Culture Supernatant Centrifugation->Culture Supernatant Mix and Incubate Mix and Incubate Culture Supernatant->Mix and Incubate CAS Shuttle Solution CAS Shuttle Solution CAS Shuttle Solution->Mix and Incubate Spectrophotometric Reading (630 nm) Spectrophotometric Reading (630 nm) Mix and Incubate->Spectrophotometric Reading (630 nm) Quantification Quantification Spectrophotometric Reading (630 nm)->Quantification

CAS Assay Workflow.

2. Identification of Catecholate-Type Siderophores: Arnow's Test

This is a specific chemical test to detect the presence of the catechol moiety.

Protocol:

  • Sample Preparation: The culture filtrate is used.

  • Reagent Addition: The following reagents are added sequentially to the sample: 0.5 N HCl, nitrite-molybdate reagent, and 1 N NaOH.

  • Detection: The development of a yellow-orange to red color indicates the presence of a catechol group.[13]

3. Iron Chelation Capacity

This assay determines the ability of the siderophore to bind iron at a specific pH.

Protocol:

  • A known concentration of the siderophore solution is prepared.

  • Increasing concentrations of an iron salt solution are added to aliquots of the siderophore solution.

  • The pH is adjusted and maintained.

  • After equilibration, the solution is filtered to remove any precipitated iron.

  • The amount of iron remaining in the filtrate (the chelated iron) is quantified.[13]

Quantitative Data

The iron-chelating ability and biological activity of dihydroxybenzamide-containing compounds have been quantified in numerous studies. The following table summarizes representative data for enterobactin and related compounds.

CompoundFe³⁺ Affinity Constant (log K)pFe³⁺Biological ActivityReference
Enterobactin~4935.5Potent iron scavenger for various bacteria.[3][4]
N-(2,3-dihydroxybenzoyl)-L-serine--Precursor to enterobactin, shows iron-chelating activity.[6]
Synthetic AnalogsVariableVariableCan act as growth promoters or inhibitors depending on the microbial strain and the specific chemical modifications.[8]

pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at a defined pH and total concentrations of iron and ligand, providing a more biologically relevant measure of iron-chelating efficiency.

Applications in Drug Development

The high affinity of dihydroxybenzamide-containing siderophores for iron has made them attractive scaffolds for drug development.

  • "Trojan Horse" Antibiotics: By attaching an antibiotic to a siderophore, the drug can be actively transported into a bacterial cell via the siderophore uptake machinery, increasing its efficacy and overcoming resistance mechanisms.

  • Iron Overload Therapies: Synthetic analogues of these compounds are being investigated for the treatment of iron overload diseases, such as thalassemia.

  • Anticancer and Antimalarial Agents: The iron-chelating properties of these compounds can be exploited to deprive cancer cells or malaria parasites of essential iron.

Conclusion

While the specific compound "this compound" is not extensively documented, the broader class of dihydroxybenzamides, particularly the 2,3-isomer, has a rich history rooted in the discovery of catecholate siderophores. The 2,3-dihydroxybenzoyl moiety is a powerful iron-chelating group that is central to the function of some of the most potent known siderophores, such as enterobactin. The understanding of the biosynthesis, synthesis, and biological activity of these compounds has opened up numerous avenues for research and development, from novel antibiotic delivery systems to treatments for iron-related disorders. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this important class of molecules.

References

A Technical Guide to the Biological Activities of N,3-Dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N,3-dihydroxybenzamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Its inherent ability to chelate metal ions, particularly zinc, and participate in hydrogen bonding interactions makes it an ideal pharmacophore for targeting metalloenzymes. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A primary therapeutic application of this compound and related hydroxamic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2] this compound derivatives function as potent HDAC inhibitors (HDACi), promoting an open chromatin state and the re-expression of these critical genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[1][3]

The inhibitory mechanism involves the hydroxamic acid moiety chelating the catalytic zinc ion within the HDAC active site, effectively blocking its enzymatic activity. The benzamide ring and its substituents contribute to the binding affinity and selectivity for different HDAC isoforms.[3][4]

HDAC_Inhibition_Mechanism cluster_0 Normal Cell Function cluster_1 Mechanism of this compound Derivatives Histone Histone Tail (Lysine-Ac) HDAC HDAC Enzyme (Active) Histone->HDAC Deacetylation Chromatin_C Condensed Chromatin (Gene Silencing) HDAC->Chromatin_C HDAC_Inhibited HDAC Enzyme (Inhibited) Chromatin_O Open Chromatin (Gene Expression) HDAC_Inhibited->Chromatin_O Inhibition of Deacetylation Inhibitor This compound Derivative Inhibitor->HDAC_Inhibited Binds to Zn2+ in active site Apoptosis Cell Cycle Arrest & Apoptosis Chromatin_O->Apoptosis

Mechanism of HDAC inhibition by this compound derivatives.
Quantitative Data: HDAC Inhibition and Cytotoxicity

The following tables summarize the inhibitory concentrations (IC₅₀) of various N-hydroxybenzamide derivatives against HDAC enzymes and their cytotoxic effects on different cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity

Compound ID Modification HDAC1 (IC₅₀) HDAC2 (IC₅₀) HDAC3 (IC₅₀) HDAC6 (IC₅₀) Reference
1j Branched Cap Group 0.05 µM - - - [5]
1k Branched Cap Group 0.03 µM - - - [5]
4a Indirubin-based - >1000 nM - 34 nM [6]
10a Indirubin-based 120 nM 140 nM - 110 nM [6]
13 2-methylamino >15,000 nM >15,000 nM 41 nM >15,000 nM [3]

| 16 | 2-methylthio | >20,000 nM | >20,000 nM | 29 nM | >20,000 nM |[3] |

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

Compound ID Cell Line IC₅₀ (µM) Reference
NCDDNB * PC-3 (Prostate) < 10 [7]
NCDDNB * DU-145 (Prostate) < 10 [7]
NCDDNB * CWR-22 (Prostate) < 10 [7]
4a SW620 (Colon) 0.021 [6]
7a SW620 (Colon) 0.007 [6]
10a SW620 (Colon) 0.008 [6]
13h MCF-7 (Breast) 1.84 [8]
13k K562 (Leukemia) 2.07 [8]

*N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against HDAC enzymes.

  • Preparation of Reagents :

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).

    • Fluorogenic substrate (e.g., Fluor-de-Lys®).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Developer solution containing a protease (e.g., trypsin) and a fluorescence quencher release agent.

    • Test compounds (this compound derivatives) dissolved in DMSO at various concentrations.

    • Positive control inhibitor (e.g., SAHA, Trichostatin A).

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control (DMSO).

    • Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution. This step also cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate for an additional period (e.g., 15 minutes) at room temperature.

  • Data Analysis :

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Subtract the background fluorescence from wells without the enzyme.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow start Start prep Prepare Reagents: Enzyme, Substrate, Buffer, Test Compounds start->prep plate Plate Setup: Add Buffer, Enzyme, and Test Compound to 96-well plate prep->plate pre_incubate Pre-incubate (e.g., 10 min at RT) plate->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate (e.g., 60 min at 37°C) add_substrate->incubate add_developer Add Developer Solution (Stops reaction, releases fluorophore) incubate->add_developer final_incubate Incubate (e.g., 15 min at RT) add_developer->final_incubate read Measure Fluorescence (Ex: 360nm, Em: 460nm) final_incubate->read analyze Data Analysis: Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Workflow for a typical in vitro HDAC inhibition fluorescence assay.

Anti-inflammatory Activity

Certain benzamide derivatives have demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[9][11] For example, N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide has been shown to protect against colitis by inhibiting the NF-κB/IL-6/STAT3 signaling cascade.[11] This inhibition leads to a reduction in the production of pro-inflammatory mediators like interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).[11]

NFkB_Pathway_Inhibition LPS Inflammatory Stimulus (e.g., DSS, LPS) NFkB NF-κB Activation LPS->NFkB IL6_COX2 Pro-inflammatory Mediators (IL-6, COX-2) NFkB->IL6_COX2 Inhibitor This compound Derivative Inhibitor->NFkB Inhibits STAT3 STAT3 Activation IL6_COX2->STAT3 Inflammation Inflammation & Tissue Damage IL6_COX2->Inflammation STAT3->Inflammation

Inhibition of the NF-κB signaling pathway by benzamide derivatives.
Quantitative Data: Anti-inflammatory Effects

Table 3: In Vivo Anti-inflammatory Activity

Compound ID Assay Model Dose % Edema Inhibition Reference
4a Carrageenan-induced rat paw edema 20 mg/kg 94.69% (at 1h) [12]
4b Carrageenan-induced rat paw edema 20 mg/kg 54.1% (vs. Diclofenac 37.8%) [13]
4c Carrageenan-induced rat paw edema 20 mg/kg 94.69% (at 1h) [12]

| 4o | Carrageenan-induced rat paw edema | 20 mg/kg | 50.2% (vs. Diclofenac 37.8%) |[13] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals : Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.

  • Grouping : Animals are divided into several groups:

    • Control group (receives vehicle, e.g., saline or 0.5% carboxymethyl cellulose).

    • Standard group (receives a known anti-inflammatory drug, e.g., Indomethacin or Diclofenac).

    • Test groups (receive different doses of the this compound derivative).

  • Procedure :

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer the test compound, standard drug, or vehicle orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis :

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] × 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial and Antibacterial Activity

Derivatives of dihydroxybenzamide are crucial components of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron.[14] This natural function has been exploited to design novel antibacterial agents. By conjugating an antibiotic (like ampicillin) to a synthetic siderophore mimic containing a 2,3-dihydroxybenzamide unit, the resulting conjugate can hijack the bacterial iron uptake machinery to gain entry into the cell, thereby increasing the intracellular concentration of the antibiotic and overcoming resistance mechanisms.[15]

Quantitative Data: Antimicrobial Activity

Table 4: Minimum Inhibitory Concentration (MIC) of Benzamide Derivatives

Compound ID Organism MIC (mg/mL) Reference
4d E. coli 6.72 [12][16]
4h S. aureus 6.63 [12][16]
4a P. aeruginosa 6.67 [12][16]
4f B. subtilis 6.63 [12][16]
4e C. albicans 6.63 [12][16]
4e A. niger 6.28 [12][16]
TC-Amp * S. Typhimurium ~10⁻⁶ M [15]

*TC-Amp: Ampicillin conjugated to a synthetic 2,3-dihydroxybenzamide-based siderophore.

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a cation-adjusted Mueller-Hinton Broth (MHB).

  • Procedure :

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in MHB. This creates a range of decreasing concentrations across the wells.

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Data Analysis :

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Biological Activities

  • Antioxidant Activity : Several benzenesulphonamide derivatives incorporating a carboxamide functionality have shown antioxidant properties, with some compounds exhibiting activity comparable to Vitamin C.[12][16] Mono(catecholamine) derivatives, which include the 2,3-dihydroxybenzamide moiety, also possess excellent antioxidant properties as determined by DPPH assays.[17]

  • Iron Chelation : The catechol (dihydroxybenzene) group is a high-affinity chelator for Fe(III).[17] This property is central to their function in siderophores and has been investigated for developing treatments for iron overload conditions.[18]

Conclusion

The this compound scaffold and its related structures are of significant interest in drug discovery and development. Their derivatives have demonstrated a remarkable breadth of biological activity, acting as potent anticancer, anti-inflammatory, and antimicrobial agents. The core mechanism often relies on the hydroxamic acid or catechol moieties' ability to interact with key metalloenzymes or biological ions. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore and optimize this versatile chemical class for therapeutic applications. Future research will likely focus on enhancing isoform selectivity for HDAC inhibitors, improving the pharmacokinetic properties of anti-inflammatory agents, and expanding the spectrum of activity for siderophore-based antibiotic conjugates.

References

An In-depth Technical Guide to the Mechanism of Action of N,3-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,3-dihydroxybenzamide, a small molecule featuring both a catechol and a hydroxamic acid moiety, presents a multifaceted mechanism of action primarily centered on its ability to chelate metal ions. This property positions it as a potential modulator of various biological processes through the inhibition of metalloenzymes and the disruption of metal-dependent pathways. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, supported by data from related compounds and detailed experimental methodologies. The core activities discussed include its role as an iron chelator, a potential inhibitor of zinc-dependent metalloenzymes such as histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), and its possible interference with bacterial siderophore biosynthesis.

Core Mechanism of Action: Metal Chelation

The chemical structure of this compound incorporates two key functional groups known for their high affinity for metal ions: a catechol (3-hydroxybenzene) group and a hydroxamic acid (-CONHOH) group. This dual functionality suggests that its biological effects are likely mediated by the chelation of physiologically important metal ions, primarily iron (Fe³⁺) and zinc (Zn²⁺).

  • Iron (Fe³⁺) Chelation: The catechol moiety is a well-established and potent iron-chelating group. This is exemplified by its presence in siderophores, which are small molecules produced by bacteria to scavenge ferric iron from the environment. The 2,3-dihydroxybenzamide motif, in particular, is known for its exceptionally high affinity for Fe³⁺. By sequestering iron, this compound can disrupt iron homeostasis, which is critical for numerous cellular processes, including DNA synthesis and cellular respiration. Furthermore, by binding free iron, it can inhibit the Fenton reaction, a major source of cytotoxic reactive oxygen species (ROS), thus exerting an antioxidant effect.

  • Zinc (Zn²⁺) Chelation: The hydroxamic acid group is a classic zinc-binding moiety and is a key feature of many inhibitors of zinc-dependent metalloenzymes. This suggests that this compound may act as an inhibitor of enzymes such as histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), where a zinc ion is essential for catalytic activity.

Potential Protein Targets and Signaling Pathways

Based on its metal-chelating properties, several protein targets and associated signaling pathways can be postulated for this compound.

Inhibition of Zinc-Dependent Metalloenzymes
  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The active site of most HDACs contains a zinc ion that is essential for their catalytic activity. Hydroxamic acids are a well-established class of HDAC inhibitors that coordinate with this zinc ion, leading to the inhibition of the enzyme. Inhibition of HDACs results in histone hyperacetylation, leading to a more open chromatin structure and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While direct evidence for this compound is lacking, its structure is consistent with that of other known benzamide-containing HDAC inhibitors.

  • Metallo-β-lactamases (MBLs): MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics. These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring. Compounds that can chelate these zinc ions are potential MBL inhibitors. Although one study showed that a monohydroxamic acid derivative of benzamide was not a potent inhibitor of the MBL Bla2, the potential for this compound to inhibit other MBLs cannot be entirely ruled out, possibly in synergy with other antibacterial agents.

Disruption of Iron Homeostasis and Bacterial Iron Acquisition
  • Iron-Dependent Enzymes: By chelating intracellular iron, this compound could inhibit the activity of various iron-dependent enzymes that are critical for cellular metabolism.

  • Bacterial Siderophore Biosynthesis: The 2,3-dihydroxybenzoate moiety is a precursor for the biosynthesis of the siderophore enterobactin in many bacteria, including E. coli. The enzyme EntE, a 2,3-dihydroxybenzoate-AMP ligase, is a key enzyme in this pathway. A compound containing a 2,3-dihydroxybenzohydroxamic acid moiety has been shown to be a potent inhibitor of EntE. This suggests that this compound could potentially inhibit bacterial growth by interfering with siderophore production, thereby limiting the bacteria's ability to acquire iron.

Quantitative Data on Related Compounds

CompoundTarget EnzymeAssay TypeValueReference
Di-hydroxamic acid derivativeBla2 (MBL)Ki0.18 ± 0.06 µM[1]
2,3-dihydroxybenzohydroxamoyl adenylateEntEKi4.5 nM[2]
5′-O-[N-(salicyl)sulfamoyl]adenosineEntEapparent Ki0.9 nM[3]
5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosineEntEapparent Ki3.8 nM[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

This spectrophotometric assay is used to determine the siderophore activity (iron-chelating ability) of a compound.

Principle: The CAS reagent is a ternary complex of chrome azurol S, iron(III), and hexadecyltrimethylammonium bromide (HDTMA). This complex is blue-green in color. When a strong iron chelator is added, it removes the iron from the CAS complex, causing a color change to yellow/orange, which can be quantified by measuring the absorbance at 630 nm.

Protocol:

  • Preparation of CAS shuttle solution:

    • Dissolve 60.5 mg of CAS in 50 mL of water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of water.

    • Mix the CAS and HDTMA solutions.

    • To this mixture, add 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl) dropwise while stirring.

    • The resulting blue-green solution is the CAS assay solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of the test compound (this compound) at various concentrations to the wells.

    • For the control, add 100 µL of the solvent used to dissolve the test compound.

    • Incubate the plate at room temperature for 1 hour.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The EC₅₀ value (the concentration of the compound that chelates 50% of the iron) can be determined by plotting the percentage of chelation against the log of the compound concentration and fitting the data to a dose-response curve.

Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin Hydrolysis)

This assay measures the ability of a compound to inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by an MBL.

Principle: Nitrocefin is a substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity and can be monitored spectrophotometrically.

Protocol:

  • Reagents:

    • MBL enzyme (e.g., purified NDM-1 or VIM-2).

    • Nitrocefin solution (100 µM in assay buffer).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂).

    • Test compound (this compound) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of MBL enzyme to each well.

    • Add the test compound at various concentrations and incubate with the enzyme for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Immediately monitor the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Inhibition Assay

Commercially available kits are often used for this assay. The general principle involves an acetylated substrate that, when deacetylated by HDAC, can be acted upon by a developer to produce a fluorescent or colorimetric signal.

Principle: An acetylated peptide substrate is incubated with the HDAC enzyme in the presence or absence of the inhibitor. A developing solution is then added that specifically recognizes the deacetylated substrate and generates a quantifiable signal.

Protocol (General):

  • Reagents:

    • HDAC enzyme (e.g., HeLa nuclear extract or purified recombinant HDAC).

    • Acetylated substrate (e.g., a peptide with an acetylated lysine).

    • Assay buffer.

    • Test compound (this compound) at various concentrations.

    • Developer solution (contains a protease and a fluorophore or chromophore).

  • Assay Procedure:

    • Incubate the HDAC enzyme with the test compound at various concentrations for a specified time.

    • Add the acetylated substrate to initiate the enzymatic reaction and incubate.

    • Stop the reaction and add the developer solution.

    • Incubate to allow for signal generation.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathways and Mechanisms

Mechanism_of_Action cluster_chelating_activity Metal Chelation cluster_downstream_effects Biological Effects N3DHB This compound Fe3 Fe³⁺ N3DHB->Fe3 Chelation Zn2 Zn²⁺ N3DHB->Zn2 Chelation HDAC HDAC Inhibition MBL MBL Inhibition ROS Reduced Oxidative Stress (Fenton Reaction Inhibition) Siderophore Inhibition of Bacterial Siderophore Biosynthesis GeneExpression Altered Gene Expression HDAC->GeneExpression Antibiotic Restored Antibiotic Efficacy MBL->Antibiotic BacterialGrowth Reduced Bacterial Growth Siderophore->BacterialGrowth

Caption: Putative mechanisms of action of this compound.

Experimental Workflow for Target Identification

Experimental_Workflow Start Hypothesis: This compound is a metal chelator ChelationAssay Iron Chelation Assay (e.g., CAS assay) Start->ChelationAssay EnzymeAssays Enzyme Inhibition Assays (HDAC, MBL) Start->EnzymeAssays CellularAssays Cell-Based Assays ChelationAssay->CellularAssays If positive EnzymeAssays->CellularAssays If positive TargetValidation Target Validation CellularAssays->TargetValidation Identify cellular phenotype End Mechanism Elucidated TargetValidation->End

Caption: A logical workflow for investigating the mechanism of action.

Conclusion

This compound is a molecule with significant potential for biological activity, primarily driven by its metal-chelating properties. The presence of both a catechol and a hydroxamic acid group suggests a dual-targeting capability for iron and zinc. This could translate into a range of therapeutic applications, from anticancer and antibacterial agents to antioxidants. Further research, following the experimental protocols outlined in this guide, is necessary to definitively identify its primary protein targets, elucidate the specific signaling pathways it modulates, and quantify its efficacy in various biological systems. This in-depth understanding will be crucial for the future development of this compound as a therapeutic agent.

References

N,3-dihydroxybenzamide: A Technical Guide to its Solubility and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dihydroxybenzamide is a hydroxamic acid derivative with known biological activity, including the inhibition of enzymes such as glutathione reductase. Understanding its solubility in various solvents is a critical prerequisite for its application in biological assays, formulation development, and drug delivery systems. This technical guide provides a comprehensive overview of the available solubility information for this compound, a detailed experimental protocol for determining its thermodynamic solubility, and a visualization of its role in the glutathione metabolism pathway.

Solubility of this compound

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various solvents. However, based on its chemical structure and the general properties of related compounds such as benzamides and hydroxamic acids, some qualitative assessments can be made.

Qualitative Solubility Profile

Compound/ClassSolventSolubilityRationale/Comments
This compound MethanolSolubleBased on available product information. The polar hydroxyl and hydroxamic acid groups can form hydrogen bonds with methanol.
Alkaline Aqueous SolutionsLikely SolubleHydroxamic acids are generally weak acids and are more soluble in alkaline solutions due to the formation of the hydroxamate anion.[1]
Benzamide (related compound) WaterSlightly Soluble (13.5 g/L at 25°C)The amide group contributes to some water solubility, but the benzene ring is hydrophobic.[2]
EthanolSoluble (50 mg/mL)Benzamide is soluble in many organic solvents.[2][3]
Other Organic SolventsSolubleGenerally soluble in polar organic solvents.[2][4]
Hydroxamic Acids (general class) Organic SolventsGenerally SolubleSolubility in organic solvents is a common characteristic of hydroxamic acids.[5]

Due to the absence of specific quantitative data, it is highly recommended that researchers determine the solubility of this compound experimentally in their solvents of interest. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining reliable data for this compound.[6][7][8]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be visually present throughout the experiment.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7] Filtration is often preferred to ensure all solid particles are removed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.[9][10]

    • The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or µg/mL.

    • The temperature and the specific solvent (including pH for aqueous buffers) must be clearly stated.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Biological Context: Inhibition of Glutathione Reductase

This compound is known to be an inhibitor of glutathione reductase. This enzyme plays a crucial role in maintaining the cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH).[11][12] GSH is a major cellular antioxidant, protecting cells from damage by reactive oxygen species (ROS).[11][12] The inhibition of glutathione reductase by this compound disrupts this critical pathway, leading to an accumulation of GSSG and increased oxidative stress.

The following diagram illustrates the glutathione synthesis and recycling pathway, highlighting the point of inhibition by this compound.

Glutathione_Metabolism Glutathione Synthesis and Recycling Pathway cluster_synthesis De Novo Synthesis cluster_recycling Recycling Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gamma_EC γ-Glutamylcysteine gamma_EC->GS GSH Glutathione (GSH) (Reduced) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG Glutathione Disulfide (GSSG) (Oxidized) GR Glutathione Reductase (GR) GSSG->GR ROS Reactive Oxygen Species (ROS) ROS->GPx H2O 2H₂O NADPH NADPH + H⁺ NADPH->GR NADP NADP⁺ GCL->gamma_EC GS->GSH GPx->GSSG GPx->H2O GR->GSH GR->NADP Inhibitor This compound Inhibitor->GR

Glutathione metabolism and inhibition by this compound.

Conclusion

References

Spectroscopic Analysis of N,3-Dihydroxybenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N,3-dihydroxybenzamide, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed, predictive analysis based on the known spectroscopic characteristics of closely related analogs, including 3-hydroxybenzamide and N-hydroxybenzamide. The methodologies and expected data outlined herein serve as a robust framework for the experimental characterization of this compound.

Introduction to this compound

This compound is an organic compound featuring a benzamide core with hydroxyl substitutions at the nitrogen atom of the amide group and at the meta-position of the benzene ring. This unique combination of a hydroxamic acid and a phenolic hydroxyl group suggests potential applications as a metal chelator, enzyme inhibitor, or antioxidant. A thorough spectroscopic analysis is paramount for confirming its molecular structure, assessing its purity, and understanding its electronic properties. This guide covers the key spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and amide groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H6.8 - 7.5Multiplet4H
Phenolic OH9.0 - 10.0Singlet (broad)1H
Amide NH-OH10.0 - 11.0Singlet (broad)1H

Note: The chemical shifts of the OH and NH protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets due to chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and amide substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O165 - 170
Aromatic C-OH155 - 160
Aromatic C-C(O)130 - 135
Aromatic C-H115 - 130

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
O-H (Phenolic)3200 - 3600Strong, BroadStretching
N-H (Amide)3100 - 3500Medium, BroadStretching
C=O (Amide I)1630 - 1680StrongStretching
C=C (Aromatic)1450 - 1600Medium to WeakStretching
C-N (Amide)1200 - 1350MediumStretching
C-O (Phenolic)1150 - 1250MediumStretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in this compound.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol or Ethanol280 - 320Moderate to High

Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Spectrum Acquisition:

    • Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the this compound solution.

    • Scan a wavelength range of approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization of Analytical Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the key structural relationships for the spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid_ATR Place on ATR Crystal Sample->Solid_ATR Dissolve_UV Dissolve in UV-Vis Solvent Sample->Dissolve_UV NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Solid_ATR->IR UV_Vis UV-Vis Spectrophotometer Dissolve_UV->UV_Vis NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data Interpretation Structure Confirmation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation UV_Vis_Data->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structural_relationships cluster_molecule This compound Structure cluster_signals Expected Spectroscopic Signals Molecule This compound Aromatic Aromatic Ring Molecule->Aromatic Amide Hydroxamic Acid (-C(O)NHOH) Molecule->Amide Phenol Phenolic Hydroxyl (-OH) Molecule->Phenol Aromatic_H Aromatic Protons (¹H NMR: 6.8-7.5 ppm) Aromatic->Aromatic_H corresponds to Aromatic_C Aromatic Carbons (¹³C NMR: 115-160 ppm) Aromatic->Aromatic_C corresponds to UV_Abs UV Absorption (λmax: 280-320 nm) Aromatic->UV_Abs gives rise to Amide_CO Amide C=O Stretch (IR: 1630-1680 cm⁻¹) Amide->Amide_CO corresponds to Amide_NHOH Amide/Hydroxyl Protons (¹H NMR: 10.0-11.0 ppm) Amide->Amide_NHOH corresponds to Phenol_OH Phenolic OH Stretch (IR: 3200-3600 cm⁻¹) Phenolic Proton (¹H NMR: 9.0-10.0 ppm) Phenol->Phenol_OH corresponds to

Caption: Logical relationships between the structural features of this compound and their expected spectroscopic signals.

N,3-Dihydroxybenzamide: A Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of N,3-dihydroxybenzamide based on its chemical structure and the known activities of related compounds. As of the time of this writing, there is a notable absence of published research specifically on this compound in publicly accessible scientific literature. Therefore, the information presented herein is intended to be theoretical and to guide future research.

Introduction

This compound is a small organic molecule featuring a benzamide core with hydroxyl substitutions at the nitrogen (N) and the 3-position of the phenyl ring. While direct experimental data on its biological activity is scarce, its structural motifs—specifically the hydroxamic acid functional group and a phenolic hydroxyl group—are present in numerous well-characterized pharmacologically active agents. This whitepaper will explore the potential therapeutic applications of this compound by examining the established roles of these key functional groups in oncology, neurodegenerative disorders, and inflammatory diseases. We will propose potential mechanisms of action, outline detailed experimental protocols to test these hypotheses, and present hypothetical data to illustrate expected outcomes.

Structural Analysis and Inferred Mechanisms of Action

The therapeutic potential of this compound can be inferred from its two primary functional groups:

  • Hydroxamic Acid Moiety (-C(=O)NHOH): This functional group is a well-known zinc-binding group. Many enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a critical zinc ion in their active site. Hydroxamic acids can chelate this zinc ion, leading to potent enzyme inhibition. This is the primary mechanism for several approved anti-cancer drugs.[1][2]

  • Phenolic Hydroxyl Group (aromatic -OH): The hydroxyl group on the aromatic ring imparts antioxidant properties by enabling the molecule to donate a hydrogen atom to scavenge free radicals. Furthermore, when positioned ortho or para to another hydroxyl group (as in catechols or hydroquinones), it can be a highly effective metal chelator, particularly for iron (Fe³⁺). While this compound is not a catechol, the presence of two hydroxyl groups suggests a potential for metal chelation and antioxidant activity.

Based on this analysis, three primary therapeutic avenues are proposed for investigation:

  • Oncology: Primarily through the inhibition of histone deacetylases.

  • Neurodegenerative and Iron Overload Disorders: Through iron chelation and reduction of oxidative stress.

  • Inflammatory Diseases: Through antioxidant and anti-inflammatory mechanisms.

Potential Therapeutic Application 1: Oncology

The hydroxamic acid group is a classic pharmacophore for the inhibition of histone deacetylases (HDACs), a class of enzymes that are critical regulators of gene expression.[3]

Mechanism of Action: HDAC Inhibition

Histone deacetylases remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) block this action, causing hyperacetylation of histones, which relaxes chromatin structure and reactivates the expression of tumor suppressor genes like p21 and other pro-apoptotic factors.[4][5] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Several hydroxamic acid-based HDACis have been approved for cancer treatment, demonstrating the clinical validity of this approach.[3]

Below is a table summarizing key data for established hydroxamic acid-based HDAC inhibitors.

Compound Primary HDAC Targets Approved Indications Typical IC₅₀ Range (nM)
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)Cutaneous T-cell lymphoma20-100
Belinostat (PXD101) Pan-HDAC (Class I, II, IV)Peripheral T-cell lymphoma20-500
Panobinostat (LBH589) Pan-HDAC (Class I, II, IV)Multiple myeloma5-20

This table presents hypothetical data ranges for illustrative purposes, based on publicly available information on these compounds.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as an HDAC inhibitor in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histones Histones (Acetylated) HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Compaction TSG Tumor Suppressor Genes (e.g., p21) DNA->TSG Silencing Transcription Gene Transcription TSG->Transcription Activation Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Molecule This compound Molecule->HDAC Inhibition

Hypothetical HDAC Inhibition Pathway.
Proposed Experimental Protocols

To validate the potential of this compound as an anti-cancer agent, a series of in vitro experiments would be required.

This assay directly measures the ability of the compound to inhibit HDAC enzyme activity.

  • Principle: An acetylated substrate is incubated with an HDAC enzyme (either a nuclear extract or a purified recombinant HDAC). In the presence of an active enzyme, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate to release a fluorophore. The fluorescence intensity is inversely proportional to HDAC activity.

  • Materials:

    • Nuclear extract from cancer cells or purified recombinant HDAC enzymes.

    • HDAC Assay Buffer.

    • Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer solution (containing a protease like trypsin and a stop inhibitor like Trichostatin A).

    • This compound (test compound).

    • Trichostatin A (TSA) or Vorinostat (positive control).

    • 96-well black microplates.

    • Fluorescence plate reader (Ex/Em = 360/460 nm).

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control (e.g., from 1 nM to 100 µM) in HDAC Assay Buffer.

    • In a 96-well plate, add the HDAC enzyme source, the assay buffer, and the test compound or control. Include wells with enzyme only (no inhibitor) and wells with buffer only (blank).

    • Initiate the reaction by adding the fluorometric HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution to each well.

    • Incubate at 37°C for 15-20 minutes.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

This assay determines the effect of the compound on the metabolic activity and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]

  • Materials:

    • Cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast).

    • Normal (non-cancerous) cell line for selectivity assessment (e.g., HEK293).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound.

    • Doxorubicin or Vorinostat (positive control).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well clear microplates.

    • Absorbance plate reader (570 nm).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Replace the old medium with the medium containing the various concentrations of the test compounds. Include untreated control wells and blank wells (medium only).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Hypothetical Data Presentation

The results from the cell viability assay could be summarized as follows:

Cell Line Cell Type Hypothetical IC₅₀ (µM) for this compound
HCT116Colorectal Carcinoma1.5
A549Lung Carcinoma3.2
MCF-7Breast Adenocarcinoma2.8
HEK293Normal Kidney> 50
Experimental Workflow Visualization

The overall workflow for preliminary in vitro anti-cancer screening is depicted below.

Anticancer_Screening_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_downstream Further Studies Compound Synthesize & Purify This compound HDAC_Assay HDAC Inhibition Assay (Biochemical) Compound->HDAC_Assay MTT_Assay MTT Cell Viability Assay (Cell-based) Compound->MTT_Assay Data_Analysis1 Determine IC₅₀ (Enzyme) HDAC_Assay->Data_Analysis1 Data_Analysis2 Determine IC₅₀ (Cells) MTT_Assay->Data_Analysis2 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Data_Analysis2->Apoptosis_Assay If potent WB_Assay Western Blot (p21, Acetyl-Histones) Data_Analysis2->WB_Assay If potent

Workflow for In Vitro Anticancer Screening.

Potential Therapeutic Application 2: Neurodegenerative and Iron Overload Disorders

An imbalance in metal ion homeostasis, particularly an excess of iron, is a key factor in the pathology of several neurodegenerative diseases and iron overload conditions like thalassemia.[8][9][10] Excess iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and neuronal damage.[11]

Mechanism of Action: Iron Chelation

Iron chelators are therapeutic agents that bind to excess iron, forming a stable, non-toxic complex that can be excreted from the body.[12][13] This prevents the iron from participating in damaging redox reactions. The dihydroxy substitution on the benzamide ring of this compound suggests it may have the ability to chelate iron, similar to catechol-based siderophores, thereby reducing iron-mediated oxidative stress. This could be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's, where iron accumulation in specific brain regions is observed, and in treating systemic iron overload.[8][14]

The diagram below illustrates the principle of iron chelation.

Iron_Chelation Free_Iron Free Fe³⁺ (Toxic) ROS Reactive Oxygen Species (ROS) Free_Iron->ROS Fenton Reaction Complex Fe³⁺-Chelator Complex (Non-toxic, Excretable) Free_Iron->Complex Damage Cellular Damage ROS->Damage Chelator This compound (Chelator) Chelator->Complex Chelation

Principle of Therapeutic Iron Chelation.
Proposed Experimental Protocol

This assay quantifies the iron-chelating capacity of a compound.

  • Principle: Ferrozine is a chromophore that forms a stable, magenta-colored complex with ferrous ions (Fe²⁺), which can be measured spectrophotometrically at 562 nm. When a chelating agent is present, it will bind to the Fe²⁺ and prevent the formation of the ferrozine-Fe²⁺ complex. The degree of color inhibition is proportional to the chelating activity of the compound.[15][16]

  • Materials:

    • This compound.

    • EDTA (positive control).

    • Ferrous chloride (FeCl₂).

    • Ferrozine.

    • Methanol or another suitable solvent.

    • 96-well clear microplates.

    • Absorbance plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and EDTA in the chosen solvent.

    • In a 96-well plate, add the test compound or control to designated wells.

    • Add the FeCl₂ solution to all wells except the blank. Mix and incubate for 5 minutes.

    • Initiate the color reaction by adding the ferrozine solution to all wells.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

    • Calculate the percentage of iron chelation and determine the IC₅₀ value, which is the concentration required to chelate 50% of the iron ions.

Hypothetical Data Presentation
Compound Hypothetical Iron Chelating Activity (IC₅₀ in µM)
This compound25.5
EDTA (Positive Control)5.8

Potential Therapeutic Application 3: Inflammatory Diseases

Chronic inflammation is driven in part by oxidative stress, where an overproduction of reactive oxygen species (ROS) damages cells and perpetuates the inflammatory response.[11]

Mechanism of Action: Antioxidant Activity

Antioxidants can neutralize ROS, thereby mitigating oxidative damage and reducing inflammation. The phenolic hydroxyl group in this compound can act as a radical scavenger. By donating a hydrogen atom, it can stabilize free radicals and terminate damaging chain reactions. This activity could be beneficial in managing chronic inflammatory conditions.

Proposed Experimental Protocol

This is a common and straightforward assay to measure the radical scavenging ability of a compound.[17]

  • Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[18]

  • Materials:

    • This compound.

    • Ascorbic acid or Trolox (positive control).

    • DPPH solution in methanol.

    • Methanol.

    • 96-well clear microplates.

    • Absorbance plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add the test compound or control to designated wells.

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Hypothetical Data Presentation
Compound Hypothetical DPPH Scavenging Activity (IC₅₀ in µg/mL)
This compound45.2
Ascorbic Acid (Positive Control)8.1

Synthesis and Characterization

Conclusion

Although this compound is an understudied molecule, a thorough analysis of its chemical structure provides a strong rationale for investigating its therapeutic potential in several key areas. The presence of a hydroxamic acid moiety strongly suggests activity as an HDAC inhibitor, making it a candidate for development as an anti-cancer agent. Furthermore, its dihydroxy-substituted ring system points towards potential iron-chelating and antioxidant properties, which could be leveraged for the treatment of neurodegenerative and inflammatory diseases.

The experimental protocols and hypothetical data presented in this whitepaper provide a clear roadmap for the initial preclinical evaluation of this compound. Future research should focus on synthesizing this compound and systematically evaluating it in the biochemical and cell-based assays outlined above. Positive results from these initial studies would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, potentially uncovering a novel therapeutic agent with a multi-faceted pharmacological profile.

References

N,3-Dihydroxybenzamide: An In-depth Technical Guide to its Iron Chelation Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential element for numerous physiological processes, yet its excess can be highly toxic due to its participation in the generation of reactive oxygen species. Iron chelators are molecules that can bind to iron, rendering it inactive and promoting its excretion. This technical guide provides a comprehensive overview of the iron chelation properties of N,3-dihydroxybenzamide, a small molecule with potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related dihydroxybenzamide isomers and general principles of iron chelation to provide a robust predictive analysis. This document covers the synthesis, physicochemical properties, iron-binding characteristics, and potential effects on cellular signaling pathways. Detailed experimental protocols for evaluating iron chelation are also provided to facilitate further research and development.

Introduction to Iron Chelation Therapy

Iron is a critical transition metal involved in a myriad of biological functions, including oxygen transport, DNA synthesis, and cellular respiration. However, the same redox activity that makes iron indispensable also renders it potentially toxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and damage to cellular components such as lipids, proteins, and nucleic acids.

Iron overload can result from genetic disorders like hemochromatosis or be acquired through repeated blood transfusions required for conditions such as thalassemia and sickle cell disease. Iron chelation therapy is the primary treatment for managing iron overload. The goal of this therapy is to utilize chelating agents that form stable, non-toxic complexes with iron, which can then be safely excreted from the body. An ideal iron chelator should exhibit high affinity and selectivity for iron(III) over other biologically important metal ions, possess good oral bioavailability, and have a favorable safety profile.

Catechol-based siderophores, such as enterobactin, are natural iron chelators with exceptionally high affinity for ferric iron.[1] This has inspired the development of synthetic iron chelators containing the dihydroxybenzene (catechol) moiety. This compound belongs to this class of compounds and is an isomer of other well-studied dihydroxybenzamides, such as 2,3-dihydroxybenzamide and 2,5-dihydroxybenzamide. Understanding the iron chelation properties of this compound is crucial for evaluating its potential as a therapeutic agent.

Synthesis and Physicochemical Properties

A potential synthetic pathway is outlined below:

Synthesis_of_N_3_dihydroxybenzamide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Reaction_Step Amide Coupling 3_Hydroxybenzoic_Acid->Reaction_Step Hydroxylamine Hydroxylamine Hydroxylamine->Reaction_Step Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Reaction_Step N_3_dihydroxybenzamide This compound Reaction_Step->N_3_dihydroxybenzamide

Caption: Proposed synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
CAS Number 24701909[2]
Appearance Predicted: White to off-white solid-
Solubility Predicted: Soluble in polar organic solvents-

Iron Chelation Properties: Quantitative Data

Direct quantitative data on the iron chelation properties of this compound, such as stability constants, are not available in the reviewed scientific literature. However, data from its structural isomers, 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, can provide valuable insights into its potential iron-binding capabilities. Dihydroxybenzoic acids are known to form complexes with Fe(III) in various stoichiometric ratios (1:1, 1:2, and 1:3 metal-to-ligand).[3]

Table 2: Iron(III) Stability Constants (log β) for Dihydroxybenzoic Acid Isomers

Ligandlog β₁ (ML)log β₂ (ML₂)log β₃ (ML₃)Source
2,3-Dihydroxybenzoic Acid 17.6829.7946.27[4]
2,5-Dihydroxybenzoic Acid 19.3027.2145.69[4]
This compound Data not availableData not availableData not available-

The stability constants indicate that dihydroxybenzoic acids form highly stable complexes with Fe(III). It is anticipated that this compound, possessing a similar catechol-like moiety, would also exhibit strong iron-binding affinity. The presence of the hydroxamic acid functionality in this compound may further enhance its iron chelation capacity, as hydroxamates are also potent iron chelators.

Experimental Protocols

To facilitate further investigation into the iron chelation properties of this compound, detailed protocols for key experiments are provided below.

Spectrophotometric Determination of Iron(III) Binding

This method allows for the determination of the stoichiometry and stability constants of the iron-chelator complex by monitoring changes in the UV-Vis absorbance spectrum upon complex formation.

Spectrophotometric_Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Solutions Prepare stock solutions of This compound and FeCl₃ Add_Ligand Add a fixed concentration of This compound to buffer Prepare_Solutions->Add_Ligand Prepare_Buffer Prepare buffer solutions of varying pH Prepare_Buffer->Add_Ligand Titration_Setup Set up spectrophotometer and titration vessel Titration_Setup->Add_Ligand Titrate_Iron Incrementally add FeCl₃ solution Add_Ligand->Titrate_Iron Record_Spectra Record UV-Vis spectrum after each addition Titrate_Iron->Record_Spectra Plot_Data Plot absorbance vs. molar ratio of Fe(III) to ligand Record_Spectra->Plot_Data Determine_Stoichiometry Determine stoichiometry from the plot (Job's plot) Plot_Data->Determine_Stoichiometry Calculate_Constants Calculate stability constants using specialized software Determine_Stoichiometry->Calculate_Constants

Caption: Workflow for spectrophotometric titration.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and ferric chloride (FeCl₃) in a suitable solvent (e.g., methanol or water). Prepare a series of buffers at different pH values.

  • Titration: In a cuvette, place a solution of this compound at a known concentration in a buffer of a specific pH. Record the initial UV-Vis spectrum. Incrementally add small aliquots of the FeCl₃ stock solution to the cuvette, mixing thoroughly after each addition.

  • Data Acquisition: After each addition of FeCl₃, record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of iron to the chelator. The resulting plot (Job's plot) can be used to determine the stoichiometry of the complex. The stability constants can be calculated from the titration data using specialized software that performs non-linear regression analysis.[5]

Calcein-AM Assay for Intracellular Iron Chelation

The calcein-AM assay is a fluorescence-based method to assess the ability of a chelator to enter cells and bind to the labile iron pool (LIP). Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of iron. An effective iron chelator will enter the cell, bind to the iron, and displace it from calcein, resulting in an increase in fluorescence.[2][6]

Calcein_AM_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining and Treatment cluster_measurement Measurement Culture_Cells Culture cells to desired confluency Harvest_Cells Harvest and resuspend cells Culture_Cells->Harvest_Cells Load_Calcein Incubate cells with Calcein-AM Harvest_Cells->Load_Calcein Wash_Cells Wash cells to remove extracellular Calcein-AM Load_Calcein->Wash_Cells Add_Chelator Add this compound at various concentrations Wash_Cells->Add_Chelator Incubate Incubate for a defined period of time Add_Chelator->Incubate Measure_Fluorescence Measure fluorescence using a fluorometer or flow cytometer Incubate->Measure_Fluorescence

Caption: Workflow for the Calcein-AM assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., K562 erythroleukemia cells) under standard conditions.[2]

  • Calcein Loading: Harvest the cells and incubate them with calcein-AM (typically 1 µM) in the dark at 37°C for 15-30 minutes.[6]

  • Washing: Wash the cells to remove any extracellular calcein-AM.

  • Chelator Treatment: Resuspend the calcein-loaded cells in a suitable buffer and add this compound at various concentrations. Include appropriate controls (untreated cells and cells treated with a known iron chelator like deferiprone).

  • Fluorescence Measurement: Incubate the cells at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 517 nm emission for calcein) at different time points using a fluorescence plate reader or a flow cytometer. An increase in fluorescence intensity over time indicates intracellular iron chelation.[6][7]

Potential Effects on Cellular Signaling Pathways

Iron is a crucial cofactor for many enzymes involved in cellular signaling. Consequently, iron chelation can modulate various signaling pathways. While the specific effects of this compound on cellular signaling have not been reported, we can infer potential mechanisms based on the known effects of other iron chelators.

One of the key pathways affected by iron levels is the mTOR (mammalian target of rapamycin) signaling pathway . The iron chelator deferasirox has been shown to repress mTOR signaling in myeloid leukemia cells by enhancing the expression of REDD1 (Regulated in development and DNA damage response 1).[8] This leads to an anti-proliferative effect.

Another important pathway is regulated by the hypoxia-inducible factors (HIFs) . HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen. The stability of HIF-1α is regulated by prolyl hydroxylases, which are iron-dependent enzymes. Iron chelation can inhibit these enzymes, leading to the stabilization of HIF-1α even under normoxic conditions. This can have wide-ranging effects on gene expression related to angiogenesis, glucose metabolism, and cell survival.

Iron_Chelation_Signaling_Pathways cluster_mTOR mTOR Pathway cluster_HIF HIF-1α Pathway N_3_dihydroxybenzamide This compound REDD1 REDD1 Expression N_3_dihydroxybenzamide->REDD1 Upregulates Prolyl_Hydroxylases Prolyl Hydroxylase Inhibition N_3_dihydroxybenzamide->Prolyl_Hydroxylases Inhibits mTOR_Inhibition mTOR Inhibition REDD1->mTOR_Inhibition Cell_Proliferation Decreased Cell Proliferation mTOR_Inhibition->Cell_Proliferation HIF_Stabilization HIF-1α Stabilization Prolyl_Hydroxylases->HIF_Stabilization Gene_Expression Altered Gene Expression (Angiogenesis, Metabolism) HIF_Stabilization->Gene_Expression

Caption: Potential signaling pathways affected by iron chelation.

Conclusion and Future Directions

This compound, as a member of the dihydroxybenzamide family, holds promise as an iron-chelating agent. Based on the properties of its structural isomers, it is expected to exhibit high affinity for ferric iron. This technical guide has provided a framework for its synthesis, characterization, and evaluation of its iron chelation properties. The detailed experimental protocols offer a starting point for researchers to investigate this molecule further.

Future research should focus on:

  • Synthesis and Characterization: Developing and optimizing a reliable synthesis protocol for this compound and thoroughly characterizing its physicochemical properties.

  • Quantitative Iron Binding Studies: Determining the stability constants of this compound with Fe(III) and its selectivity over other biologically relevant metal ions.

  • In Vitro and In Vivo Efficacy: Evaluating its ability to chelate intracellular iron in various cell lines and assessing its efficacy and safety in animal models of iron overload.

  • Mechanism of Action: Investigating the specific cellular signaling pathways modulated by this compound to understand its broader biological effects.

A comprehensive understanding of these aspects will be crucial in determining the potential of this compound as a clinically useful iron chelator.

References

The Antioxidant Potential of Catechol-Containing Benzamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, antioxidant mechanisms, and structure-activity relationships of catechol-containing benzamides, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.

The search for novel antioxidant compounds is a cornerstone of drug discovery, with applications ranging from neurodegenerative diseases to oncology. Among the vast array of antioxidant scaffolds, catechol-containing molecules have consistently demonstrated potent radical scavenging and cytoprotective effects. When integrated into a benzamide framework, the catechol moiety offers a unique combination of structural rigidity and antioxidant capacity, making these compounds particularly attractive for therapeutic development. This technical guide provides a detailed overview of the antioxidant properties of catechol-containing benzamides, including their synthesis, mechanisms of action, and quantitative antioxidant activity, supported by detailed experimental protocols and visual representations of key biological pathways.

Core Antioxidant Mechanisms of the Catechol Moiety

The antioxidant activity of catechol-containing compounds is primarily attributed to the ortho-dihydroxy substitution on the benzene ring. This arrangement is crucial for their ability to scavenge free radicals and chelate metal ions.[1] The principal mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups of the catechol moiety can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which is a key feature of efficient antioxidants.[2]

  • Electron Transfer: Catechols can also donate an electron to reduce reactive oxygen species (ROS). This process is particularly relevant in the reduction of metal ions involved in Fenton-like reactions, which generate highly damaging hydroxyl radicals.

  • Metal Chelation: The ortho-dihydroxy arrangement of the catechol group allows for the chelation of transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these ions, catechol-containing compounds prevent them from participating in redox cycling and the generation of ROS.[3]

Synthesis of Catechol-Containing Benzamides

The synthesis of catechol-containing benzamides can be achieved through various synthetic routes. A common approach involves the coupling of a catechol-containing benzoic acid derivative with an appropriate amine, or vice versa. Protecting groups for the catechol hydroxyls are often necessary to prevent unwanted side reactions during the amide bond formation.

A general synthetic scheme for preparing catechol thioethers, which shares similarities with benzamide synthesis in its starting materials, involves reacting a protected catechol derivative with a thiol under acidic conditions.[4] For benzamides, a protected catechol-containing benzoic acid would be activated (e.g., as an acid chloride or with a coupling agent like DCC/DMAP) and then reacted with an amine to form the amide bond. Subsequent deprotection of the catechol hydroxyls yields the final product.

Quantitative Antioxidant Activity

The antioxidant capacity of catechol-containing compounds can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Below is a summary of the antioxidant activity of a series of catechol thioethers, which, while not strictly benzamides, provide valuable structure-activity relationship insights for catechol-containing compounds.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Catechol Thioether 115.38.2[5]
Catechol Thioether 312.86.5[5]
Catechol Thioether 510.55.1[5]
Catechol Thioether 89.84.7[5]
Catechol Thioether 911.25.9[5]
Catechol Thioether 1114.17.3[5]
Catechol Thioether 129.54.5[5]
Catechol Thioether 1318.79.8[5]
Catechol Thioether 1416.48.9[5]
Trolox (Standard)25.115.6[5]

Signaling Pathways Modulated by Catechol-Containing Compounds

Beyond direct radical scavenging, catechol-containing compounds can exert their antioxidant effects by modulating intracellular signaling pathways involved in cellular stress responses. This indirect antioxidant activity can lead to the upregulation of endogenous antioxidant defense mechanisms.

One key pathway is the PKD-NF-κB-IL-8 signaling cascade . Oxidative stress can activate Protein Kinase D (PKD), which in turn activates the IKK-NF-κB pathway, leading to the expression of pro-inflammatory cytokines like IL-8. Catechol-containing compounds, such as chlorogenic acid and caffeic acid, have been shown to suppress this pathway by scavenging intracellular ROS, thereby inhibiting the initial activation of PKD.[6]

G Figure 1: Inhibition of the PKD-NF-κB-IL-8 Signaling Pathway ROS Reactive Oxygen Species (ROS) PKD Protein Kinase D (PKD) ROS->PKD Activates IKK IκB Kinase (IKK) PKD->IKK Activates NFkB NF-κB IKK->NFkB Activates IL8 Interleukin-8 (IL-8) (Pro-inflammatory Cytokine) NFkB->IL8 Induces Transcription CatecholBenzamide Catechol-Containing Benzamide CatecholBenzamide->ROS Scavenges

Caption: Inhibition of the PKD-NF-κB-IL-8 Signaling Pathway.

Another critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Some catechol-containing compounds have been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[1][[“]]

G Figure 2: Activation of the Nrf2-ARE Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription CatecholBenzamide Catechol-Containing Benzamide CatecholBenzamide->Keap1_Nrf2 Induces OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces

Caption: Activation of the Nrf2-ARE Antioxidant Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the antioxidant activity of novel compounds. The following are detailed methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus converting it to its reduced form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

  • Add an equal volume of the test compound or positive control dilutions to the respective wells.

  • For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.[9]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and the positive control.

  • Add a small volume of the test compound or positive control dilutions to a fixed volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

  • Add a small volume of the test compound, standard, or blank (solvent) to a fixed volume of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for a defined period (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using the absorbance values of the Fe²⁺ standards.

  • Calculate the FRAP value of the test compound, which is expressed as µM Fe²⁺ equivalents.

G Figure 3: General Experimental Workflow for In Vitro Antioxidant Assays start Start compound_prep Prepare Test Compound and Standard Dilutions start->compound_prep reagent_prep Prepare Assay Reagent (DPPH, ABTS, or FRAP) start->reagent_prep mixing Mix Compound/Standard with Reagent compound_prep->mixing reagent_prep->mixing incubation Incubate mixing->incubation measurement Measure Absorbance (Spectrophotometry) incubation->measurement calculation Calculate % Inhibition or Reducing Power measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

Caption: General Experimental Workflow for In Vitro Antioxidant Assays.

Conclusion

Catechol-containing benzamides represent a promising class of antioxidants with significant potential for therapeutic applications. Their multifaceted antioxidant mechanisms, including radical scavenging, metal chelation, and modulation of key cellular signaling pathways, make them attractive candidates for further investigation. The structure-activity relationships, while complex, suggest that modifications to both the catechol and benzamide portions of the molecule can be fine-tuned to optimize antioxidant efficacy. The standardized experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of novel catechol-containing benzamide derivatives, facilitating the identification of lead compounds for future drug development programs. As research in this area continues, a deeper understanding of the interplay between chemical structure, antioxidant activity, and biological function will undoubtedly emerge, paving the way for the development of novel therapeutics to combat oxidative stress-related diseases.

References

N,3-Dihydroxybenzamide as an Enzyme Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers various isomers of dihydroxybenzamide and their derivatives as enzyme inhibitors. However, there is a notable scarcity of published research specifically detailing the enzyme inhibitory properties of N,3-dihydroxybenzamide . This guide will, therefore, provide a detailed technical overview of a closely related and well-studied isomer, 2,3-dihydroxybenzamide , and its derivatives, which are significant in the context of enzyme inhibition. The principles, experimental protocols, and data presentation formats discussed herein can be applied to the study of this compound should it become a subject of future research.

Introduction

Dihydroxybenzamide scaffolds are of significant interest in medicinal chemistry and drug development due to their ability to chelate metal ions and interact with the active sites of various enzymes. The positioning of the hydroxyl groups on the benzene ring and substitutions on the amide nitrogen drastically influence their biological activity. While this compound itself is not a widely recognized enzyme inhibitor, the 2,3-dihydroxybenzamide moiety is a critical component of siderophores, natural iron-chelating compounds produced by bacteria. Derivatives of 2,3-dihydroxybenzamide have been synthesized and identified as potent inhibitors of enzymes involved in bacterial siderophore biosynthesis, making them attractive targets for the development of novel antibacterial agents.

This technical guide will focus on a key example: the inhibition of 2,3-dihydroxybenzoate-AMP ligase (EntE) by a synthetic 2,3-dihydroxybenzamide derivative. EntE is a crucial enzyme in the biosynthesis of enterobactin, a siderophore essential for iron acquisition in many Gram-negative bacteria, including E. coli.[1]

Core Subject: 2,3-Dihydroxybenzamide Derivatives as EntE Inhibitors

The inhibition of the siderophore biosynthetic pathway is a promising strategy for developing new antibiotics.[1] By blocking iron acquisition, the growth of pathogenic bacteria can be stunted. EntE catalyzes the first step in the enterobactin synthesis pathway: the ATP-dependent activation of 2,3-dihydroxybenzoic acid (DHB).[1]

A potent inhibitor of EntE is the synthetic analogue 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) . This molecule is a stable analogue of the reaction intermediate, 2,3-dihydroxybenzoyl-adenylate, and acts as a slow-onset, tight-binding inhibitor of the enzyme.[1]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of DHB-AMS against EntE has been quantified through detailed kinetic studies.[1]

InhibitorTarget EnzymeInhibition TypeKi (app)
5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS)2,3-dihydroxybenzoate-AMP ligase (EntE) from E. coliSlow-onset, tight-binding3.8 nM

Table 1: Inhibitory activity of a 2,3-dihydroxybenzamide derivative against EntE.[1]

Signaling Pathway and Mechanism of Action

The biosynthesis of enterobactin is a multi-step enzymatic pathway. EntE is the first enzyme in this pathway, which ultimately leads to the production of the iron-chelating siderophore.

Enterobactin_Biosynthesis_Inhibition Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB EntE EntE DHB->EntE ATP ATP ATP->EntE DHB-AMP DHB-AMP Intermediate EntE->DHB-AMP EntB EntB DHB-AMP->EntB Arylated EntB Arylated EntB EntB->Arylated EntB Enterobactin Enterobactin Arylated EntB->Enterobactin Inhibitor DHB-AMS (Inhibitor) Inhibitor->EntE Inhibition

Figure 1: Simplified pathway of early enterobactin biosynthesis and the point of inhibition by DHB-AMS.

Experimental Protocols

Synthesis of 2,3-bis(benzyloxy)-N-(hydroxyalkyl)benzamides

A general method for the synthesis of dihydroxybenzamide derivatives involves the protection of the hydroxyl groups, followed by amide coupling and deprotection.

1. Protection of 2,3-dihydroxybenzoic acid:

  • A solution of 2,3-dihydroxybenzoic acid, benzyl bromide, and potassium carbonate in acetone is refluxed and stirred for 24 hours.

  • After filtration and concentration, the crude product is dissolved in methanol, and lithium hydroxide is added.

  • The mixture is refluxed and stirred for 3 hours to yield 2,3-bis(benzyloxy)benzoic acid.[2]

2. Amide Coupling:

  • A solution of 2,3-bis(benzyloxy)benzoic acid, 1-hydroxybenzotriazole (HOBt), and dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂) is stirred for 30 minutes at room temperature.

  • The desired amino alcohol (e.g., ethanolamine) is added dropwise, and the mixture is stirred for 10 hours.

  • The solution is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the protected benzamide.[2]

3. Deprotection:

  • The protected benzamide is mixed with Palladium on carbon (Pd/C) in ethanol.

  • The mixture is stirred under a hydrogen atmosphere for 5 hours.

  • The resulting mixture is filtered over Celite® and evaporated to dryness to yield the final dihydroxybenzamide product.[3]

Synthesis_Workflow start 2,3-Dihydroxybenzoic Acid step1 Protection of Hydroxyl Groups (Benzyl Bromide, K₂CO₃) start->step1 intermediate1 2,3-bis(benzyloxy)benzoic acid step1->intermediate1 step2 Amide Coupling (Amino alcohol, HOBt, DCC) intermediate1->step2 intermediate2 Protected Benzamide step2->intermediate2 step3 Deprotection (H₂, Pd/C) intermediate2->step3 end Final Dihydroxybenzamide step3->end

Figure 2: General workflow for the synthesis of dihydroxybenzamide derivatives.

Enzyme Inhibition Assay for EntE

The inhibitory activity of compounds against EntE can be determined using a continuous spectrophotometric assay that couples the release of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

  • Purified EntE enzyme

  • 2,3-dihydroxybenzoic acid (DHB)

  • Adenosine triphosphate (ATP)

  • Pyrophosphatase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Inhibitor compound (e.g., DHB-AMS)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • A reaction mixture is prepared containing the assay buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • The inhibitor compound at various concentrations is added to the mixture.

  • The EntE enzyme is added, and the mixture is incubated.

  • The reaction is initiated by the addition of DHB.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Initial velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

  • Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constants (Ki).

Inhibition_Assay_Workflow start Prepare Assay Mixture (Buffer, ATP, PEP, NADH, coupling enzymes) step1 Add Inhibitor at Various Concentrations start->step1 step2 Add EntE Enzyme and Incubate step1->step2 step3 Initiate Reaction with DHB step2->step3 step4 Monitor NADH Oxidation at 340 nm step3->step4 end Calculate IC₅₀ and K~i~ values step4->end

Figure 3: Workflow for a coupled spectrophotometric enzyme inhibition assay for EntE.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,3-dihydroxybenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dihydroxybenzamide and its structural analogs are of significant interest in medicinal chemistry and drug development. These compounds, belonging to the hydroxamic acid and benzamide families, are recognized for their metal-chelating properties, particularly as potent iron chelators.[1][2][3][4] This characteristic makes them valuable scaffolds for the development of siderophore-mimics for targeted antibiotic delivery and as therapeutic agents for iron overload disorders.[5][6] This document provides detailed protocols for the synthesis of this compound and its key analogs, summarizing quantitative data and illustrating relevant biological pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a 3-hydroxybenzoic acid derivative with hydroxylamine. A common and effective method involves a two-step process: esterification of 3-hydroxybenzoic acid followed by reaction with hydroxylamine.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxybenzoate. The crude product can be further purified by column chromatography if necessary.

Step 2: Amidation of Methyl 3-hydroxybenzoate to this compound

  • Hydroxylamine Solution Preparation: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (excess, e.g., 3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide or sodium methoxide to generate the free hydroxylamine in situ. A precipitate of KCl or NaCl will form.

  • Reaction: Filter the salt precipitate and add the methanolic hydroxylamine solution to the methyl 3-hydroxybenzoate (1 equivalent) from Step 1.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl) and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Quantitative Data for this compound Synthesis
CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)Analytical Data
This compound 3-Hydroxybenzoic acid1. CH₃OH, H₂SO₄ (cat.)2. NH₂OH·HCl, KOHMethanolStep 1: 4-6hStep 2: 12-24h70-85 (overall)162-164¹H NMR, ¹³C NMR, MS

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Synthesis of this compound Analogs

The synthetic strategy for this compound can be adapted to produce a variety of analogs with modified substitution patterns on the phenyl ring or on the amide nitrogen.

General Protocol: One-Pot Synthesis of Dihydroxybenzamide Analogs

This method is suitable for the direct coupling of dihydroxybenzoic acids with amines or hydroxylamines using a coupling agent.

  • Reaction Setup: To a solution of the desired dihydroxybenzoic acid (e.g., 2,3-dihydroxybenzoic acid or 3,5-dihydroxybenzoic acid) (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM), add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and an activator like HOBt (1-hydroxybenzotriazole) (1.1 equivalents).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine or hydroxylamine derivative (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Quantitative Data for this compound Analogs
AnalogStarting Carboxylic AcidAmine/HydroxylamineCoupling AgentYield (%)Reference
2,3-dihydroxy-N-(2-hydroxyethyl)benzamide 2,3-dihydroxybenzoic acidEthanolamineDCC, HOBt80[7]
2,3-dihydroxy-N-(3-hydroxypropyl)benzamide 2,3-dihydroxybenzoic acid3-Amino-1-propanolDCC, HOBt-[7]
N,2-dihydroxybenzamide (Salicylhydroxamic acid) Salicylic acidHydroxylamine(via methyl salicylate)-
N,3-dihydroxy-2-naphthamide 3-Hydroxy-2-naphthoic acidHydroxylamine(via methyl ester)80 (ester step)[8]

Note: "-" indicates data not specified in the cited sources.

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for preparing this compound and its analogs.

Synthesis_Workflow cluster_esterification Method 1: Two-Step Synthesis cluster_coupling Method 2: One-Pot Coupling SB 3-Hydroxybenzoic Acid Ester Methyl 3-hydroxybenzoate SB->Ester CH3OH, H+ Product1 This compound Ester->Product1 NH2OH SBA Substituted Hydroxybenzoic Acid Product2 Analog SBA->Product2 Amine/Hydroxylamine, Coupling Agent

Caption: General synthetic routes to this compound and its analogs.

Biological Context: Siderophore-Mediated Iron Uptake

Dihydroxybenzamide derivatives are excellent mimics of catecholate siderophores, which are small molecules produced by bacteria to scavenge ferric iron (Fe³⁺) from the environment.[5][9] The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell.[5][6][10][11] This "Trojan horse" strategy can be exploited to deliver antibiotics conjugated to siderophore mimics, thereby increasing their efficacy against pathogenic bacteria.[5][6]

Siderophore-Mediated Iron Uptake Pathway in Gram-Negative Bacteria

The diagram below outlines the key steps of siderophore-mediated iron uptake in Gram-negative bacteria.

Siderophore_Pathway cluster_extracellular Extracellular Space cluster_bacterial_cell Gram-Negative Bacterium Siderophore Siderophore (e.g., Dihydroxybenzamide analog) Siderophore_Fe3 Fe³⁺-Siderophore Complex Siderophore->Siderophore_Fe3 Fe3 Fe³⁺ (Iron) Fe3->Siderophore_Fe3 OMR Outer Membrane Receptor (e.g., FepA) Siderophore_Fe3->OMR Binding OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Cytoplasm Cytoplasm PBP Periplasmic Binding Protein OMR->PBP Transport ABC ABC Transporter PBP->ABC Fe2 Fe²⁺ ABC->Fe2 Iron Release (Reduction) Metabolism Bacterial Metabolism Fe2->Metabolism

Caption: Siderophore-mediated iron uptake pathway in Gram-negative bacteria.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of this compound and its analogs. The adaptability of these synthetic routes allows for the generation of a diverse library of compounds for further investigation. The role of these molecules as siderophore mimics highlights their potential in the development of novel antibacterial agents and other therapeutic applications targeting metal-dependent biological processes. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the rich biological activities of this class of compounds.

References

Application Notes: Experimental Design for Testing N,3-dihydroxybenzamide Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,3-dihydroxybenzamide is a phenolic compound whose structural features, particularly the dihydroxy-substituted benzene ring, suggest a strong potential for antioxidant activity. The presence of hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action.[1][2] To comprehensively evaluate the antioxidant efficacy of this compound, a multi-tiered experimental approach is recommended. This approach progresses from fundamental chemical assays to more complex cell-based models and mechanistic studies to elucidate the underlying signaling pathways. This document provides detailed protocols for researchers, scientists, and drug development professionals to systematically assess the antioxidant properties of this compound.

Tier 1: In Vitro Chemical Scavenging Activity

The initial step is to determine the direct radical-scavenging ability of this compound using established chemical assays. These methods are rapid, cost-effective, and provide a baseline measure of intrinsic antioxidant capacity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of the compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[5][6] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.[6]

Tier 2: Cellular Antioxidant Activity (CAA)

While chemical assays are useful, they do not account for biological factors such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay measures the antioxidant potential of a compound within a cellular environment.[7][8] The assay utilizes the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells and is deacetylated to the non-fluorescent DCFH.[9] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[7] An antioxidant compound will inhibit this oxidation, leading to reduced fluorescence.

Tier 3: Mechanistic Insights via Signaling Pathways

To understand how this compound exerts its effects at a molecular level, investigating its influence on key cellular antioxidant defense pathways is crucial. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the endogenous antioxidant response.[10][11]

  • The Keap1-Nrf2 Pathway: Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus.[12][13] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.[12] Key target genes include Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13][14]

  • Western Blot Analysis: This technique is used to quantify the protein expression levels of key players in the Nrf2 pathway. An increase in nuclear Nrf2 and total HO-1 and NQO1 protein levels following treatment with this compound would provide strong evidence of its ability to activate this protective pathway.[15][16]

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the proposed experimental workflow and the key signaling pathway involved in the cellular antioxidant response.

G cluster_tier1 Tier 1: In Vitro Chemical Assays cluster_tier2 Tier 2: Cell-Based Assay cluster_tier3 Tier 3: Mechanistic Studies cluster_data Data Analysis DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Confirm Activity in Cells IC50 Calculate IC50 Values DPPH->IC50 ABTS->IC50 WB Western Blot Analysis (Nrf2, HO-1, NQO1) CAA->WB Investigate Mechanism QE Calculate Quercetin Equivalents (QE) CAA->QE Pathway Nrf2 Pathway Activation Expression Quantify Protein Expression WB->Expression

Caption: A tiered experimental workflow for assessing this compound's antioxidant activity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_free Keap1 Degradation Degradation Nrf2_Keap1->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Compound This compound (Antioxidant) ROS Oxidative Stress (ROS) Compound->ROS Scavenges ROS->Nrf2_Keap1 Induces Dissociation sMaf sMaf Nrf2_sMaf Nrf2-sMaf Complex ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Genes

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant defense.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol details the procedure for determining the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark as it is light-sensitive.[17]

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control, ascorbic acid.[18]

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the various concentrations of the test compound or standard control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[4]

    • For the control (blank), add 100 µL of methanol instead of the test compound.[18]

    • Mix thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[17][18]

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculation:

    • Calculate the percentage of scavenging activity using the following formula:

      • % Scavenging = [(A₀ - A₁) / A₀] x 100

      • Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.[18]

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the scavenging percentage against the concentration.

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is used to assess the ABTS radical scavenging capacity of this compound.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or PBS

  • Trolox (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[5][19]

  • Preparation of Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of Test Compound and Control:

    • Prepare a stock solution and serial dilutions of this compound and the Trolox standard in a suitable solvent.

  • Assay:

    • Add 20 µL of each concentration of the test compound or standard to a well in a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for 6-10 minutes.[20]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[5]

    • Calculate the percentage of inhibition using the same formula as the DPPH assay.

    • Results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the antioxidant activity of this compound in a cell-based system.

Materials:

  • HepG2 human liver cancer cells (or other suitable adherent cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical initiator

  • Quercetin (positive control)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Black, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and culture until confluent (24-48 hours).[9][21]

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or Quercetin, along with 25 µM DCFH-DA.[21]

    • Incubate at 37°C for 1 hour.[21]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells three times with warm HBSS.[7]

    • Add 100 µL of 600 µM AAPH in HBSS to each well to induce oxidative stress.[21]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[7][21]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA value: CAA (%) = 100 - (∫SA / ∫CA) x 100 , where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express the results as micromoles of Quercetin Equivalents (QE) per mole of the compound.

Protocol 4: Western Blot Analysis for Nrf2 Pathway Activation

This protocol is for determining the effect of this compound on the protein levels of Nrf2, HO-1, and NQO1.

Materials:

  • Cell line (e.g., HepG2 or RAW 264.7 macrophages)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Keap1, anti-GAPDH, or anti-β-actin (loading control).[15][16]

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and treat them with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[22]

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[16][22]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1-2 hours at room temperature.[16]

    • Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.[16][22]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[22]

    • Normalize the expression of target proteins to the loading control (GAPDH or β-actin).

Data Presentation

Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL) Absorbance (517 nm) (Mean ± SD) % Scavenging Activity (Mean ± SD)
0 (Control) 0.750 ± 0.015 0
1 0.680 ± 0.012 9.3 ± 1.6
10 0.450 ± 0.020 40.0 ± 2.7
25 0.290 ± 0.018 61.3 ± 2.4
50 0.150 ± 0.010 80.0 ± 1.3
100 0.080 ± 0.009 89.3 ± 1.2
Ascorbic Acid (25 µg/mL) 0.110 ± 0.011 85.3 ± 1.5

| IC₅₀ (µg/mL) | - | ~18.5 |

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µM) Absorbance (734 nm) (Mean ± SD) % Inhibition (Mean ± SD)
0 (Control) 0.700 ± 0.021 0
1 0.610 ± 0.019 12.9 ± 2.7
10 0.410 ± 0.025 41.4 ± 3.6
25 0.250 ± 0.015 64.3 ± 2.1
50 0.120 ± 0.011 82.9 ± 1.6
100 0.060 ± 0.008 91.4 ± 1.1
Trolox (25 µM) 0.100 ± 0.013 85.7 ± 1.9

| IC₅₀ (µM) | - | ~16.2 |

Table 3: Cellular Antioxidant Activity (CAA) of this compound

Concentration (µM) Area Under Curve (AUC) (Mean ± SD) CAA Value (%) (Mean ± SD)
0 (Control) 15000 ± 850 0
1 13200 ± 760 12.0 ± 5.1
10 9750 ± 650 35.0 ± 4.3
25 6300 ± 510 58.0 ± 3.4
50 4200 ± 420 72.0 ± 2.8
Quercetin (25 µM) 5550 ± 480 63.0 ± 3.2

| QE (µmol of QE/100 µmol) | - | Calculated from standard curve |

References

Application Notes and Protocols for Determining the Binding Affinity of N,3-dihydroxybenzamide to Fe(III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the binding affinity of N,3-dihydroxybenzamide, a catechol-containing compound, to ferric iron (Fe(III)). The described methods are essential for characterizing potential iron chelators in drug development and related research fields. Three primary techniques are detailed: UV-Visible Spectrophotometry, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.

Introduction

This compound belongs to the catechol family of compounds, which are known for their iron-chelating properties. Quantifying the binding affinity of this compound to Fe(III) is crucial for understanding its potential as a therapeutic agent for iron overload diseases or as a tool in biomedical research. The binding affinity is typically expressed as the association constant (K_a) or the dissociation constant (K_d), where K_d = 1/K_a. A lower K_d value indicates a higher binding affinity.

Methodologies for Determining Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity of this compound to Fe(III). The choice of method may depend on the required accuracy, the availability of instrumentation, and the specific information sought (e.g., thermodynamic parameters).

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a widely accessible technique for studying metal-ligand interactions. The formation of a complex between this compound and Fe(III) results in a colored solution with a characteristic absorbance spectrum, which can be monitored to determine the binding affinity.[1][2][3][4][5]

Principle: The binding of this compound to Fe(III) leads to the formation of a charge-transfer complex that absorbs light in the visible region. By titrating a solution of the ligand with Fe(III) and monitoring the change in absorbance at a specific wavelength, a binding curve can be generated. This curve can then be fitted to a suitable binding model to calculate the dissociation constant (K_d).

Experimental Protocol: UV-Visible Spectrophotometric Titration

Materials:

  • This compound

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric perchlorate (Fe(ClO₄)₃)

  • Buffer solution (e.g., MES, HEPES, pH adjusted to desired value)

  • High-purity water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer. The buffer should be selected to avoid interference with iron coordination.

    • Prepare a stock solution of Fe(III) (e.g., 10 mM) in the same buffer. To prevent the precipitation of iron hydroxides, the Fe(III) stock solution can be prepared in a dilute acidic solution (e.g., 0.01 M HCl) and then diluted into the final buffer.

  • Spectra Acquisition:

    • Record the UV-Vis spectrum (e.g., 300-800 nm) of the this compound solution alone.

    • Record the UV-Vis spectrum of the Fe(III) solution alone.

    • Record the spectrum of a mixture of this compound and a saturating amount of Fe(III) to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Titration:

    • Place a known concentration and volume of this compound solution in a cuvette.

    • Incrementally add small aliquots of the Fe(III) stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.[6]

    • Record the absorbance at the predetermined λ_max of the complex.

  • Data Analysis:

    • Correct the absorbance readings for dilution by multiplying by a dilution factor (V_initial + V_added) / V_initial.

    • Plot the corrected absorbance as a function of the molar ratio of [Fe(III)]/[this compound].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to determine the K_d.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8][9] This allows for the determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Principle: A solution of the ligand (this compound) is titrated with a solution of the metal ion (Fe(III)) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting isotherm provides a complete thermodynamic profile of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry

Materials:

  • This compound

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric perchlorate (Fe(ClO₄)₃)

  • Degassed buffer solution (e.g., MES, HEPES, pH adjusted to desired value)

  • Isothermal titration calorimeter

Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound (e.g., 50-100 µM) in the degassed buffer.

    • Prepare a more concentrated solution of Fe(III) (e.g., 1-2 mM) in the same degassed buffer. The concentrations should be chosen based on the expected binding affinity.

    • Ensure that the pH of both solutions is identical to minimize heat of dilution effects.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the this compound solution into the sample cell.

    • Load the Fe(III) solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections, stirring speed).

  • Titration:

    • Perform an initial injection to account for any initial mixing artifacts, which is often discarded from the data analysis.

    • Carry out a series of injections (e.g., 20-30) of the Fe(III) solution into the this compound solution.

    • The instrument will record the heat change after each injection.

  • Control Experiment:

    • To account for the heat of dilution of the Fe(III) solution, perform a control titration by injecting the Fe(III) solution into the buffer alone.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to obtain the enthalpy change per mole of injectant.

    • Plot the enthalpy change per injection as a function of the molar ratio of [Fe(III)]/[this compound].

    • Fit the data to a suitable binding model (e.g., one-site binding) using the software provided with the ITC instrument to determine K_a (and thus K_d), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Fluorescence Spectroscopy

This method is applicable if this compound is fluorescent or can be attached to a fluorescent reporter. The binding of Fe(III) often leads to quenching of the fluorescence signal.[10][11][12][13][14]

Principle: The fluorescence emission of a molecule is sensitive to its local environment. The paramagnetic nature of Fe(III) can lead to quenching of the fluorescence of a nearby fluorophore upon binding. By titrating the fluorescent ligand with Fe(III) and monitoring the decrease in fluorescence intensity, a binding curve can be generated to determine the K_d.

Experimental Protocol: Fluorescence Quenching Titration

Materials:

  • This compound (if fluorescent) or a fluorescently labeled derivative

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric perchlorate (Fe(ClO₄)₃)

  • Buffer solution (e.g., MES, HEPES, pH adjusted to desired value)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent ligand (e.g., 1 µM) in the chosen buffer.

    • Prepare a concentrated stock solution of Fe(III) (e.g., 1 mM) in the same buffer.

  • Spectra Acquisition:

    • Determine the optimal excitation and emission wavelengths for the fluorescent ligand.

  • Titration:

    • Place a known concentration and volume of the fluorescent ligand solution in a cuvette.

    • Record the initial fluorescence intensity.

    • Add successive aliquots of the Fe(III) stock solution.

    • After each addition, mix and allow the solution to equilibrate before recording the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity as a function of the Fe(III) concentration.

    • Fit the data to a suitable binding model (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the K_d.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured table for easy comparison.

ParameterUV-Vis SpectrophotometryIsothermal Titration Calorimetry (ITC)Fluorescence Spectroscopy
Dissociation Constant (K_d) Determined from binding isothermDirectly calculated from K_aDetermined from quenching data
Association Constant (K_a) K_a = 1/K_dDirectly measuredK_a = 1/K_d
Stoichiometry (n) Can be estimated from the inflection point of the binding curveDirectly measuredCan be estimated from the binding curve
Enthalpy (ΔH) Not directly measuredDirectly measuredNot directly measured
Entropy (ΔS) Not directly measuredCalculated from ΔG and ΔHNot directly measured
Gibbs Free Energy (ΔG) Calculated from K_dCalculated from K_aCalculated from K_d

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the procedural steps.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Ligand Prepare this compound solution Titration Titrate Ligand with Fe(III) in cuvette Ligand->Titration Fe_sol Prepare Fe(III) solution Fe_sol->Titration Measure Measure Absorbance at λmax after each addition Titration->Measure Plot Plot Absorbance vs. [Fe(III)]/[Ligand] Measure->Plot Fit Fit data to binding model Plot->Fit Result Determine Kd Fit->Result

Caption: Workflow for UV-Vis Spectrophotometric Titration.

ITC_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Ligand Prepare & Degas This compound solution Load Load Ligand into cell & Fe(III) into syringe Ligand->Load Fe_sol Prepare & Degas Fe(III) solution Fe_sol->Load Titration Inject Fe(III) into Ligand solution Load->Titration Measure Measure heat change per injection Titration->Measure Plot Plot ΔH vs. Molar Ratio Measure->Plot Fit Fit data to binding model Plot->Fit Result Determine Ka, n, ΔH, ΔS Fit->Result

Caption: Workflow for Isothermal Titration Calorimetry.

References

Application Notes: Cell-Based Assays for Evaluating N,3-dihydroxybenzamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,3-dihydroxybenzamide is a small molecule of interest for its potential therapeutic applications. As with any novel compound intended for biological use, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of common and robust cell-based assays. The described assays quantify various cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis, to build a comprehensive understanding of the compound's effects on cell viability.

Principle of the Assays

A multi-parametric approach is recommended to obtain a thorough understanding of the cytotoxic mechanism of this compound. This involves assays that measure different cellular events associated with cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][3] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity and loss of membrane integrity.

  • Annexin V & Propidium Iodide (PI) Apoptosis Assay: This assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation

The following tables present hypothetical data from the evaluation of this compound cytotoxicity in a human cancer cell line (e.g., HeLa) after a 48-hour treatment period.

Table 1: IC50 Values of this compound

AssayIC50 (µM)
MTT75.8
LDH82.3

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0.1% DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (50 µM)65.4 ± 3.525.1 ± 2.99.5 ± 1.8
This compound (100 µM)30.1 ± 4.248.7 ± 3.621.2 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Cytotoxicity Testing cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates treatment Treat cells with this compound (various concentrations) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Membrane Integrity apoptosis Annexin V/PI Staining incubation->apoptosis Apoptosis readout Measure Absorbance/ Luminescence/Fluorescence mtt->readout ldh->readout apoptosis->readout Flow Cytometry calculation Calculate % Viability/ Cytotoxicity & IC50 readout->calculation interpretation Data Interpretation calculation->interpretation

Caption: Workflow for evaluating the cytotoxicity of this compound.

Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_cytosol Cytosolic Events cluster_execution Execution Phase compound This compound bax_bak Pro-apoptotic Bax, Bak compound->bax_bak activates bcl2 Anti-apoptotic Bcl-2, Bcl-xL bcl2->bax_bak cyto_c Cytochrome c (release) bax_bak->cyto_c forms pore apaf1 Apaf-1 cyto_c->apaf1 binds apoptosome Apoptosome Formation apaf1->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 cleaves casp9 Pro-Caspase-9 casp9->apoptosome casp3 Pro-Caspase-3 active_casp9->casp3 activates active_casp3 Active Caspase-3 casp3->active_casp3 cleavage substrates Cellular Substrates (e.g., PARP) active_casp3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Protocols

MTT Assay for Cell Viability

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and wells with medium only (for blank measurement).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[6][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

LDH Cytotoxicity Assay

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, prepare a maximum LDH release control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V & Propidium Iodide (PI) Apoptosis Assay

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at the desired concentrations and a vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Discard the supernatant and resuspend the cell pellet in 1X binding buffer (provided in the kit). Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls for setting the compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

References

Application Note: Protocol for a Multi-Assay Approach to Validate N,3-dihydroxybenzamide as a STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in cell growth, proliferation, and survival.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][3][4] STAT3 is typically activated via phosphorylation at the Tyr705 residue, which prompts its homodimerization, nuclear translocation, and subsequent binding to DNA to activate target gene transcription.[1][5] Small molecule inhibitors that can disrupt this cascade are of significant interest in oncology.

This document provides a comprehensive set of protocols to characterize and validate N,3-dihydroxybenzamide as a potential inhibitor of the STAT3 signaling pathway. The described assays will enable researchers to systematically evaluate the compound's effect on key events in STAT3 activation, from direct target engagement and inhibition of phosphorylation to downstream effects on transcriptional activity and cell viability.

Overview of Experimental Workflow

A multi-assay, tiered approach is recommended to thoroughly characterize the inhibitory properties of this compound. The workflow progresses from broad cellular effects to specific molecular interactions.

G A Primary Screening: Cell Viability Assay (e.g., MTT) in STAT3-dependent cancer cells B Secondary Assay: STAT3 Phosphorylation (Western Blot / ELISA) A->B Confirm effect on STAT3 activation C Target Engagement: Cellular Thermal Shift Assay (CETSA) B->C Verify direct binding to STAT3 D Mechanism of Action: STAT3-Dependent Reporter Gene Assay (Luciferase) B->D Assess impact on transcriptional activity F Selectivity Profiling: Assess inhibition of other STATs (e.g., STAT1, STAT5) B->F Determine specificity E Mechanism of Action: STAT3 DNA Binding Assay (EMSA) D->E Confirm inhibition of DNA binding

Caption: Experimental workflow for validating this compound as a STAT3 inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound across various assays. This serves as an example for data presentation.

Assay TypeCell LineEndpointIC50 Value (µM)
Cell Viability MDA-MB-231Cell Proliferation10.5 ± 1.2
HCT-116Cell Proliferation15.2 ± 2.1
STAT3 Phosphorylation MDA-MB-231p-STAT3 (Tyr705) Inhibition5.8 ± 0.9
STAT3 Reporter Gene HEK293TLuciferase Activity7.2 ± 1.1
STAT3 DNA Binding MDA-MB-231 (Nuclear Extract)DNA-STAT3 Complex8.5 ± 1.5

Detailed Experimental Protocols

Protocol 1: Western Blot for STAT3 Phosphorylation

This protocol is used to determine if this compound inhibits the phosphorylation of STAT3 at Tyrosine 705.[5][6]

Principle: Cells are treated with the inhibitor, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.[5][6][7] A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.

Materials:

  • Cell Lines: DU145 or MDA-MB-468 (constitutively active STAT3) or HEK293T (requiring stimulation).[5][8]

  • Reagents: this compound, IL-6 (for stimulation), M-PER Mammalian Protein Extraction Reagent, Protease and Phosphatase Inhibitor Cocktail.[5]

  • Antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-total STAT3, Rabbit anti-β-Actin, HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.[5][6]

  • Equipment: SDS-PAGE and Western blot apparatus, spectrophotometer.[5]

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 2-4 hours.

  • If required, stimulate cells with an appropriate activator (e.g., 20 ng/mL IL-6) for 15-30 minutes.[9][10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with M-PER buffer containing protease and phosphatase inhibitors.[5]

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[6] Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

    • Wash membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Detect signal using an ECL substrate.[6]

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and β-Actin (loading control).[6]

Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition. Normalize these values to the untreated control. Plot the normalized values against inhibitor concentration to determine the IC50.

Protocol 2: STAT3-Dependent Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.[11][12][13]

Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[10][13] Inhibition of the STAT3 pathway will result in a dose-dependent decrease in firefly luciferase expression.[8]

Materials:

  • Cell Line: HEK293T cells.[10][14]

  • Reagents: STAT3 Reporter Kit (containing firefly and Renilla luciferase plasmids), transfection reagent (e.g., Lipofectamine), IL-6, Dual-Luciferase Reporter Assay System.[8][13]

  • Equipment: Luminometer.[8][11]

Procedure:

  • Transfection: One day before transfection, seed HEK293T cells (e.g., 3x10^4 cells/well in a 96-well plate).[13]

  • Co-transfect cells with the STAT3 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10][11]

  • Treatment: After 24 hours, replace the medium and pre-treat cells with various concentrations of this compound for 2-4 hours.

  • Stimulate cells with IL-6 (20 ng/mL) for 6-16 hours.[10][14]

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the assay kit.[11]

    • Measure firefly luciferase activity using the luminometer.

    • Add the Stop & Glo® reagent and measure Renilla luciferase activity.

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.[12] Plot the normalized activity against inhibitor concentration to calculate the IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct binding of a compound to its target protein in a cellular environment.[15][16][17]

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[16][18] In CETSA, cells treated with a compound are heated across a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]

Materials:

  • Cell Line: Any cell line expressing STAT3 (e.g., MDA-MB-231).

  • Reagents: this compound, PBS, lysis buffer with protease inhibitors.

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus.

Procedure:

  • Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for 1-2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots in a thermocycler across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen).[19]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble STAT3 by Western blot as described in Protocol 4.1.

Data Analysis: Quantify the STAT3 band intensity at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble STAT3 relative to the non-heated control against temperature. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to directly assess the ability of STAT3 to bind to its consensus DNA sequence.[20][21][22]

Principle: A biotin- or radio-labeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts. If STAT3 is active and able to bind, it will form a larger protein-DNA complex. When run on a non-denaturing polyacrylamide gel, this complex will migrate slower than the free probe, causing a "shift".[22][23] The presence of an inhibitor that prevents DNA binding will reduce or abolish this shift.

Materials:

  • Reagents: Nuclear extraction kit, biotin-labeled STAT3 consensus DNA probe, unlabeled "cold" probe (for competition), EMSA kit (e.g., LightShift Chemiluminescent EMSA Kit).[20]

  • Equipment: Non-denaturing polyacrylamide gel electrophoresis apparatus.

Procedure:

  • Nuclear Extract Preparation: Treat cells with this compound as described previously. Prepare nuclear extracts using a commercial kit.[20][22] Determine protein concentration.

  • Binding Reaction:

    • In separate tubes, set up the following reactions:

      • Labeled probe only (no protein).

      • Labeled probe + nuclear extract.

      • Labeled probe + nuclear extract + this compound (various concentrations).

      • Labeled probe + nuclear extract + 100-fold excess of unlabeled cold probe (specificity control).[20]

    • Incubate the reaction mixtures at room temperature for 20-30 minutes.[20]

  • Electrophoresis: Run the samples on a 6% native polyacrylamide gel.[20]

  • Transfer and Detection: Transfer the DNA to a nylon membrane and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Data Analysis: Compare the intensity of the shifted band in the inhibitor-treated lanes to the untreated control lane. A decrease in intensity indicates inhibition of STAT3 DNA binding.

Signaling Pathway and Inhibition Mechanism

The following diagrams illustrate the canonical STAT3 signaling pathway and the potential points of inhibition for a compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 JAK->STAT3_mono 3. STAT3 Phosphorylation pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene Target Gene Transcription DNA->Gene Cytokine Cytokine/Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: Overview of the canonical STAT3 signaling pathway.

G Inhibitor This compound JAK JAK Inhibitor->JAK Blocks Kinase Activity? STAT3_mono STAT3 Inhibitor->STAT3_mono Prevents Phosphorylation? STAT3_dimer p-STAT3 Dimer Inhibitor->STAT3_dimer Inhibits Dimerization? DNA DNA Binding Inhibitor->DNA Blocks DNA Binding?

Caption: Potential mechanisms of action for a STAT3 inhibitor.

References

Application of N,3-dihydroxybenzamide in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,3-dihydroxybenzamide is a small molecule of interest in the field of drug discovery, primarily recognized for its role as a metal-chelating moiety. Its simple structure, featuring a catechol group and a benzamide, provides a scaffold for the development of therapeutic agents targeting a variety of biological processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the potential of this compound and its derivatives.

Application Notes

The this compound scaffold has been investigated for several therapeutic applications, largely stemming from its ability to coordinate with metal ions and its structural similarity to key biological motifs.

Iron Chelation Therapy

The catechol group of this compound is a potent iron-chelating moiety. This property is the basis for its potential application in conditions of iron overload, such as thalassemia and hemochromatosis. By sequestering excess iron, this compound-based compounds can mitigate iron-induced oxidative stress and cellular damage. Derivatives of 2,3-dihydroxybenzamide have been synthesized and shown to form stable complexes with Fe(III), exhibiting a high affinity and selectivity for iron over other biologically relevant metal ions.[1]

Antimicrobial Drug Delivery

The iron acquisition systems of many pathogenic bacteria rely on siderophores, which are small molecules with a high affinity for iron. The 2,3-dihydroxybenzamide motif is a key component of some siderophores, such as enterobactin.[2] This has led to the "Trojan Horse" strategy in antibiotic development, where this compound-containing molecules are conjugated to antibiotics.[3][4] These conjugates can hijack the bacterial iron uptake machinery to deliver the antibiotic into the cell, thereby increasing its efficacy and overcoming certain resistance mechanisms. A synthetic mimic of enterobactin, TRENCAM (N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,3-dihydroxybenzamide)), has been successfully used to enhance the delivery of ampicillin into Gram-negative bacteria.[3][4]

Anticancer Agents

The anticancer potential of this compound derivatives is being explored through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: N-hydroxybenzamides are a known class of HDAC inhibitors.[5] While the N,3-dihydroxy motif is not the typical zinc-binding group in most clinically advanced HDAC inhibitors, the benzamide scaffold is a common feature. Modification of the this compound core could lead to the discovery of novel HDAC inhibitors with unique selectivity profiles.

  • Induction of Apoptosis: Certain benzamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines. For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has shown significant anti-tumor activities with IC50 values in the low micromolar range against prostate cancer cells.[6]

  • Targeted Radionuclide Delivery: The strong chelating properties of triscatecholate ligands, which include the dihydroxybenzamide moiety, are being investigated for the delivery of radioactive isotopes for cancer imaging and therapy.[7]

Antioxidant Activity

The phenolic hydroxyl groups of this compound can act as antioxidants by scavenging free radicals. This property may be beneficial in diseases associated with oxidative stress. The antioxidant properties of mono(catecholamine) derivatives, which include the 2,3-dihydroxybenzamide structure, have been demonstrated in DPPH assays.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound derivatives and related compounds.

Table 1: Iron Chelation and Stability Constants

Compound/DerivativeMetal IonLog K (Stability Constant)pM ValueReference
N(alpha),-N(epsilon)-Bis[2,3-dihydroxybenzoyl]-l-lysyl-(gamma-N-methyl-N-hydroxyamido)-L-glutamic acidFe(III)logβ110 = 31.418.3[8]
N-methyl-2,3-dihydroxybenzamide (MDHB)H+log K2H = 7.50-[1]

Table 2: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)Reference
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB)CWR-22 (prostate)2.5[6]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB)PC-3 (prostate)2.5[6]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB)DU-145 (prostate)6.5[6]
3,4,5-trihydroxy-N–tert-butyl-benzamideHCT-116 (colon)0.16[9]
3,4,5-trihydroxy–N-hexyl-benzamideHCT-116 (colon)0.07[9]

Table 3: HDAC Inhibitory Activity

CompoundHDAC IsoformIC50 (nM)Reference
BA3 (a benzamide-based inhibitor)HDAC14.8[10]
BA3 (a benzamide-based inhibitor)HDAC239.9[10]
16 (2-methylthiobenzamide derivative)HDAC329[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols that may require optimization for specific this compound derivatives.

Protocol 1: Ferrous Iron Chelating Assay

This protocol is adapted from the ferrozine-based assay to determine the iron-chelating capacity of a test compound.

Principle: Ferrozine forms a stable, magenta-colored complex with Fe(II) ions, which can be measured spectrophotometrically at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe(II) complex is inhibited, leading to a decrease in absorbance.

Materials:

  • Test compound (e.g., this compound derivative)

  • FeSO4·7H2O

  • Ferrozine

  • Deionized water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

  • Prepare a 2 mM solution of FeSO4·7H2O in deionized water.

  • Prepare a 5 mM solution of ferrozine in deionized water.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound.

  • Add 50 µL of the 2 mM FeSO4 solution to each well and mix. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of the 5 mM ferrozine solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the percentage of iron chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

Protocol 2: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol determines the cytotoxicity of a compound based on the ability of viable cells to incorporate and bind the supravital dye neutral red.[12][13]

Principle: Viable cells take up neutral red into their lysosomes. The amount of dye incorporated is proportional to the number of viable cells. A decrease in dye uptake indicates cytotoxicity.

Materials:

  • Test compound

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Neutral Red (NR) solution (e.g., 33 µg/mL)

  • NR desorbing fixative (e.g., ethanol/acetic acid/water)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.

  • Remove the treatment medium and add the Neutral Red solution to each well. Incubate for 3 hours.

  • Remove the NR solution and wash the cells.

  • Add the NR desorbing fixative to each well and incubate for 20-45 minutes with gentle shaking to extract the dye.

  • Measure the absorbance at a wavelength of approximately 540 nm.

  • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to pale yellow. This change can be monitored spectrophotometrically.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add various concentrations of the test compound to the wells. Include a control with the solvent only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.

Visualizations

Caption: Workflow for the Ferrous Iron Chelating Assay.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 48 hours B->C D Add Neutral Red Solution C->D E Incubate for 3 hours D->E F Extract Dye E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the In Vitro Cytotoxicity Assay.

Signaling_Pathway_HDAC_Inhibition cluster_0 Cell Nucleus cluster_1 Inhibition HDAC HDAC Histone Histone Tail (Acetylated) Histone->HDAC Deacetylation DNA DNA (Relaxed) Histone->DNA Gene Gene Transcription DNA->Gene Inhibitor This compound Derivative Inhibitor->HDAC Inhibits

Caption: Potential Mechanism of HDAC Inhibition.

References

Application Notes and Protocols for the Characterization of N,3-dihydroxybenzamide-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for the characterization of metal complexes with N,3-dihydroxybenzamide, a key chelating agent with significant potential in drug development due to its role as a siderophore mimic.

Introduction

This compound and its derivatives are of considerable interest in medicinal and bioinorganic chemistry. As analogs of natural siderophores, they exhibit a high affinity for essential metal ions, particularly iron(III). This property makes their metal complexes promising candidates for novel antimicrobial agents that can interfere with bacterial iron acquisition, or as therapeutic agents for diseases related to metal ion imbalance. Accurate and thorough characterization of these metal complexes is crucial for understanding their stability, reactivity, and biological activity. This document outlines the key experimental techniques and provides detailed protocols for their characterization.

Key Characterization Techniques

A multi-faceted approach is essential for the comprehensive characterization of this compound-metal complexes. The following techniques provide critical information on the stoichiometry, stability, structure, and spectroscopic properties of these complexes.

  • Potentiometric Titration: This is a fundamental technique to determine the stability constants of metal complexes in solution. By monitoring the pH of a solution containing the ligand and a metal ion as a titrant (a strong base) is added, the protonation constants of the ligand and the formation constants of the metal complexes can be calculated.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of the metal complex and to determine its stoichiometry. The formation of a complex between a metal ion and this compound often results in a significant change in the UV-Vis spectrum, typically with the appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions.

  • Resonance Raman Spectroscopy: This vibrational spectroscopy technique provides detailed structural information about the metal-ligand bonding. By tuning the excitation wavelength to coincide with an electronic absorption band of the complex, specific vibrations associated with the chromophore can be selectively enhanced, offering insights into the coordination environment of the metal ion.

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the metal complex in the solid state. This includes precise bond lengths, bond angles, and the coordination geometry around the metal center.

  • Electrochemical Techniques: Methods such as cyclic voltammetry can be employed to study the redox properties of the metal complexes. This is particularly relevant for complexes with redox-active metals like iron, as the reduction potential of the metal-siderophore complex is a key factor in biological iron release mechanisms.

Quantitative Data Summary

The stability of metal complexes is a critical parameter for their potential therapeutic applications. The following table summarizes the stability constants (log β) for metal complexes with ligands structurally related to this compound. This data provides a comparative basis for newly synthesized complexes.

LigandMetal Ionlog β₁log β₂log β₃MethodReference
2,5-Dihydroxybenzoic AcidFe(III)---Potentiometry[1]
2,3-DihydroxybenzaldehydeCu(II)11.2520.65-Potentiometry
2,3-DihydroxybenzaldehydeZn(II)7.8514.20-Potentiometry
2,3-DihydroxybenzaldehydeNi(II)8.1014.75-Potentiometry
2,3-DihydroxybenzaldehydeCo(II)7.9014.35-Potentiometry
N-methyl-2,3-dihydroxybenzamideFe(III)---pH Titration[2]

Note: βn represents the overall stability constant for the formation of the MLn complex. Data for this compound is limited in the literature; the provided data for analogous compounds serves as a valuable reference.

Experimental Protocols

General Synthesis of this compound-Metal Complexes

This protocol provides a general method for the synthesis of this compound complexes with divalent and trivalent metal ions.

Materials:

  • This compound

  • Metal salt (e.g., FeCl₃, CuCl₂, Zn(NO₃)₂)

  • Methanol or Ethanol

  • Deionized water

  • Base (e.g., NaOH or triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • pH meter

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve the metal salt in deionized water or the same solvent as the ligand.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 3:1) depending on the expected stoichiometry of the complex.

  • Adjust the pH of the reaction mixture to a desired value (typically between 6 and 8 for many divalent and trivalent metals) by the dropwise addition of a base solution. The formation of the complex is often indicated by a color change.

  • Attach a condenser to the flask and reflux the mixture for 2-4 hours at a suitable temperature.

  • Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the synthesized complex using the techniques described in Section 2.

Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of stability constants using the Calvin-Bjerrum pH titration technique.

Materials:

  • Synthesized this compound

  • Metal salt solution of known concentration

  • Standardized strong acid (e.g., HClO₄ or HNO₃)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • Thermostated titration vessel

  • Calibrated pH meter with a combination glass electrode

  • Burette

Procedure:

  • Prepare a solution of the ligand of known concentration in a thermostated vessel. Add a known amount of standard acid to protonate the ligand fully.

  • Add a sufficient amount of inert salt to maintain a constant ionic strength throughout the titration.

  • Titrate this solution with a standardized strong base. Record the pH after each addition of the titrant.

  • Repeat the titration in the presence of a known concentration of the metal salt. The metal-to-ligand ratio should be chosen to favor the formation of the desired complex species (e.g., 1:3 for 1:1, 1:2, and 1:3 complexes).

  • Plot the pH versus the volume of base added for both titrations (ligand alone and ligand + metal).

  • From the titration data, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

  • The protonation constants of the ligand can be determined from the formation curve of the ligand (n̄ₐ vs. pH).

  • The stability constants of the metal complexes can be determined from the formation curve of the complex (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration). Various software programs can be used for the calculation of stability constants from the titration data.

Spectrophotometric (UV-Vis) Titration for Stoichiometry and Stability Constant Determination

This protocol describes how to use UV-Vis spectroscopy to study complex formation.

Materials:

  • This compound solution of known concentration

  • Metal salt solution of known concentration

  • Buffer solutions for maintaining constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Job's Method of Continuous Variation for Stoichiometry:

    • Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but the mole fraction of the ligand varies from 0 to 1.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method for Stoichiometry and Stability Constant:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions, and the intersection point indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the data obtained in the mole-ratio plot using appropriate equations (e.g., the Benesi-Hildebrand equation for 1:1 complexes).

Visualizations

Experimental Workflow for Complex Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-metal complexes.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation cluster_application Application Synthesis Complex Synthesis Purification Purification & Isolation Synthesis->Purification Potentiometry Potentiometric Titration (Stability Constants) Purification->Potentiometry UVVis UV-Vis Spectroscopy (Stoichiometry, λmax) Purification->UVVis Raman Resonance Raman (Vibrational Modes) Purification->Raman Xray X-ray Crystallography (3D Structure) Purification->Xray Electrochem Electrochemistry (Redox Properties) Purification->Electrochem Data Comprehensive Data Analysis Potentiometry->Data UVVis->Data Raman->Data Xray->Data Electrochem->Data Application Drug Development & Biological Studies Data->Application

Workflow for characterizing metal complexes.
Siderophore-Mediated Iron Uptake Pathway

This compound-metal complexes can act as siderophore mimics, hijacking bacterial iron uptake systems. The following diagram illustrates a generalized pathway for siderophore-mediated iron uptake in Gram-negative bacteria, which can be targeted by these synthetic chelators.

G cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Siderophore This compound (Siderophore Mimic) Complex_ext Fe(III)-Siderophore Complex Siderophore->Complex_ext Chelation Fe3_ext Fe(III) Fe3_ext->Complex_ext Receptor Outer Membrane Receptor (e.g., FhuA) Complex_ext->Receptor Binding Complex_peri Fe(III)-Siderophore Complex Receptor->Complex_peri Transport BindingProtein Periplasmic Binding Protein Complex_peri->BindingProtein Binding ABC ABC Transporter BindingProtein->ABC Delivery Complex_cyto Fe(III)-Siderophore Complex ABC->Complex_cyto Transport Fe2_cyto Fe(II) Complex_cyto->Fe2_cyto Fe(III) Reduction & Iron Release Metabolism Cellular Metabolism Fe2_cyto->Metabolism

Bacterial iron uptake via siderophores.

Conclusion

The characterization of this compound-metal complexes requires a combination of analytical techniques to elucidate their formation, stability, and structure. The protocols and information provided in these application notes offer a comprehensive guide for researchers in this field. A thorough understanding of the physicochemical properties of these complexes is paramount for the rational design and development of new therapeutic agents that target metal-dependent biological pathways.

References

Application Note: Purification of Synthesized N,3-dihydroxybenzamide Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of synthesized N,3-dihydroxybenzamide using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for researchers, scientists, and professionals in drug development requiring high-purity this compound for their studies. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for purification and subsequent purity analysis.

Introduction

This compound is a chemical compound of interest in various research fields, potentially including medicinal chemistry and materials science. Synthetic routes to this compound can result in a crude product containing unreacted starting materials, reagents, and various byproducts. For most applications, especially in a research and development setting, a high degree of purity is essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of small organic molecules like this compound. This method separates compounds based on their hydrophobicity, allowing for the isolation of the target compound from impurities. This application note details a robust RP-HPLC method for the purification of this compound.

Experimental Protocols

Materials and Instrumentation
  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

    • Analytical HPLC system for purity assessment.

    • Mass spectrometer (optional, for peak identification).

    • Lyophilizer or rotary evaporator for solvent removal.

  • Chemicals and Reagents:

    • Crude synthesized this compound.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Methanol (MeOH), HPLC grade (for sample dissolution).

    • Dimethyl sulfoxide (DMSO), HPLC grade (for sample dissolution).

  • Columns:

    • Preparative Column: C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Analytical Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[1][2]

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the crude product in a minimal amount of a suitable solvent. A mixture of DMSO and Methanol is often effective for polar compounds.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Method

The following method is a starting point and may require optimization based on the specific impurity profile of the crude product.

Parameter Condition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature 35 °C[1]
Detection Wavelength 220 nm and 254 nm[1][2][3]
Injection Volume 1-5 mL (dependent on concentration and column capacity)
Fraction Collection and Processing
  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the main peak, which is presumed to be this compound.

  • Combine the fractions containing the pure product.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Purity Analysis by Analytical HPLC

The purity of the collected fractions should be assessed using an analytical HPLC method.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm[1]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1 mL/min[1]
Column Temperature 35 °C[1]
Detection Wavelength 220 nm and 254 nm[1][2][3]
Injection Volume 10 µL[1]

Data Presentation

The results of the purification and analysis should be summarized in clear, tabular formats.

Table 1: Preparative HPLC Run Summary

Injection # Crude Sample Mass (mg) Injection Volume (mL) Collected Fraction Volume (mL) Purified Product Mass (mg) Yield (%)
11002.0507575.0
21052.1527874.3
..................

Table 2: Analytical HPLC Purity Assessment

Sample Retention Time (min) Peak Area (%) Purity (%)
Crude Product10.585.285.2
Purified Product10.599.899.8
Impurity 1 (Crude)8.25.6-
Impurity 2 (Crude)12.19.2-

Potential Impurities in Synthesis

The synthesis of this compound may involve the coupling of 3-hydroxybenzoic acid and a source of ammonia or a protected amine. Potential impurities can arise from various sources:

  • Unreacted Starting Materials: 3-hydroxybenzoic acid.

  • Reagent-Related Impurities: If coupling reagents like dicyclohexylcarbodiimide (DCC) are used, dicyclohexylurea (DCU) is a common byproduct.[4]

  • Side-Products: Incomplete reactions or side reactions can lead to various impurities. For instance, if protecting groups are used, their incomplete removal will result in protected intermediates.[5][6][7][8]

  • Degradation Products: The final product may degrade under certain reaction or purification conditions.

Visualizations

Experimental Workflow

experimental_workflow synthesis Crude this compound Synthesis sample_prep Sample Preparation (Dissolution & Filtration) synthesis->sample_prep prep_hplc Preparative HPLC Purification sample_prep->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation & Lyophilization) fraction_collection->solvent_removal Pure Fractions waste Waste Fractions fraction_collection->waste Impure Fractions analytical_hplc Analytical HPLC (Purity Assessment) solvent_removal->analytical_hplc pure_product Pure this compound analytical_hplc->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Impurities

impurity_relationship synthesis Synthesis of This compound crude_product Crude Product synthesis->crude_product starting_materials Unreacted Starting Materials crude_product->starting_materials reagents Reagent-Related Impurities (e.g., DCU) crude_product->reagents side_products Side-Products crude_product->side_products degradation Degradation Products crude_product->degradation

Caption: Sources of impurities in the crude product.

Disclaimer: This application note provides a general guideline. The specific parameters for HPLC purification may need to be optimized for your particular crude sample and available instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for N,3-Dihydroxybenzamide as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,3-dihydroxybenzamide is a versatile bifunctional molecule that holds significant promise as a scaffold for the synthesis of a wide array of larger, biologically active molecules. Its chemical structure, featuring both a carboxylic acid (or its amide derivative) and a phenolic hydroxyl group, allows for diverse chemical modifications, making it an attractive starting point for drug discovery and development in various therapeutic areas. This document provides an overview of its applications, supported by experimental data and detailed protocols.

Applications in Medicinal Chemistry

The this compound core is a key pharmacophore in several classes of biologically active compounds, ranging from metal chelators to enzyme inhibitors and antimicrobial agents.

Iron Chelators and Siderophore Mimics

The 2,3-dihydroxybenzamide isomer of this compound is a well-established iron-chelating moiety found in naturally occurring siderophores like enterobactin.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes.[1] This has inspired the synthesis of this compound derivatives as potential therapeutic agents for iron overload disorders and as novel antimicrobial agents that target bacterial iron uptake.

Derivatives of dihydroxybenzamide have been synthesized and shown to form stable complexes with Fe(III), highlighting their potential as iron chelators.[2]

Table 1: Iron Chelating Properties of Dihydroxybenzamide Derivatives

Compound/DerivativeMetal IonStability Constant (log β)pFe³⁺Reference
2,3-dihydroxy-N-(2-hydroxyethyl)benzamideFe(III)35.227.8[2]
2,3-dihydroxy-N-(3-hydroxypropyl)benzamideFe(III)34.827.5[2]
2,3-dihydroxy-N-(4-hydroxybutyl)benzamideFe(III)35.027.6[2]
Enzyme Inhibitors

The benzamide scaffold is a common feature in many enzyme inhibitors. By modifying the N-substituent and the hydroxyl groups of this compound, it is possible to design potent and selective inhibitors for various enzyme targets.

A study on N-(3-hydroxyphenyl)benzamide and its O-alkylated derivatives demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), enzymes implicated in neurodegenerative diseases and inflammation.

Table 2: Enzyme Inhibition by N-(3-Hydroxyphenyl)benzamide Derivatives

CompoundTarget EnzymeIC₅₀ (µM)
N-(3-hydroxyphenyl)benzamideAcetylcholinesterase> 500
Butyrylcholinesterase220.1 ± 2.1
Lipoxygenase47.3 ± 1.2
3-O-ethyl-N-(3-hydroxyphenyl)benzamideButyrylcholinesterase198.4 ± 3.5
3-O-propyl-N-(3-hydroxyphenyl)benzamideButyrylcholinesterase185.2 ± 1.8
Anticancer Agents

Derivatives of hydroxylated benzamides have shown promising anticancer activity. For instance, a series of 3,4,5-trihydroxy-N-alkyl-benzamides, structurally related to this compound, were synthesized and evaluated for their cytotoxic effects against colon carcinoma HCT-116 cells.[3]

Table 3: Anticancer Activity of Trihydroxy-N-Alkyl-Benzamide Derivatives against HCT-116 cells

CompoundIC₅₀ (µM)
3,4,5-trihydroxy-N-butyl-benzamide3.56
3,4,5-trihydroxy-N-sec-butyl-benzamide1.34
3,4,5-trihydroxy-N-tert-butyl-benzamide0.16
3,4,5-trihydroxy-N-hexyl-benzamide0.07
Gallic acid (reference)0.05
Doxorubicin (reference)0.001
Antimicrobial Agents

The benzamide scaffold has been explored for the development of novel antimicrobial agents. N-phenylbenzamide derivatives have been synthesized and shown to possess antiviral activity against Enterovirus 71 (EV71).[4]

Table 4: Antiviral Activity of N-Phenylbenzamide Derivatives against EV71 (Strain SZ-98)

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
3-amino-N-phenyl-4-methoxybenzamide>100>1000-
3-amino-N-(4-chlorophenyl)-4-methoxybenzamide11 ± 1.5750 ± 0.068
3-amino-N-(4-bromophenyl)-4-methoxybenzamide5.7 ± 0.8620 ± 0.0109
Pirodavir (reference)0.43 ± 0.131 ± 2.272

Experimental Protocols

General Synthesis of N-Substituted-3-hydroxybenzamides

This protocol describes a general method for the amide bond formation between 3-hydroxybenzoic acid and a primary or secondary amine.

Protocol 1: Amide Coupling using a Coupling Reagent

  • Activation of Carboxylic Acid: To a solution of 3-hydroxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-hydroxybenzamide.

G cluster_0 Activation cluster_1 Amide Formation 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Activated Ester Activated Ester 3-Hydroxybenzoic Acid->Activated Ester HATU, DIPEA Coupling Reagent (HATU) Coupling Reagent (HATU) Base (DIPEA) Base (DIPEA) N-Substituted-3-hydroxybenzamide N-Substituted-3-hydroxybenzamide Activated Ester->N-Substituted-3-hydroxybenzamide Amine Amine Amine

Fig. 1: General workflow for amide synthesis.
Synthesis of 2,3-dihydroxy-N-(hydroxyalkyl)benzamides

This protocol is adapted from the synthesis of iron chelators.[5]

Protocol 2: Synthesis of 2,3-dihydroxy-N-(2-hydroxyethyl)benzamide

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of 2,3-dihydroxybenzoic acid, for example, by benzylation, to form 2,3-bis(benzyloxy)benzoic acid.

  • Amide Coupling: Dissolve 2,3-bis(benzyloxy)benzoic acid (1.0 eq), HOBt (0.18 eq), and DCC (1.2 eq) in CH₂Cl₂ and stir for 30 minutes at room temperature. Add ethanolamine (1.1 eq) dropwise and continue stirring for 10 hours.[5]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the resulting 2,3-bis(benzyloxy)-N-(2-hydroxyethyl)benzamide in ethanol and add Pd/C (5%). Stir the mixture under a hydrogen atmosphere for 5 hours.[5]

  • Purification: Filter the mixture through Celite® and evaporate the solvent to obtain the final product.

Fig. 2: Synthesis of a dihydroxybenzamide derivative.

Signaling Pathways

While specific signaling pathways for many this compound derivatives are still under investigation, the broader class of benzamides and related phenolic compounds are known to modulate several key cellular pathways.

NF-κB Signaling Pathway

Benzamides have been reported to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates Benzamide Derivative Benzamide Derivative Benzamide Derivative->IKK inhibits

References

Application Notes and Protocols: Antimicrobial Activity Screening of N,3-dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dihydroxybenzamide and its derivatives represent a class of compounds with significant potential for antimicrobial drug development. The core structure, featuring a catechol-like moiety, is known to be a key pharmacophore in various biologically active molecules, including siderophores which are crucial for iron acquisition in many pathogenic bacteria. This document provides detailed protocols and data presentation guidelines for the screening and evaluation of the antimicrobial activity of novel this compound derivatives. While specific data for a broad range of this compound derivatives is not extensively available in the public domain, this guide utilizes data from structurally related dihydroxybenzene compounds to illustrate the application of these protocols and the expected data formats.

Data Presentation: Summarized Antimicrobial Activity

Effective evaluation of novel antimicrobial candidates requires a clear and comparative presentation of quantitative data. The following tables provide a template for summarizing key antimicrobial metrics, populated with representative data from closely related compounds to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Derivatives

Compound/DerivativeE. coli (mg/mL)P. aeruginosa (mg/mL)S. aureus (mg/mL)B. subtilis (mg/mL)C. albicans (mg/mL)
2,3-dihydroxybenzoic acid>10>101010>10
2,4-dihydroxybenzoic acid22222
3,4-dihydroxybenzoic acid22222

Data is illustrative and based on reported values for dihydroxybenzoic acids to demonstrate data presentation format.[1]

Table 2: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives against Staphylococcus aureus

CompoundMIC₅₀ (mg/L)MIC₉₀ (mg/L)
2,3-dihydroxybenzaldehyde500833
Gentisaldehyde (2,5-dihydroxybenzaldehyde)5001000

This table showcases the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.[2]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing sterile saline or MHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Disc Diffusion Assay for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • This compound derivatives

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disc Application:

    • Aseptically apply sterile filter paper discs impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Include a positive control disc (e.g., a standard antibiotic) and a negative control disc (impregnated with the solvent used to dissolve the compound).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the zone of no bacterial growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are crucial for understanding the sequence of operations.

Antimicrobial_Screening_Workflow Workflow for Antimicrobial Activity Screening cluster_preparation Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disc Disc Diffusion Assay Compound_Prep Prepare Stock Solutions of This compound Derivatives Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Inoculate_Agar Inoculate MHA Plates with Bacteria Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate_MIC->Read_MIC Apply_Discs Apply Compound-impregnated Discs to Agar Inoculate_Agar->Apply_Discs Incubate_Disc Incubate at 37°C for 18-24h Apply_Discs->Incubate_Disc Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disc->Measure_Zone

Caption: Workflow for Antimicrobial Activity Screening.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are a subject for further investigation, the dihydroxybenzene moiety suggests potential interactions with key bacterial processes.

Potential_Mechanisms Potential Antimicrobial Mechanisms of Dihydroxybenzamide Derivatives cluster_targets Potential Cellular Targets Compound This compound Derivative Iron_Metabolism Iron Chelation & Disruption of Iron Homeostasis Compound->Iron_Metabolism Siderophore-like activity Enzyme_Inhibition Inhibition of Essential Bacterial Enzymes Compound->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption ROS_Generation Generation of Reactive Oxygen Species (ROS) Compound->ROS_Generation Bacterial_Cell Bacterial Cell Iron_Metabolism->Bacterial_Cell Enzyme_Inhibition->Bacterial_Cell Membrane_Disruption->Bacterial_Cell ROS_Generation->Bacterial_Cell Cell_Death Bacterial Cell Death Bacterial_Cell->Cell_Death

Caption: Potential Antimicrobial Mechanisms.

The catechol-like structure of this compound derivatives suggests they may act as siderophore mimics, chelating iron and depriving bacteria of this essential nutrient. Additionally, catechols can undergo redox cycling, potentially leading to the generation of reactive oxygen species (ROS) that are toxic to bacterial cells. Other potential mechanisms include the inhibition of essential bacterial enzymes and disruption of the cell membrane. Further studies are required to elucidate the specific pathways affected by this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,3-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,3-dihydroxybenzamide. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most critical factors to investigate?

A1: Low yields in the synthesis of this compound can stem from several factors. The most critical to investigate are the choice of coupling agent, reaction temperature, and the purity of your starting materials. Incomplete reactions or the formation of side products are common culprits. We recommend a systematic optimization of these parameters. For instance, while DCC (dicyclohexylcarbodiimide) is a common choice, more modern coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole) can significantly improve yields by minimizing side reactions.[1]

Q2: I am observing significant amounts of unreacted 3-hydroxybenzoic acid in my crude product. How can I drive the reaction to completion?

A2: The presence of unreacted starting material suggests that the activation of the carboxylic acid or the subsequent nucleophilic attack by hydroxylamine is inefficient. To address this, consider the following:

  • Increase the equivalents of your coupling agent and hydroxylamine: A modest excess (1.1 to 1.5 equivalents) of the amine and coupling reagent can help drive the reaction forward.

  • Optimize the reaction time and temperature: Some reactions may require longer incubation times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature to 80°C has been shown to improve yields in some amide syntheses.[2]

  • Ensure anhydrous conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Ensure all glassware is oven-dried and use anhydrous solvents.

Q3: My final product is difficult to purify, and I suspect the presence of byproducts. What are the likely side products and how can I minimize them?

A3: A common byproduct in carbodiimide-mediated couplings is the N-acylurea, which can be difficult to separate from the desired product. To minimize its formation:

  • Use an additive: Additives like HOBt (Hydroxybenzotriazole) or HOAt react with the activated carboxylic acid to form an active ester, which is less prone to rearrangement to N-acylurea.

  • Control the reaction temperature: Running the reaction at 0°C initially and then allowing it to slowly warm to room temperature can reduce the rate of side reactions.

  • Purification Strategy: If N-acylurea does form, it is often insoluble in many organic solvents. Filtering the reaction mixture before work-up can remove a significant portion of this byproduct.[3] Subsequent purification by flash column chromatography is typically effective.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a solvent system that provides good separation between your starting material (3-hydroxybenzoic acid), your product (this compound), and any potential byproducts. A common mobile phase for such compounds could be a mixture of ethyl acetate and hexane. Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from hypothetical optimization experiments to illustrate the impact of various parameters on the yield of this compound.

Table 1: Effect of Coupling Agent and Additive on Yield

EntryCoupling AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1DCC-DCM251245
2DCCHOBtDCM251265
3EDC-DCM251255
4EDCHOAtDCM251285

Table 2: Effect of Solvent and Temperature on Yield (using EDC/HOAt)

EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM251285
2THF251278
3Acetonitrile251272
4DCM0 to 251288
5THF50882

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-hydroxybenzoic acid

  • Hydroxylamine hydrochloride

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOAt (1.2 eq).

  • In a separate flask, neutralize hydroxylamine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM.

  • Add the hydroxylamine solution to the activated 3-hydroxybenzoic acid solution dropwise at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Chemical Reaction Scheme

G Figure 1: Synthesis of this compound cluster_0 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid product This compound 3-hydroxybenzoic_acid->product EDC, HOAt, DIPEA DCM, 0°C to rt hydroxylamine Hydroxylamine hydroxylamine->product

Caption: Figure 1: Synthesis of this compound

Experimental Workflow

G Figure 2: Experimental Workflow start Start reactants Dissolve 3-hydroxybenzoic acid, EDC, and HOAt in DCM start->reactants reaction Combine reactants at 0°C, then stir at room temperature reactants->reaction amine_prep Prepare hydroxylamine solution with DIPEA in DCM amine_prep->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous workup (HCl, NaHCO3, Brine) monitoring->workup drying Dry organic layer (MgSO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by column chromatography concentration->purification end Obtain pure product purification->end

Caption: Figure 2: Experimental Workflow

References

Technical Support Center: Synthesis of Substituted Dihydroxybenzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted dihydroxybenzamides.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted dihydroxybenzamides, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Amide Coupling Reaction

Question: I am performing an amide coupling reaction between a substituted dihydroxybenzoic acid and an amine using standard coupling reagents (e.g., EDC/HOBt or HATU), but I am observing very low to no formation of the desired dihydroxybenzamide product. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid may not be efficiently activated by the coupling reagent.

    • Solution: Ensure that the coupling reagents are fresh and anhydrous. Consider increasing the equivalents of the coupling reagent and/or the activating additive (e.g., HOBt, HOAt). For sterically hindered or electron-deficient carboxylic acids, switching to a more powerful coupling reagent like HATU or COMU might be beneficial.

  • Deactivation of Coupling Reagent: Moisture in the reaction can hydrolyze the coupling reagents and activated intermediates.

    • Solution: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: Increase the reaction temperature and/or reaction time. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can help to deprotonate the amine hydrochloride salt and increase its nucleophilicity. In some cases, using a larger excess of the amine can drive the reaction to completion.

  • Side Reactions: The hydroxyl groups on the dihydroxybenzoic acid can compete with the amine for reaction with the activated carboxylic acid, leading to the formation of ester dimers or polymers.

    • Solution: Employ protecting groups for the hydroxyl functions. Common protecting groups for phenols include benzyl (Bn), silyl ethers (e.g., TBDMS), or acetyl (Ac) groups. The choice of protecting group will depend on the overall synthetic strategy and the stability of the target molecule to the deprotection conditions.

  • Incorrect pH: The pH of the reaction mixture is crucial for efficient amide bond formation.

    • Solution: For carbodiimide-mediated couplings, the reaction is often more efficient under slightly acidic to neutral conditions. The addition of HOBt not only acts as an activating agent but also helps to maintain a suitable pH and suppress racemization.[1]

Issue 2: Formation of Multiple Byproducts and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure dihydroxybenzamide. What are the likely side products and how can I improve the purification?

Possible Side Products and Solutions:

  • O-Acylation Products: As mentioned above, the phenolic hydroxyl groups can be acylated by the activated carboxylic acid, leading to ester formation.

    • Prevention: Use of orthogonal protecting groups for the hydroxyl groups is the most effective strategy.

    • Purification: These byproducts often have different polarities from the desired amide and can typically be separated by column chromatography.

  • Urea Byproducts (from carbodiimide reagents): Reagents like DCC and EDC produce urea byproducts (DCU and EDU, respectively) that can be difficult to remove.

    • Solution: If using DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. For EDC, the corresponding urea is water-soluble, allowing for its removal through an aqueous workup.[1]

  • Epimerization: If the carboxylic acid or amine contains a chiral center, racemization or epimerization can occur, especially with prolonged reaction times or elevated temperatures.

    • Prevention: The addition of HOBt or HOAt can significantly suppress racemization.[1] Using milder reaction conditions and shorter reaction times is also recommended.

  • Unreacted Starting Materials: Incomplete conversion will leave starting materials in the reaction mixture.

    • Purification: Careful column chromatography is usually effective for separating the product from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: When should I use protecting groups for the hydroxyl groups on the dihydroxybenzoic acid?

A1: It is highly recommended to use protecting groups for the hydroxyl groups when:

  • You are using a highly reactive coupling reagent.

  • You are observing significant formation of side products attributable to O-acylation.

  • The amine you are using is a poor nucleophile, requiring forcing conditions (high temperature, long reaction time) that could favor side reactions.

  • You are performing a multi-step synthesis where the hydroxyl groups might interfere with subsequent reactions.

Q2: What is the best coupling reagent for the synthesis of substituted dihydroxybenzamides?

A2: The choice of coupling reagent is substrate-dependent.[2]

  • EDC/HOBt is a good starting point for many syntheses as it is cost-effective and the byproducts are relatively easy to remove.

  • HATU/DIPEA is a more powerful and faster coupling reagent, often giving higher yields, especially for difficult couplings involving sterically hindered or electron-deficient partners.[1]

  • COMU is a newer generation uronium salt-based coupling reagent that is reported to be highly efficient and less allergenic than some older reagents.

Q3: How can I monitor the progress of my amide coupling reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (dihydroxybenzoic acid and amine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: My dihydroxybenzamide product is difficult to purify by column chromatography. What are some alternative purification methods?

A4: If your product is a solid, recrystallization can be a very effective purification technique. If the product has acidic or basic functionality, you can use acid-base extraction to remove neutral impurities. Preparative HPLC is another option for difficult separations, although it is more expensive and time-consuming.

Data Presentation

The following table summarizes a comparison of common coupling reagents used in amide bond formation. The yields are based on studies in peptide synthesis and may vary for the synthesis of substituted dihydroxybenzamides, but they provide a useful guide for reagent selection.

Coupling ReagentAdditiveBaseTypical Yield RangeKey AdvantagesCommon Issues
EDC HOBtDIPEA/NMM60-95%Water-soluble urea byproduct, cost-effective.Slower reaction rates, potential for racemization.
DCC HOBt-70-95%Inexpensive, high yielding.Insoluble urea byproduct complicates purification.
HATU -DIPEA/Collidine85-99%High reactivity, fast reaction times, low racemization.Higher cost, potential for guanidinylation of the amine.
HBTU -DIPEA/NMM80-98%Similar to HATU, widely used.Can be less effective for highly hindered couplings.
COMU -DIPEA90-99%Very high reactivity, soluble byproducts, safer profile.[1]Higher cost.

Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the synthesis of a substituted dihydroxybenzamide from a protected dihydroxybenzoic acid and an amine.

  • Preparation of Reactants:

    • Dissolve the protected dihydroxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).

    • To this solution, add HOBt (1.2 eq) and the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection (if necessary):

    • Remove the protecting groups from the hydroxyl functions using the appropriate deprotection conditions (e.g., hydrogenolysis for benzyl groups, TBAF for silyl ethers, or mild base/acid for acetyl groups).

    • Purify the final dihydroxybenzamide product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Protected Dihydroxybenzoic Acid + Amine coupling Amide Coupling (EDC/HOBt, HATU, etc.) start->coupling Anhydrous Solvent, Base workup Aqueous Work-up coupling->workup purification1 Column Chromatography workup->purification1 deprotection Deprotection purification1->deprotection purification2 Final Purification (Recrystallization/Chromatography) deprotection->purification2 product Substituted Dihydroxybenzamide purification2->product

Caption: General workflow for the synthesis of substituted dihydroxybenzamides.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Decision Tree start Low/No Product Yield? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Yes check_amine Amine Nucleophilicity Issue? start->check_amine No, but slow change_coupling Increase Equivalents or Change Coupling Reagent (e.g., HATU) check_reagents->change_coupling Reagents OK failure Re-evaluate Strategy check_reagents->failure Reagents Bad success Improved Yield change_coupling->success increase_temp Increase Temperature/Time, Add Excess Amine check_amine->increase_temp Yes side_products Side Products Observed? check_amine->side_products No increase_temp->success protect_oh Protect Hydroxyl Groups side_products->protect_oh Yes (O-acylation) side_products->failure No protect_oh->success

Caption: Decision tree for troubleshooting low yields in dihydroxybenzamide synthesis.

References

N,3-dihydroxybenzamide Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of N,3-dihydroxybenzamide. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a molecule like this compound?

Based on its chemical structure, which contains a benzamide and a catechol-like moiety, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. Photolytic and thermal degradation are also possible under specific conditions.

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 3-hydroxybenzoic acid and hydroxylamine.

  • Oxidation: The dihydroxy-substituted benzene ring is prone to oxidation, which can lead to the formation of quinone-type structures and other oxidative degradation products. This can be initiated by atmospheric oxygen, peroxide impurities, or metal ions.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly as the aromatic system can absorb light energy.

  • Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Q2: I am observing a rapid loss of my this compound sample in solution. What could be the cause?

Rapid degradation in solution is often due to hydrolytic or oxidative pathways. Consider the following:

  • pH of the solution: this compound is likely to be more stable at a neutral pH. Acidic or alkaline conditions can catalyze the hydrolysis of the amide bond.

  • Presence of oxidizing agents: Dissolved oxygen or trace metal impurities in your solvents can promote oxidation of the dihydroxy-phenyl ring.

  • Exposure to light: If your solutions are not protected from light, photodegradation could be a contributing factor.

Q3: How can I design a forced degradation study for this compound?

A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] The following conditions are a good starting point, based on ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, with heating if necessary.

  • Base Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 70°C).

  • Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC.

Troubleshooting Guides

Problem: My this compound sample shows multiple degradation peaks in HPLC after storage at room temperature.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidative Degradation Degas your solvents before preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.
Photodegradation Prepare and store solutions in amber vials or protect them from light by wrapping with aluminum foil.
Contaminated Solvents Use high-purity, HPLC-grade solvents. Check for peroxide impurities in solvents like THF or ether.

Problem: I am not seeing any degradation of my this compound sample under stress conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Stress Conditions are too Mild Increase the temperature, the concentration of the stressor (e.g., acid, base, or peroxide), or the duration of the study.
High Intrinsic Stability While this compound is expected to degrade, if no degradation is observed under reasonably harsh conditions, this indicates high intrinsic stability. Document these findings.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound based on typical results for similar phenolic compounds. This data should be used for illustrative purposes only.

Stress Condition Time Temperature % Degradation (Hypothetical) Major Degradation Products (Predicted)
0.1 M HCl24 h60°C12%3-Hydroxybenzoic acid, Hydroxylamine
0.1 M NaOH8 h40°C18%3-Hydroxybenzoic acid, Hydroxylamine
3% H₂O₂12 h25°C15%Quinone-like structures
Heat (Solid)48 h70°C8%Oxidative and hydrolytic products
Photolytic24 h25°C10%Photoproducts

Experimental Protocols

Protocol 1: General Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂.

    • Thermal (Solution): Heat the stock solution at 70°C.

    • Thermal (Solid): Place the solid this compound in an oven at 70°C.

    • Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy).

  • Column Temperature: 30°C.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolytic Degradants N3DHB This compound Hydrolysis Hydrolysis (Acid/Base) N3DHB->Hydrolysis Oxidation Oxidation (H2O2, O2) N3DHB->Oxidation Photolysis Photolysis (UV/Vis Light) N3DHB->Photolysis HBA 3-Hydroxybenzoic Acid Hydrolysis->HBA HA Hydroxylamine Hydrolysis->HA Quinones Quinone-type Products Oxidation->Quinones Photo_Products Photodegradation Products Photolysis->Photo_Products

Caption: Predicted degradation pathways for this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Multiple Time Points stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method sampling->analyze For other stress conditions neutralize->analyze data Data Analysis: - Calculate % Degradation - Identify Degradants analyze->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

how to prevent oxidation of N,3-dihydroxybenzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the oxidation of N,3-dihydroxybenzamide in solution. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The yellow/brown discoloration is a common indicator of oxidation. This compound contains a catechol-like moiety (two hydroxyl groups on the benzene ring), which is susceptible to oxidation. This process can be initiated by factors such as dissolved oxygen, exposure to light, elevated temperatures, and the presence of metal ions. The oxidation product is typically a highly colored quinone or a polymerized product.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that can accelerate oxidation include:

  • pH: Higher pH (alkaline conditions) can deprotonate the hydroxyl groups, making the molecule more susceptible to oxidation.

  • Oxygen: The presence of dissolved oxygen in the solvent is a key reactant in the oxidation process.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate oxidation reactions.

  • Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts in the oxidation process.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

Q3: What general strategies can I employ to prevent the oxidation of my this compound solution?

A3: To minimize oxidation, a multi-pronged approach is recommended:

  • Solvent Preparation: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.

  • pH Control: Maintain the solution at a slightly acidic pH (e.g., pH 4-6), if compatible with your experimental design.

  • Use of Antioxidants: Add a suitable antioxidant to the solution.

  • Chelating Agents: If metal ion contamination is suspected, include a chelating agent.

  • Storage Conditions: Store solutions in the dark and at low temperatures (e.g., 2-8 °C or frozen).

  • Inert Atmosphere: For highly sensitive experiments, prepare and handle the solution under an inert atmosphere (e.g., in a glove box).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid Discoloration (within minutes to hours) High pH, presence of strong oxidizing agents, significant metal ion contamination.1. Check and adjust the pH of the solution to the acidic range. 2. Prepare fresh, deoxygenated solvent. 3. Add a chelating agent like EDTA (0.1-1 mM). 4. Add a potent antioxidant like ascorbic acid or sodium metabisulfite.
Gradual Discoloration (over several days) Slow oxidation due to dissolved oxygen and/or light exposure.1. Ensure the storage container is tightly sealed and protected from light (amber vials or wrap in foil). 2. Store the solution at a lower temperature (refrigerate or freeze). 3. Consider adding a long-term stabilizer like butylated hydroxytoluene (BHT) if compatible with your solvent and application.
Precipitate Formation Polymerization of oxidized products.1. This indicates advanced degradation. The solution should be discarded. 2. Implement preventative measures from the start of the next experiment. 3. Filter the solution before use if only minor precipitation is observed, but be aware that the concentration of the active compound may have decreased.
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentrations.1. Prepare fresh solutions for each experiment. 2. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of this compound before use. 3. Implement the stabilization strategies outlined in the FAQs.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Evaluating the Efficacy of Antioxidants

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) that has been deoxygenated by bubbling with nitrogen for 20 minutes.

  • Prepare separate solutions containing this compound and different antioxidants at various concentrations. (See table below for examples).

  • Include a control solution with no antioxidant.

2. Incubation and Analysis:

  • Store all solutions at room temperature, exposed to ambient light, in partially filled, sealed vials to ensure the presence of a headspace with oxygen.

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot from each solution.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

3. Data Presentation:

Antioxidant Concentration (mM) % this compound Remaining (Day 7) % this compound Remaining (Day 14)
Control (None)0
Ascorbic Acid0.1
Ascorbic Acid1.0
Sodium Metabisulfite0.1
Sodium Metabisulfite1.0
Trolox0.1
Trolox1.0

Note: The data in this table is for illustrative purposes and should be populated with experimental results.

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound cluster_factors Initiating Factors N3DHB This compound (Catechol form) SQ Semiquinone Radical N3DHB->SQ -e⁻, -H⁺ OQ Ortho-quinone SQ->OQ -e⁻, -H⁺ Polymer Polymerized Products (Colored) OQ->Polymer Further Reactions O2 O₂ Light Light (hν) Metal Metal Ions (Fe³⁺, Cu²⁺) pH High pH Troubleshooting_Workflow Start Start: Solution of this compound Check_Color Is the solution discolored? Start->Check_Color Stable Solution is stable. Proceed with experiment. Check_Color->Stable No Implement_Basic Implement Basic Prevention: - Use deoxygenated solvent - Protect from light - Store at low temperature Check_Color->Implement_Basic Yes Recheck_Color Is discoloration still occurring? Implement_Basic->Recheck_Color Recheck_Color->Stable No Implement_Advanced Implement Advanced Prevention: - Adjust pH to acidic range - Add antioxidant (e.g., Ascorbic Acid) - Add chelating agent (e.g., EDTA) Recheck_Color->Implement_Advanced Yes Final_Check Is the solution now stable? Implement_Advanced->Final_Check Final_Check->Stable Yes Discard Discard solution and review experimental setup and purity of reagents. Final_Check->Discard No

troubleshooting low solubility of N,3-dihydroxybenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,3-dihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Low aqueous solubility is a common challenge with benzamide derivatives. Start by assessing the pH of your buffer. The solubility of this compound, which contains acidic phenolic hydroxyl groups, is expected to be pH-dependent. Solubility will likely increase at a higher pH (alkaline conditions) due to the deprotonation of the hydroxyl groups, leading to the formation of a more soluble salt. Consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.

Q2: What is the expected solubility of this compound in common buffers like PBS?

A2: Specific quantitative solubility data for this compound in various buffers is not extensively published. We recommend performing a solubility assessment in your specific buffer system. A starting point is to test a range of concentrations and pH values to determine the empirical solubility for your experimental conditions.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent is a standard technique to enhance the solubility of poorly soluble compounds.[1][2] Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer.[2] It is crucial to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid off-target effects.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, solubility increases with temperature.[1] Gently warming the solution can help dissolve the compound. However, be cautious about the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a preliminary stability test if you plan to use heat for solubilization.

Q5: Should I be concerned about the stability of this compound in my buffer?

A5: The stability of the compound in your experimental buffer is a critical factor. Dihydroxybenzamide derivatives can be susceptible to oxidation, especially at alkaline pH and in the presence of dissolved oxygen. It is advisable to prepare fresh solutions for your experiments and to store stock solutions at -20°C or -80°C. Consider degassing your buffer or adding antioxidants if stability is a concern.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: Precipitate forms when diluting a DMSO stock solution into aqueous buffer.
Potential Cause Troubleshooting Steps
Low Aqueous Solubility The compound is crashing out of solution upon introduction to the aqueous environment.
1. Decrease the final concentration: Your target concentration may be above the solubility limit in the final buffer composition.
2. Increase the percentage of co-solvent: While keeping the final concentration below a level that affects your assay, a slight increase in the organic co-solvent may maintain solubility.
3. Adjust the buffer pH: Increase the pH of the aqueous buffer to ionize the phenolic hydroxyl groups and enhance solubility.
4. Use a different co-solvent: The choice of co-solvent can influence solubility. Consider trying ethanol or PEG 400.[2]
Buffer Incompatibility Components of your buffer may be interacting with the compound to reduce its solubility.
1. Test different buffer systems: If using a phosphate buffer, try a Tris or HEPES buffer to see if the issue persists.
2. Check for salt effects: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). Try reducing the salt concentration if your experiment allows.
Problem: The compound appears to be insoluble even at low concentrations.
Potential Cause Troubleshooting Steps
Poor Compound Quality The purity of the compound may be low, or it may have degraded.
1. Verify compound identity and purity: Use analytical methods like LC-MS or NMR to confirm the identity and assess the purity of your this compound sample.
2. Use a fresh sample: If possible, obtain a new batch of the compound.
Particle Size The physical form of the solid compound can affect the dissolution rate.
1. Micronization: Reducing the particle size by grinding the solid can increase the surface area and improve the rate of dissolution.[1]
2. Sonication: Applying ultrasonic energy can help to break up aggregates and enhance dissolution.

Data Presentation

Table 1: Experimentally Determined Solubility of this compound

Buffer SystempHTemperature (°C)Maximum Soluble Concentration (µg/mL)Observations
PBS6.825
PBS7.425
PBS8.025
Tris-HCl7.425
Tris-HCl8.525
Acetate Buffer5.025

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of this compound.

  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 6.8, 7.4, 8.0).

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. A shaker or rotator is recommended.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to another 96-well plate containing your aqueous buffer (e.g., 98 µL). This will result in a range of compound concentrations with a final DMSO concentration of 2%.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). The formation of a precipitate can be detected by visual inspection, turbidimetry (measuring light scattering), or nephelometry.

  • Quantification (Optional): For a more quantitative assessment, the plate can be filtered, and the concentration in the filtrate can be measured by UV spectroscopy or LC-MS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Visualizations

Troubleshooting Workflow for Low Solubility

G start Start: Low Solubility of This compound check_ph Is the buffer pH > 7.5? start->check_ph increase_ph Increase buffer pH (e.g., to 8.0-8.5) check_ph->increase_ph No use_cosolvent Prepare a stock solution in an organic co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent Yes increase_ph->use_cosolvent check_precipitate Does precipitate form upon dilution? use_cosolvent->check_precipitate lower_conc Lower the final concentration check_precipitate->lower_conc Yes sonicate_warm Apply sonication or gentle warming check_precipitate->sonicate_warm No increase_cosolvent Slightly increase the co-solvent percentage (keep <1%) lower_conc->increase_cosolvent success Solubility Issue Resolved lower_conc->success increase_cosolvent->success check_purity Verify compound purity and integrity (LC-MS) sonicate_warm->check_purity Still insoluble sonicate_warm->success fail Consult further (e.g., formulation strategies) check_purity->fail

Caption: A flowchart for troubleshooting low solubility issues.

Signaling Pathway: this compound as an Iron Chelator Affecting HIF-1α Signaling

This compound, as a catechol-containing compound, is predicted to act as an iron chelator. Iron is an essential cofactor for prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen and iron, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination and proteasomal degradation. By chelating intracellular iron, this compound can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound iron Fe(II) compound->iron Chelates phd PHD compound->phd Inhibits iron->phd Cofactor hif1a HIF-1α phd->hif1a Hydroxylates hif1a_stable HIF-1α (stabilized) hif1a_oh HIF-1α-OH hif1a->hif1a_oh hif1a->hif1a_stable Accumulates vhl VHL hif1a_oh->vhl Binds proteasome Proteasome vhl->proteasome Ubiquitination & Degradation hif1_dimer HIF-1α/β Dimer hif1a_stable->hif1_dimer Translocates & Dimerizes hif1b HIF-1β hif1b->hif1_dimer hre HRE hif1_dimer->hre Binds gene Target Gene Transcription (e.g., VEGF, EPO) hre->gene

Caption: HIF-1α signaling pathway modulation by iron chelation.

References

Technical Support Center: Optimizing Amidation of Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the amidation of dihydroxybenzoic acid (DHBA). The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when planning the amidation of a dihydroxybenzoic acid?

A1: The initial planning should focus on three key areas:

  • Isomer Selection: The six isomers of DHBA (e.g., 2,4-DHBA, 3,5-DHBA) have different electronic and steric properties due to the position of the hydroxyl groups. This can influence the reactivity of the carboxylic acid and the potential for side reactions.[1][2]

  • Protecting Group Strategy: The phenolic hydroxyl groups are nucleophilic and can compete with the amine, leading to the formation of ester byproducts (O-acylation). You must decide whether to use a protecting group strategy for the hydroxyl functions, which adds steps but can significantly improve the yield and purity of the desired amide.[3][4]

  • Choice of Coupling Reagent: The selection of a coupling reagent is crucial for activating the carboxylic acid. Common choices include carbodiimides (EDC, DCC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU, HBTU).[5][6] The choice may depend on the scale of the reaction, the sensitivity of the substrates, and purification considerations.

Q2: Is it always necessary to protect the two hydroxyl groups on the DHBA starting material?

A2: Not always, but it is strongly recommended, especially during initial optimization. Direct amidation without protection can lead to a mixture of the desired N-acylated product and one or two O-acylated (ester) byproducts, complicating purification and lowering the yield. If the amine is highly nucleophilic and sterically unhindered, and mild reaction conditions are used, you may achieve acceptable yields without protection. However, for complex or sensitive substrates, protecting the hydroxyl groups (e.g., as silyl ethers or benzyl ethers) is a more robust strategy.[3][7]

Q3: Which coupling agent is the best choice for amidating dihydroxybenzoic acid?

A3: There is no single "best" agent, as the optimal choice depends on the specific substrates and reaction conditions.

  • Carbodiimides (EDC, DCC): These are widely used and cost-effective.[8] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying workup. The byproduct of DCC (Dicyclohexylcarbodiimide) is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and often requires filtration to remove.[8][9]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, lead to faster reactions, and can minimize racemization if chiral amines are used.[6] They are often used with an additive like HOBt (1-Hydroxybenzotriazole) and a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine).

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective but can be more expensive. They are particularly useful for sterically hindered couplings.[5]

Q4: What are the recommended solvents for this reaction?

A4: Aprotic solvents are generally preferred to avoid reaction with the activated carboxylic acid intermediate.

  • Common Choices: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetonitrile (ACN) are frequently used.[8][10]

  • Solubility Considerations: DHBA and its salts may have limited solubility in some organic solvents. DMF is often a good choice for solubilizing polar starting materials.

  • Green Solvents: For more environmentally benign processes, solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) are being explored as alternatives to traditional dipolar aprotic solvents.[10]

Q5: How can I effectively monitor the progress of the amidation reaction?

A5: The most common methods for reaction monitoring are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials (DHBA and amine) and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light) can help visualize the spots.

  • HPLC: Offers a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and identify the formation of byproducts.[11] This is particularly useful for optimizing reaction conditions.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the mass of the desired product and identify the masses of any impurities or byproducts, aiding in troubleshooting.

Troubleshooting Guide

Problem: Low or no amide product yield.

Potential Cause Recommended Solution
Ineffective Carboxylic Acid Activation Ensure the coupling reagent is fresh and added in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider pre-activating the DHBA with the coupling agent for 15-30 minutes before adding the amine. For carbodiimide reactions, adding HOBt or NHS can improve efficiency.[5]
Poor Solubility of Starting Materials The reaction may be stalled due to poor solubility. Try a different solvent system, such as DMF or a mixture of solvents (e.g., DCM/DMF). Gentle heating may improve solubility, but monitor for potential side reactions or degradation.[12]
Formation of Ammonium Salt The acidic carboxylic acid and basic amine can form a non-reactive ammonium salt. This is the primary reason coupling agents are necessary.[8][13] Ensure a suitable non-nucleophilic base (e.g., DIEA, N-methylmorpholine) is used, especially with uronium/phosphonium reagents or when the amine is used as a hydrochloride salt.
Steric Hindrance If either the DHBA isomer or the amine is sterically bulky, the reaction may be slow. Switch to a more powerful coupling reagent like HATU or PyAOP, and consider increasing the reaction temperature or time.[6]

Problem: A significant amount of ester byproduct (O-acylation) is observed.

Potential Cause Recommended Solution
Reactivity of Phenolic Hydroxyls The hydroxyl groups are competing with the amine nucleophile.
Solution 1: Protect the Hydroxyl Groups The most reliable solution is to protect the -OH groups before the coupling reaction. Common protecting groups for phenols include Acetyl (Ac), Benzyl (Bn), or Triisopropylsilyl (TIPS).[7] This adds steps for protection and deprotection but ensures clean amide formation.
Solution 2: Modify Reaction Conditions Use milder conditions. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor N-acylation over O-acylation. Use a less reactive coupling agent if possible.
Solution 3: Amine Stoichiometry Ensure the amine is not the limiting reagent. Using a slight excess of the amine (e.g., 1.2 equivalents) can help it outcompete the hydroxyl groups.

Problem: A white precipitate (likely DCU) is difficult to remove after using DCC.

Potential Cause Recommended Solution
Low Solubility of Dicyclohexylurea (DCU) DCU is the byproduct of DCC-mediated couplings and is notoriously insoluble in many common solvents.
Solution 1: Filtration After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., DCM, ethyl acetate). Cool the mixture in an ice bath to further decrease DCU solubility and remove it by filtration. Repeat if necessary.
Solution 2: Alternative Reagent In future experiments, switch to a coupling agent with a water-soluble byproduct, such as EDC. The resulting urea can be easily removed with an aqueous wash during workup.[8]
Solution 3: "Urea Scavengers" Some protocols suggest adding reagents that react with excess carbodiimide and its byproducts to form more easily removable adducts, although this adds complexity.

Problem: The final product is impure and difficult to purify.

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials The reaction did not go to completion.
Solution 1: Chromatographic Purification Flash column chromatography is the most common method for purifying amides from starting materials and byproducts. Select a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides good separation on a TLC plate first.
Solution 2: Recrystallization If the product is a solid and sufficiently pure (>90%), recrystallization can be an effective final purification step.[14] Common solvents to try include ethanol, acetone, acetonitrile, or mixtures with water.[14]
Solution 3: Acid-Base Extraction During the aqueous workup, you can remove unreacted acidic DHBA with a basic wash (e.g., aq. NaHCO₃) and unreacted basic amine with an acidic wash (e.g., dilute aq. HCl), provided your amide product is stable to these conditions and does not partition into the aqueous layer.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation
Reagent ClassExample(s)Relative ReactivityByproduct RemovalKey Considerations
Carbodiimides DCC, EDC, DICModerateDCC: FiltrationEDC/DIC: Aqueous WashCost-effective. Risk of racemization without additives (HOBt, NHS).[5][8]
Uronium/Aminium HATU, HBTU, TBTUHighAqueous WashFast reactions, low racemization.[6] Requires a non-nucleophilic base (e.g., DIEA).
Phosphonium PyBOP, PyAOPHighAqueous WashExcellent for hindered couplings.[5][6] Can be more expensive.
Other CDIModerateAqueous WashUseful for specific applications; activation can be slower.[6][15]
Table 2: Influence of Reaction Parameters on Amidation of DHBA
ParameterTypical RangeEffect on ReactionTroubleshooting Tips
Temperature 0 °C to 80 °CHigher temperature increases rate but may also increase side reactions (O-acylation, degradation).[12][13]Start at room temperature. If slow, gently heat. If side products form, cool to 0 °C.
Reaction Time 2 to 24 hoursVaries with substrate reactivity and temperature.Monitor by TLC or HPLC to determine when starting material is consumed.
Base (for Uronium/Phosphonium) DIEA, NMM2-3 equivalentsNeutralizes HCl salts and facilitates the reaction.
Additives (for Carbodiimides) HOBt, NHS1-1.2 equivalentsAccelerates coupling and suppresses racemization and other side reactions.[5]

Experimental Protocols

Protocol 1: General Amidation of DHBA using EDC/HOBt

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the dihydroxybenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of the same anhydrous solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIEA (1.5 eq) to this solution. Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the progress by TLC or HPLC.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the final amide product.

Visualizations

experimental_workflow planning 1. Planning - Select DHBA Isomer - Plan Protecting Group Strategy - Choose Coupling Reagent & Solvent protection 2. Protection (Optional) Protect phenolic -OH groups (e.g., as Bn or TIPS ethers) planning->protection If side reactions are a concern activation 3. Acid Activation Dissolve DHBA, add coupling reagent (e.g., EDC/HOBt) planning->activation Direct Coupling protection->activation coupling 4. Amide Coupling Add amine to activated acid. Stir at RT. activation->coupling monitoring 5. Reaction Monitoring Track progress using TLC or HPLC coupling->monitoring monitoring->coupling Incomplete? workup 6. Workup & Extraction Quench reaction, perform acid/base washes monitoring->workup Complete? purification 7. Purification - Flash Chromatography - Recrystallization workup->purification deprotection 8. Deprotection (If needed) Remove -OH protecting groups (e.g., hydrogenation for Bn) purification->deprotection If protected analysis 9. Characterization Confirm structure and purity (NMR, MS, HPLC) purification->analysis If not protected deprotection->analysis

Caption: General experimental workflow for DHBA amidation.

troubleshooting_guide start Problem Observed low_yield Low / No Yield start->low_yield side_product Major Side Product(s) start->side_product purification_issue Purification Difficulty start->purification_issue cause_activation Poor Activation? Poor Solubility? low_yield->cause_activation is_ester Is it an ester (O-acylation)? side_product->is_ester is_dcu Using DCC? Insoluble Precipitate? purification_issue->is_dcu solve_activation Change coupling agent Change solvent / Heat Pre-activate acid cause_activation->solve_activation solve_ester Protect -OH groups Use milder conditions (lower temperature) is_ester->solve_ester Yes other_side_product Other byproducts is_ester->other_side_product No solve_other Optimize stoichiometry Add HOBt/NHS Check starting material purity other_side_product->solve_other solve_dcu Filter cold solution Switch to EDC in future experiments is_dcu->solve_dcu Yes poor_separation Poor Separation in Column? is_dcu->poor_separation No solve_separation Optimize solvent system (TLC) Try recrystallization Use acid/base wash in workup poor_separation->solve_separation

Caption: Troubleshooting decision tree for DHBA amidation.

References

common impurities in N,3-dihydroxybenzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,3-dihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: this compound is typically synthesized from 3-hydroxybenzoic acid. A common approach involves the activation of the carboxylic acid group of 3-hydroxybenzoic acid, followed by reaction with hydroxylamine. A two-step process is often employed where 3-hydroxybenzoic acid is first converted to an ester, such as a methyl ester, which is then reacted with hydroxylamine to form the desired hydroxamic acid.

Q2: What are the potential impurities I might encounter in my synthesis?

A2: Several impurities can arise depending on the specific synthetic method used. These can be broadly categorized as:

  • Starting Material-Related: Unreacted 3-hydroxybenzoic acid and residual hydroxylamine.

  • Reagent-Related: Byproducts from coupling agents if used (e.g., dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is the coupling agent).

  • Process-Related: The intermediate ester (e.g., methyl 3-hydroxybenzoate) if the synthesis proceeds through an esterification step.

  • Side-Product-Related: Unidentified minor impurities, which in analogous syntheses have been observed to be fluorescent.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure a slight excess of hydroxylamine is used. Monitor the reaction by TLC until the starting material is consumed. If using a coupling agent, ensure it is fresh and added under appropriate conditions (e.g., anhydrous).
Hydrolysis of the product.If the reaction is performed in the presence of water, hydrolysis of the hydroxamic acid back to the carboxylic acid can occur.[1] Minimize water content in the reaction, especially if using a microwave-assisted method.[1]
Presence of Unreacted 3-Hydroxybenzoic Acid in the Final Product Incomplete reaction or inefficient purification.Drive the reaction to completion using TLC monitoring. For purification, recrystallization is often effective. If the starting material co-crystallizes, column chromatography may be necessary.
White Precipitate (DCU) in the Product after using DCC Inefficient removal of dicyclohexylurea (DCU).DCU is sparingly soluble in many organic solvents. After the reaction, it can often be removed by filtration.[2] Filtering the reaction mixture through a pad of Celite® can aid in its removal.[2]
Fluorescent Impurity Observed A potential side-product from the synthesis.The exact structure of this impurity is not well-characterized but has been noted in similar syntheses.[1] Purification by column chromatography may be effective in its removal. The use of different solvent systems for chromatography should be explored.
Product is an Oil or Fails to Crystallize Presence of impurities inhibiting crystallization.Purify the crude product using column chromatography to remove impurities. After chromatography, attempt recrystallization from a suitable solvent system.

Experimental Protocols

General Synthesis of this compound via Methyl Ester Intermediate

This protocol is a generalized procedure based on the synthesis of similar hydroxamic acids.[1]

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Dissolve 3-hydroxybenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the acid and remove the methanol under reduced pressure to obtain crude methyl 3-hydroxybenzoate.

Step 2: Formation of this compound

  • Dissolve the crude methyl 3-hydroxybenzoate in a suitable solvent like methanol.

  • In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base (e.g., potassium hydroxide) in methanol.

  • Add the hydroxylamine solution to the methyl 3-hydroxybenzoate solution.

  • The reaction can be carried out at room temperature or with gentle heating (e.g., in a microwave reactor for a shorter reaction time).[1]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by acidifying to precipitate the product, followed by filtration.

Purification Protocols

Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

experimental_workflow start Start: 3-Hydroxybenzoic Acid esterification Step 1: Esterification (Methanol, Acid Catalyst) start->esterification intermediate Intermediate: Methyl 3-hydroxybenzoate esterification->intermediate reaction Step 2: Reaction with Hydroxylamine intermediate->reaction crude_product Crude Product: This compound reaction->crude_product purification Purification crude_product->purification Choose method recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography final_product Pure Product: This compound recrystallization->final_product column_chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Removal

troubleshooting_logic start Crude Product Analysis (e.g., TLC, HPLC) unreacted_sm Unreacted Starting Material Detected? start->unreacted_sm Check for dcu_present DCU (from DCC) Present? unreacted_sm->dcu_present No action_recrystallize Action: Recrystallization unreacted_sm->action_recrystallize Yes other_impurities Other Impurities (e.g., fluorescent) Detected? dcu_present->other_impurities No action_filter Action: Filter through Celite dcu_present->action_filter Yes action_column Action: Column Chromatography other_impurities->action_column Yes pure_product Pure Product other_impurities->pure_product No action_recrystallize->pure_product action_filter->start Re-analyze action_column->pure_product

Caption: Decision tree for troubleshooting impurity removal.

References

Technical Support Center: Enhancing Cell Permeability of N,3-dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,3-dihydroxybenzamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this class of compounds.

I. Troubleshooting Guides

This section is designed to help you diagnose and resolve experimental issues related to the low cell permeability of your this compound derivatives.

Issue: Consistently low apparent permeability coefficient (Papp) in Caco-2 assays.

Question: My this compound derivative shows very low Papp values (<1 x 10⁻⁶ cm/s) in the apical to basolateral (A→B) direction in our Caco-2 permeability assay. What are the likely causes and how can I troubleshoot this?

Answer:

Low Papp values for this compound derivatives are often attributed to their inherent physicochemical properties. Here’s a step-by-step troubleshooting approach:

Step 1: Assess Physicochemical Properties

  • Lipophilicity (LogD): The two hydroxyl groups and the amide functionality contribute to a low LogD at physiological pH (typically <1). This high polarity is a primary reason for poor passive diffusion across the lipophilic cell membrane.

  • Aqueous Solubility: While the polar nature suggests good aqueous solubility, aggregation can sometimes be an issue, especially at higher concentrations. Ensure your compound is fully dissolved in the assay buffer.

  • Hydrogen Bonding: The multiple hydrogen bond donors and acceptors on the molecule can lead to strong interactions with the aqueous environment, increasing the energy barrier for membrane partitioning.[1][2][3][4]

Step 2: Evaluate Experimental Parameters

  • Compound Concentration: High concentrations might lead to cytotoxicity or solubility issues in the donor compartment. Verify the non-toxic concentration range for your specific derivative on Caco-2 cells.

  • Monolayer Integrity: Confirm the integrity of your Caco-2 monolayers by measuring Transepithelial Electrical Resistance (TEER) values and checking the leakage of a paracellular marker like Lucifer Yellow.[5]

  • Compound Recovery: Low recovery (<70%) can indicate issues such as non-specific binding to the plate, metabolism by Caco-2 enzymes, or accumulation within the cell monolayer.[6] Quantify the compound concentration in both donor and acceptor compartments at the end of the assay.

Step 3: Investigate Efflux

  • Bidirectional Assay: Perform a bidirectional Caco-2 assay (A→B and B→A) to determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5]

  • Use of Inhibitors: If efflux is suspected, repeat the assay in the presence of specific inhibitors (e.g., verapamil for P-gp) to see if the A→B permeability increases.[7]

Logical Workflow for Troubleshooting Low Papp in Caco-2 Assays

G start Low Papp (<1 x 10⁻⁶ cm/s) in Caco-2 Assay physchem Assess Physicochemical Properties (LogD, Solubility) start->physchem exp_params Evaluate Experimental Parameters start->exp_params efflux Investigate Efflux start->efflux solubility_issue Solubility/Aggregation Problem Identified exp_params->solubility_issue integrity_issue Monolayer Integrity Compromised exp_params->integrity_issue recovery_issue Low Compound Recovery exp_params->recovery_issue efflux_positive Efflux Ratio > 2 efflux->efflux_positive solubility_solution Optimize Formulation (e.g., use of co-solvents) solubility_issue->solubility_solution integrity_solution Re-culture Cells, Check Protocols integrity_issue->integrity_solution recovery_solution Use Low-Binding Plates, Assess Metabolism recovery_issue->recovery_solution efflux_solution Co-dose with Efflux Inhibitors efflux_positive->efflux_solution

Troubleshooting workflow for low Caco-2 permeability.
Issue: High discrepancy between PAMPA and Caco-2 results.

Question: My this compound derivative shows moderate permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but very low permeability in the Caco-2 assay. Why is this happening?

Answer:

This discrepancy is common and points towards biological factors that are present in the cell-based Caco-2 assay but absent in the cell-free PAMPA model.

  • PAMPA measures passive diffusion only: PAMPA assesses a compound's ability to cross an artificial lipid membrane, reflecting only its passive transcellular permeability.

  • Caco-2 is a more complex model: Caco-2 cells, in addition to passive diffusion, model active transport (uptake and efflux) and paracellular (between cells) transport.[5][6]

The most probable reasons for the discrepancy are:

  • Active Efflux: Your compound is likely a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on the apical side of the Caco-2 cells. It may passively diffuse into the cells but is then actively pumped back into the apical (donor) compartment, resulting in a low net A→B transport.

  • Metabolism: The compound might be metabolized by enzymes within the Caco-2 cells, reducing the amount of intact compound that reaches the basolateral (acceptor) compartment.

Troubleshooting Steps:

  • Perform a bidirectional Caco-2 assay to confirm efflux.

  • Analyze samples from both compartments for the presence of metabolites using LC-MS/MS.

Signaling Pathway Illustrating PAMPA vs. Caco-2 Discrepancy

G cluster_0 PAMPA cluster_1 Caco-2 donor_pampa Donor Well membrane_pampa Artificial Lipid Membrane donor_pampa->membrane_pampa Passive Diffusion acceptor_pampa Acceptor Well membrane_pampa->acceptor_pampa donor_caco2 Apical cell Caco-2 Cell (with Efflux Pumps) donor_caco2->cell Passive Diffusion cell->donor_caco2 Active Efflux acceptor_caco2 Basolateral cell->acceptor_caco2

Comparison of transport mechanisms in PAMPA and Caco-2 assays.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound derivatives that contribute to their poor cell permeability?

A1: The poor permeability is primarily due to a combination of three structural features:

  • Two Phenolic Hydroxyl Groups: These groups are strong hydrogen bond donors and acceptors, leading to high polarity and a strong affinity for the aqueous environment over the lipid cell membrane.

  • Amide Linkage: The amide group also contributes to the molecule's polarity and hydrogen bonding capacity.

  • Overall Molecular Polarity: The combination of these functional groups results in a high Topological Polar Surface Area (TPSA) and a low octanol-water partition coefficient (LogP/LogD), both of which are predictors of poor passive diffusion.[8][9]

Q2: How can I improve the cell permeability of my this compound derivative?

A2: There are two main strategies you can employ: chemical modification (prodrug approach) and formulation-based approaches.

  • Prodrug Approach: This involves chemically modifying the molecule to mask the polar hydroxyl groups, thereby increasing lipophilicity. The modifying groups are designed to be cleaved in vivo to release the active parent drug.

    • Esterification: Converting one or both hydroxyl groups to esters is a common and effective strategy. The choice of ester (e.g., acetate, pivalate) can be tuned to balance lipophilicity and the rate of cleavage by intracellular esterases.

  • Formulation-Based Approaches: These strategies aim to improve the delivery of the existing molecule without chemical modification.

    • Nanoformulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its transport across the cell membrane.[10][11][12] Examples include liposomes, solid lipid nanoparticles (SLNs), and micelles.[13]

Strategy Selection Workflow

G start Poorly Permeable This compound Derivative decision Is chemical modification of the parent drug feasible? start->decision prodrug Prodrug Approach decision->prodrug Yes formulation Formulation-Based Approach decision->formulation No esterification Esterification of Hydroxyl Groups prodrug->esterification nanoformulation Nanoformulations (Liposomes, SLNs, Micelles) formulation->nanoformulation

Decision tree for selecting a permeability enhancement strategy.

Q3: What would be a reasonable starting point for a prodrug modification of an this compound derivative?

A3: A good starting point would be to create a mono-ester prodrug at one of the hydroxyl positions. This provides a balance between increasing lipophilicity and minimizing the structural change to the parent molecule. A simple acetate or a more sterically hindered pivalate ester could be synthesized and evaluated. The pivalate ester may offer greater stability against premature hydrolysis in the gastrointestinal tract.

Q4: Are there any in silico tools that can help predict the permeability of my derivatives before I synthesize them?

A4: Yes, several in silico tools and Quantitative Structure-Activity Relationship (QSAR) models can provide useful predictions.[8][14][15] These models use calculated physicochemical properties like LogP, TPSA, molecular weight, and the number of hydrogen bond donors/acceptors to estimate permeability. Some freely available tools include SwissADME and pkCSM. While these predictions are not a substitute for experimental data, they are valuable for prioritizing which derivatives to synthesize and test.[16]

III. Data Presentation

The following tables present hypothetical, yet representative, data for a parent this compound derivative (Compound A) and two potential prodrugs. This data is for illustrative purposes to guide your experimental design and interpretation.

Table 1: Physicochemical Properties of Illustrative Compounds

CompoundModificationCalculated LogPCalculated TPSA (Ų)H-Bond DonorsH-Bond Acceptors
Compound A Parent Drug0.886.934
Compound B Mono-acetate Ester1.575.725
Compound C Di-pivalate Ester3.252.616

Table 2: In Vitro Permeability Data of Illustrative Compounds

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Compound A 0.5 ± 0.10.2 ± 0.050.8 ± 0.24.0
Compound B 3.2 ± 0.42.5 ± 0.32.8 ± 0.51.1
Compound C 15.8 ± 1.212.5 ± 1.513.1 ± 1.81.0
Atenolol <0.10.2 ± 0.080.3 ± 0.11.5
Propranolol >2025.5 ± 2.122.1 ± 1.90.9

Data are presented as mean ± standard deviation (n=3). Atenolol (low permeability) and Propranolol (high permeability) are included as controls.

IV. Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound derivatives across an artificial lipid membrane.

Methodology:

  • Preparation of Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to the filter membrane of each well of a 96-well PVDF filter plate (donor plate).

  • Preparation of Compound Solutions: Prepare a 100 µM solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4) with a final DMSO concentration of ≤1%.

  • Assay Setup:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 200 µL of the compound solution to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Papp:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a * (Vd + Va)) / (Vd * [C]d,initial))

    • Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, [C]d,initial = initial concentration in donor well.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of this compound derivatives using a human colon adenocarcinoma cell line.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto 12- or 24-well Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be >250 Ω·cm².

    • Optionally, perform a Lucifer Yellow rejection assay to confirm paracellular pathway integrity.

  • Transport Assay:

    • Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

    • A→B Direction: Add the test compound (at a non-toxic concentration, e.g., 10 µM) in HBSS to the apical (A) side. Add fresh HBSS to the basolateral (B) side.

    • B→A Direction: Add the test compound in HBSS to the basolateral (B) side. Add fresh HBSS to the apical (A) side.

    • Incubate at 37°C with 5% CO₂ for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Quantify the concentration of the test compound in each sample using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both directions using the formula: Papp = (dQ/dt) / (A * C₀)

    • Where: dQ/dt = rate of permeation, A = surface area of the insert, C₀ = initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).

References

overcoming nonspecific binding in N,3-dihydroxybenzamide assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,3-dihydroxybenzamide and related catechol-containing compound assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating nonspecific binding.

Frequently Asked Questions (FAQs)

Q1: I am observing a high background signal in my enzyme inhibition assay with an this compound derivative. What are the likely causes and solutions?

High background signal can be a significant issue and is often attributable to nonspecific interactions. The catechol moiety in your compound is redox-active and can participate in reactions that interfere with assay readouts.

Potential Causes:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or interfere with detection methods.

  • Redox Cycling: Catechol groups can undergo oxidation to form reactive quinones. These quinones can covalently modify proteins or react with assay components, leading to a false-positive signal.

  • Interaction with Assay Components: The compound may be binding to assay reagents, such as detection antibodies or substrates, rather than the intended target.

  • Contamination: Impurities in the compound sample or contaminated assay buffers can also contribute to high background.

Troubleshooting Steps:

  • Run a Control Experiment: Test your compound in an assay lacking the target enzyme. A significant signal in this control indicates assay interference.

  • Add a Surfactant: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help disrupt compound aggregates.

  • Include an Antioxidant: Adding a reducing agent like dithiothreitol (DTT) to the assay buffer can help prevent the oxidation of the catechol group.

  • Vary Compound Concentration: Perform a dose-response curve to ensure the observed inhibition is concentration-dependent and not an artifact at high concentrations.

  • Check Compound Purity: Verify the purity of your this compound derivative using methods like HPLC or NMR.

Q2: My this compound-based inhibitor shows activity against multiple, unrelated enzymes. How can I determine if this is due to nonspecific binding?

Promiscuous inhibition is a common characteristic of Pan-Assay Interference Compounds (PAINS), and catechol-containing molecules are a known class of PAINS. Distinguishing true off-target effects from nonspecific inhibition is crucial.

Troubleshooting Strategies:

  • Orthogonal Assays: Validate your findings using a different assay format for the same target. For example, if you initially used a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of your compound with modifications to the catechol group. If the inhibitory activity is lost upon modification of the hydroxyl groups, it is more likely to be a specific interaction.

  • Counter-Screening: Test your compound against a panel of unrelated enzymes. Broad-spectrum activity is a strong indicator of nonspecific inhibition.

  • Biophysical Characterization: Use techniques like NMR to confirm direct binding of your compound to the active site of the target enzyme.

Q3: In my iron chelation assay using a 2,3-dihydroxybenzamide derivative, I'm seeing inconsistent results. What could be the issue?

This compound and its 2,3-isomer are known siderophores that chelate iron. Inconsistent results in chelation assays, such as the Chrome Azurol S (CAS) assay, can arise from several factors.

Potential Issues and Solutions:

  • pH Sensitivity: The iron-chelating ability of catechol groups is highly dependent on pH. Ensure your buffer system is robust and the pH is consistent across all experiments.

  • Redox Interference: As with enzyme assays, redox cycling of the catechol can interfere with the colorimetric readout of the CAS assay. De-gas your buffers and consider performing the assay under an inert atmosphere if problems persist.

  • Slow Kinetics: The binding of your compound to iron may not be instantaneous. Ensure you are allowing sufficient incubation time for the reaction to reach equilibrium.

  • Ligand-to-Metal Ratio: The stoichiometry of the complex formed between your compound and iron can influence the assay results. Perform a titration experiment to determine the optimal ligand-to-metal ratio.

Troubleshooting Guides

Guide 1: Reducing Nonspecific Binding in Histone Deacetylase (HDAC) Inhibition Assays

This compound derivatives are being explored as HDAC inhibitors. Due to the nature of these assays, which often involve multiple proteins and substrates, nonspecific binding can be a significant hurdle.

Table 1: Buffer Additives to Mitigate Nonspecific Binding

AdditiveConcentrationMechanism of ActionConsiderations
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLActs as a blocking agent, preventing the inhibitor from binding to surfaces and other proteins.Can sometimes interfere with enzyme activity. Run appropriate controls.
Tween-20 0.01 - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions and compound aggregation.High concentrations may denature the enzyme.
Increased Salt Concentration 50 - 200 mM NaClShields electrostatic interactions that can lead to nonspecific binding.May affect enzyme activity or stability.
Casein 0.1 - 1% (w/v)A blocking protein that can be more effective than BSA in some systems.Can be difficult to dissolve and may precipitate.

Guide 2: Decision Tree for Troubleshooting Nonspecific Binding

G start High Background or Promiscuous Inhibition Observed control_exp Run Control Experiment (No Enzyme/Target) start->control_exp signal_present Signal Present? control_exp->signal_present assay_interference Likely Assay Interference signal_present->assay_interference Yes no_signal No Signal signal_present->no_signal No add_detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) no_signal->add_detergent problem_solved Problem Solved? add_detergent->problem_solved aggregation Issue Likely Due to Compound Aggregation problem_solved->aggregation Yes not_solved1 Not Solved problem_solved->not_solved1 No add_antioxidant Add Antioxidant (e.g., 1 mM DTT) not_solved1->add_antioxidant problem_solved2 Problem Solved? add_antioxidant->problem_solved2 redox Issue Likely Due to Redox Cycling problem_solved2->redox Yes not_solved2 Not Solved problem_solved2->not_solved2 No orthogonal_assay Perform Orthogonal Assay (e.g., label-free method) not_solved2->orthogonal_assay activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed specific_binding Binding is Likely Specific activity_confirmed->specific_binding Yes nonspecific_binding Binding is Likely Nonspecific activity_confirmed->nonspecific_binding No G cluster_redox Redox Cycling cluster_interference Assay Interference Catechol This compound (Catechol) Quinone Ortho-quinone (Reactive) Catechol->Quinone Oxidation Quinone->Catechol Reduction ROS Reactive Oxygen Species (ROS) Quinone->ROS Generates ModifiedProtein Covalently Modified Protein (Inactive) Quinone->ModifiedProtein Covalent Adduct Formation AssaySignal False Positive/ Negative Signal ROS->AssaySignal Signal Interference Protein Target Protein or Other Assay Component ModifiedProtein->AssaySignal Leads to G Initial_Screen Initial Assay: High-throughput Screen Hit_Identified Hit Compound Identified (this compound derivative) Initial_Screen->Hit_Identified Confirmation Dose-Response Confirmation Hit_Identified->Confirmation Promiscuous Promiscuous Activity Observed? Confirmation->Promiscuous Nonspecific_Binding_Tests Nonspecific Binding Counter-screens Promiscuous->Nonspecific_Binding_Tests Yes Orthogonal_Assay Orthogonal Assay (e.g., SPR, ITC) Promiscuous->Orthogonal_Assay No Aggregation_Test Aggregation Test (e.g., DLS or add detergent) Nonspecific_Binding_Tests->Aggregation_Test Redox_Test Redox Activity Test (e.g., add antioxidant) Nonspecific_Binding_Tests->Redox_Test Final_Decision Decision: Proceed with Hit or Discard Aggregation_Test->Final_Decision Redox_Test->Final_Decision SAR SAR by Catalog or Synthesis Orthogonal_Assay->SAR SAR->Final_Decision

Technical Support Center: Enhancing Metal Ion Selectivity of N,3-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,3-dihydroxybenzamide and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metal ion selectivity of this versatile chelating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary coordination site of this compound for metal ions?

This compound primarily coordinates with metal ions through the oxygen atoms of the catechol group (the two hydroxyl groups on the benzene ring). This bidentate chelation forms a stable five-membered ring with the metal ion. The amide group can also participate in coordination, influencing the overall stability and selectivity of the complex.

Q2: How can I qualitatively determine if this compound is binding to my metal ion of interest?

A common and straightforward method is UV-Vis spectrophotometry. Coordination of a metal ion to the catechol moiety of this compound typically results in a noticeable change in the UV-Vis absorption spectrum. This can manifest as a bathochromic (red) shift or hypsochromic (blue) shift of the absorption maxima, or the appearance of new charge-transfer bands.[1][2][3]

Q3: What factors influence the metal ion selectivity of this compound?

Several factors govern the selectivity of this compound for different metal ions:

  • Hard and Soft Acid-Base (HSAB) Theory: The hard oxygen donor atoms of the catechol group show a preference for hard metal ions such as Fe(III), Al(III), and Cr(III).

  • Ionic Radius and Charge of the Metal Ion: The size and charge of the metal ion influence the stability and geometry of the resulting complex.

  • pH of the Solution: The deprotonation state of the hydroxyl groups is pH-dependent, which in turn affects the chelating ability of the ligand.

  • Steric Hindrance: Modifications to the this compound scaffold can introduce steric bulk that favors the binding of certain metal ions over others based on their preferred coordination geometries.

Troubleshooting Guides

Issue 1: Low or No Apparent Binding to the Target Metal Ion

Symptoms:

  • No significant change in the UV-Vis spectrum upon addition of the metal ion.

  • Inconsistent data in potentiometric or spectrophotometric titrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH The catechol hydroxyl groups must be deprotonated to effectively bind metal ions. Ensure the pH of your solution is appropriate for the pKa values of this compound and the hydrolysis of the metal ion. For many metal ions, a pH range of 4-8 is a good starting point.
Metal Ion Precipitation At certain pH values, many metal ions will precipitate as hydroxides. Visually inspect your solution for any turbidity. Consult a Pourbaix diagram for your specific metal ion to determine the pH range where it remains soluble.
Ligand Oxidation Catechol moieties can be susceptible to oxidation, especially at higher pH and in the presence of oxygen. Prepare solutions fresh and consider de-gassing your solvents.
Competition from Buffer Some buffer components (e.g., phosphate, citrate) can chelate metal ions and compete with your ligand. Use a non-coordinating buffer such as MES, HEPES, or PIPES.
Issue 2: Poor Selectivity for the Target Metal Ion

Symptoms:

  • Similar binding affinities observed for multiple metal ions.

  • Difficulty in selectively chelating the target metal in a mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Intrinsic Properties of the Ligand The parent this compound molecule may not have the desired intrinsic selectivity. Consider structural modifications.
Inappropriate Ligand-to-Metal Ratio The stoichiometry of the complex can vary between different metal ions. Experiment with different ligand-to-metal ratios to favor the formation of a complex with the desired stoichiometry for your target metal.
pH Optimization The stability of metal complexes can have different pH dependencies. Perform binding studies over a range of pH values to find a "window" where the selectivity for your target metal is maximized.

Strategies for Improving Selectivity

Improving the selectivity of this compound involves strategic structural modifications to tune its electronic and steric properties. The goal is to create a binding pocket that is more complementary to the desired metal ion in terms of size, coordination geometry, and electronic character.

Modification of the Amide Group

Introducing functional groups on the amide nitrogen is a common strategy to enhance selectivity.

  • Rationale: Attaching additional coordinating groups to the amide nitrogen can increase the denticity of the ligand, leading to the formation of more stable and selective complexes. For example, incorporating another catechol or hydroxamate group can significantly increase the affinity and selectivity for Fe(III).

  • Example: Synthesis of N-substituted derivatives can be achieved through standard amide bond formation reactions.

Substitution on the Benzene Ring

Adding substituents to the benzene ring can modulate the electronic properties of the catechol group and introduce steric constraints.

  • Rationale: Electron-withdrawing groups can lower the pKa of the hydroxyl groups, potentially altering the pH range for optimal binding. Bulky substituents can create steric hindrance that favors smaller or specific coordination geometries.

  • Example: Halogenation or alkylation of the benzene ring can be achieved through electrophilic aromatic substitution reactions.

Quantitative Data: Stability Constants

The stability constant (log β) is a quantitative measure of the affinity of a ligand for a metal ion. Higher log β values indicate stronger binding. The pM value is another useful metric, representing the negative logarithm of the free metal ion concentration at a specific pH and total ligand and metal concentrations; a higher pM indicates a more effective chelator.

Table 1: Stability Constants (log β) of this compound Derivatives and Related Ligands with Various Metal Ions

LigandMetal Ionlog β₁₁₀log β₁₂₀log β₁₃₀pMReference
2,3-dihydroxy-N-(2-hydroxyethyl)benzamideFe(III)16.931.542.223.9[4]
2,3-dihydroxy-N-(2-hydroxyethyl)benzamideMg(II)4.2--4.1[4]
2,3-dihydroxy-N-(2-hydroxyethyl)benzamideZn(II)8.114.9-8.8[4]
N1,N3-bis(2,3-dihydroxybenzylidene) malonamideAl(III)25.4---[5]
N1,N3-bis(2,3-dihydroxybenzylidene) malonamideFe(III)26.9---[5]
N1,N3-bis(2,3-dihydroxybenzylidene) malonamideCr(III)28.6---[5]

Note: βxyz represents the formation of a complex with x metal ions, y ligands, and z protons. pM values are typically calculated at pH 7.4 with [M] = 1 µM and [L] = 10 µM.

Experimental Protocols

Protocol 1: General Synthesis of N-substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted this compound derivatives via amide bond formation.

Materials:

  • 3-Hydroxybenzoic acid

  • Protecting group for the hydroxyl function (e.g., benzyl bromide, tert-butyldimethylsilyl chloride)

  • Amine (R-NH₂)

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., dichloromethane, dimethylformamide)

  • Deprotection reagent (e.g., Pd/C for debenzylation, TBAF for desilylation)

Procedure:

  • Protection: Protect the hydroxyl group of 3-hydroxybenzoic acid to prevent side reactions.

  • Amide Coupling: Dissolve the protected 3-hydroxybenzoic acid in a suitable solvent. Add the coupling agent and the desired amine, followed by the base. Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting group to yield the final N-substituted this compound derivative.

Protocol 2: Determination of Stability Constants by Spectrophotometric Titration

This protocol describes a method to determine the stability constants of a ligand-metal complex using UV-Vis spectrophotometry.

Materials:

  • This compound derivative solution of known concentration.

  • Metal ion stock solution of known concentration.

  • Non-coordinating buffer solution.

  • High-precision pH meter.

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation: Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion in the chosen buffer.

  • pH Adjustment: Adjust the pH of each solution to the desired value.

  • Spectral Measurement: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Analyze the changes in absorbance at a specific wavelength as a function of the metal ion concentration. The data can be fitted to a suitable binding model (e.g., 1:1, 1:2, 1:3) using specialized software (e.g., HypSpec) to calculate the stability constants.

Visualizations

experimental_workflow Experimental Workflow for Improving Selectivity cluster_synthesis Ligand Synthesis & Modification cluster_characterization Characterization cluster_testing Selectivity Testing cluster_analysis Data Analysis start This compound mod_amide Modify Amide Group start->mod_amide mod_ring Modify Benzene Ring start->mod_ring nmr NMR mod_amide->nmr mod_ring->nmr ms Mass Spectrometry nmr->ms ftir FTIR ms->ftir uv_vis UV-Vis Titration ftir->uv_vis potentiometry Potentiometric Titration ftir->potentiometry stability Calculate Stability Constants (log β, pM) uv_vis->stability competition Competition Experiments potentiometry->competition competition->stability

Caption: Workflow for synthesis, characterization, and selectivity testing.

signaling_pathway Factors Influencing Metal Ion Selectivity ligand This compound Derivative complex Metal-Ligand Complex ligand->complex Structural Modifications metal Metal Ion Properties (Charge, Radius, HSAB) metal->complex environment Solution Conditions (pH, Solvent) environment->complex selectivity Selectivity complex->selectivity

Caption: Key factors that determine the selectivity of a ligand for a metal ion.

References

Technical Support Center: Enhancing the Biological Activity of N,3-Dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on modifying the N,3-dihydroxybenzamide scaffold to enhance biological activity. The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target for this compound and its analogs?

The primary biological target for many this compound derivatives, particularly N-hydroxybenzamides, is the family of zinc-dependent histone deacetylase (HDAC) enzymes.[1][2][3] These enzymes play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription.[3] By inhibiting HDACs, these compounds can induce hyperacetylation of histones, which alters gene expression to trigger cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[2][3]

Q2: What is the general mechanism of action for benzamide-based HDAC inhibitors?

HDAC inhibitors typically consist of three key pharmacophoric features:

  • Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. For this compound, the catechol (dihydroxybenzene) or a hydroxamic acid derivative on the amide nitrogen can serve as the ZBG.[2][4]

  • Linker Region: A chain, often aliphatic, that connects the ZBG to the cap group and fits within the enzyme's channel. The length of this linker is a critical parameter for optimization.[2]

  • Cap Group: A larger, often aromatic or hydrophobic group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.

The diagram below illustrates this general pharmacophore model.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor HDAC Inhibitor Structure cluster_enzyme HDAC Enzyme Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid, Catechol) Linker Linker ZBG->Linker Covalent Bond Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group (Surface Recognition) Linker->Cap Covalent Bond ActiveSite Catalytic Pocket Linker->ActiveSite Fits in Channel Surface Enzyme Surface Cap->Surface Interaction

General Pharmacophore Model of an HDAC Inhibitor.

Q3: What are the key structural positions on the this compound scaffold for modification?

Based on structure-activity relationship (SAR) studies of benzamide derivatives, the key positions for modification are:

  • The Amide (N-position): Substitution on the amide nitrogen is critical. Introducing a hydroxamic acid group (-OH) can create a potent zinc-binding motif.[1] Alternatively, attaching different alkyl or aryl groups can modulate the compound's interaction with the enzyme's active site channel and surface.[5][6]

  • The Benzene Ring: The positions of the hydroxyl groups are crucial for activity. The 2,3-dihydroxy and 3,4-dihydroxy (catechol) motifs are known for their high affinity for metal ions like Fe³⁺ and can act as zinc-binding groups.[4][7] Other substitutions on the ring can influence potency and selectivity.

  • The Amide Substituent Chain: When a longer chain is attached to the amide nitrogen, its length and composition (e.g., adding methylene groups) can be varied to optimize the fit within the HDAC active site tunnel.[2]

Troubleshooting Guides

Q1: My synthesis of a substituted benzamide has a low yield. What are common issues?

  • Problem: Low yield during the amidation reaction between the benzoic acid derivative and an amine.

  • Possible Causes & Solutions:

    • Inadequate Activation of Carboxylic Acid: The carboxylic acid needs to be activated for efficient amidation. If using a coupling agent like CDI (Carbonyldiimidazole), ensure it is fresh and the reaction is performed under anhydrous conditions.[5]

    • Poor Leaving Group: When starting from an acyl chloride (e.g., benzoyl chloride), ensure it is pure and handled under anhydrous conditions to prevent hydrolysis back to benzoic acid.[8][9]

    • Reaction Conditions: Amidation reactions can be sensitive to temperature and solvent. For reactions with ammonia or simple amines, cooling might be necessary to control the exothermic reaction.[8][9] For more complex couplings, refluxing may be required.[10]

    • Purification Loss: Benzamides can sometimes be difficult to purify. Recrystallization is a common method; selecting the right solvent is key to minimizing product loss.[8] Trial and error with solvents of varying polarity (e.g., water, ethanol, hexanes) is often necessary.[8]

Q2: My final compound is poorly soluble in aqueous buffers for biological assays. How can I address this?

  • Problem: The purified this compound derivative precipitates out of the solution during biological assays.

  • Possible Causes & Solutions:

    • High Lipophilicity: Large, nonpolar "cap" groups can significantly decrease water solubility.

    • Solution 1: Introduce Solubilizing Groups: Modify the structure to include polar or ionizable groups. For example, adding an amino group to a naphthyl cap was shown to improve water solubility while maintaining potent HDAC inhibition.[1]

    • Solution 2: Use a Co-solvent: For in vitro assays, using a small percentage of a biocompatible solvent like DMSO (dimethyl sulfoxide) to prepare stock solutions is standard practice.[11] Ensure the final concentration of the co-solvent in the assay is low enough (typically <1%) to not affect the biological system.

    • Solution 3: Salt Formation: If your compound has a basic nitrogen or an acidic proton, forming a salt (e.g., hydrochloride or sodium salt) can dramatically increase aqueous solubility.

Experimental Protocols & Data

Protocol 1: General Synthesis of an N-Substituted Benzamide

This protocol describes a general method for synthesizing an N-substituted benzamide from a benzoic acid derivative and an amine using pivaloyl chloride for activation.

Materials:

  • Substituted 4-amino-5-chloro-2-ethoxybenzoic acid derivative (1 equivalent)

  • Triethylamine (1.15 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Pivaloyl chloride (1.1 equivalents)

  • Substituted aminomethyl morpholine derivative (1 equivalent)

Procedure:

  • Suspend the benzoic acid derivative in anhydrous DCM.

  • Add triethylamine to the suspension.

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Add pivaloyl chloride dropwise while maintaining the temperature at -10 °C.

  • Stir the resulting suspension at -10 °C for 30 minutes.

  • Add the aminomethyl morpholine derivative, dissolved in anhydrous DCM, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[12]

  • Quench the reaction by adding 1 M aqueous hydrochloric acid.

  • Filter the precipitated product, wash with 1 M HCl and then with water.

  • Dry the final product. The product can be further purified by recrystallization if necessary.

Protocol 2: Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol is a standard method for measuring the inhibitory activity of compounds against HDAC enzymes, often using a HeLa nuclear extract as the source of HDACs.

Materials:

  • 96-well microplate

  • HDAC Assay Buffer

  • HeLa Nuclear Extract (or purified HDAC enzyme)

  • Test compound (dissolved in DMSO) and controls (e.g., Trichostatin A)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer solution (containing a protease like trypsin and a stop inhibitor like Trichostatin A)

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Plate Setup: To appropriate wells, add the HDAC Assay Buffer, a known inhibitor for the positive control (e.g., Trichostatin A), and the test compound at various concentrations.[13]

  • Enzyme Addition: Add diluted HeLa nuclear extract to all wells except the "No Enzyme" controls.[13]

  • Equilibration: Allow the plate to equilibrate to the assay temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding the HDAC substrate to each well. Allow the reaction to proceed for 30-60 minutes at 37°C.[11]

  • Reaction Termination & Development: Stop the reaction by adding the HDAC Developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.[11] Incubate for at least 15 minutes at room temperature.[14]

  • Measurement: Read the fluorescence on a plate reader.[11][14]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control and determine the IC₅₀ value by nonlinear regression analysis.[15]

The workflow for screening potential inhibitors is visualized below.

Screening_Workflow start Start: Synthesized This compound Analogs prep_compounds Prepare Serial Dilutions of Compounds in DMSO start->prep_compounds plate_setup Set up 96-Well Plate: - Assay Buffer - Compounds / Controls - HDAC Enzyme Source prep_compounds->plate_setup initiate_reaction Add Fluorogenic Substrate Incubate at 37°C plate_setup->initiate_reaction stop_develop Stop Reaction with Developer Solution initiate_reaction->stop_develop read_plate Measure Fluorescence (Ex: 360nm, Em: 460nm) stop_develop->read_plate analyze Calculate % Inhibition Determine IC₅₀ Values read_plate->analyze end End: Identify Potent Inhibitors analyze->end

Experimental workflow for screening HDAC inhibitors.
Protocol 3: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • 96-well cell culture plates

  • Growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1, 10, 50, 100 µM) and incubate for a set period (e.g., 48 or 72 hours).[5][11]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]

Structure-Activity Relationship (SAR) and Data

Modifications to the core benzamide structure can significantly impact anticancer activity. The following table summarizes data for a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives tested against the HCT-116 colon cancer cell line.

Compound IDN-Alkyl SubstituentIC₅₀ (µM) on HCT-116 Cells[6]
Gallic Acid (Reference)0.05
2 -methyl> 100
3 -ethyl10.45
4 -butyl3.56
5 -sec-butyl1.34
6 -tert-butyl0.16
7 -hexyl0.07
Doxorubicin (Positive Control)0.001

Key SAR Insights:

  • Chain Length: Increasing the length of the N-alkyl chain from methyl to hexyl generally increases anticancer activity (lowers the IC₅₀ value).[6] This suggests that increased hydrophobicity enhances activity in this series.[6]

  • Branching: Branched alkyl groups (sec-butyl, tert-butyl) show higher activity than their linear counterpart (butyl), with the highly branched tert-butyl group being particularly potent.[6]

  • Overall Potency: While modifications improved activity within the synthesized series, none surpassed the potency of the parent compound, gallic acid, or the positive control, doxorubicin.[6]

The following diagram illustrates the key findings from this SAR study.

SAR_Diagram cluster_modifications Modifications at Amide (N-R) cluster_activity Impact on Anticancer Activity (HCT-116 Cells) structure 3,4,5-Trihydroxy- benzamide Scaffold increase_length ↑ Alkyl Chain Length (Methyl -> Hexyl) increase_branching ↑ Alkyl Branching (Butyl -> tert-Butyl) activity_increase Activity Increases (Lower IC₅₀) increase_length->activity_increase Leads to increase_branching->activity_increase Leads to

Structure-Activity Relationship for N-alkyl-benzamides.

References

Validation & Comparative

A Comparative Guide to N,3-dihydroxybenzamide and Other Iron Chelators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Iron Chelation Therapies, Featuring N,3-dihydroxybenzamide and Clinically Approved Alternatives

This guide provides a comprehensive comparison of this compound, a catechol-based iron chelator, with the established clinical iron chelators: Deferoxamine, Deferiprone, and Deferasirox. This document is intended for researchers, scientists, and drug development professionals interested in the field of iron chelation therapy.

Introduction to Iron Chelation Therapy

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron overload is a pathological condition that can result from genetic disorders such as hemochromatosis or from repeated blood transfusions required for conditions like thalassemia and certain anemias.

Iron chelation therapy is the primary treatment for iron overload. It involves the administration of agents that bind to excess iron, forming a complex that can be safely excreted from the body. The ideal iron chelator should have a high affinity and selectivity for iron, be orally available, have a favorable safety profile, and be effective at removing iron from various tissues, including the heart and liver, where it can cause significant damage.

Currently, three iron chelators are widely used in clinical practice: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). Each has its own set of advantages and disadvantages in terms of efficacy, route of administration, and side effects. The search for novel iron chelators with improved properties is an active area of research. This compound, a member of the catechol siderophore family, represents a promising class of compounds due to the high affinity of the catechol moiety for ferric iron.[1][2]

Mechanism of Action: A Tale of Two Moieties

The iron-chelating activity of these compounds stems from their specific chemical structures that allow them to form stable complexes with iron.

This compound and Catechol-Based Chelators: this compound belongs to the catecholate class of siderophores. The two adjacent hydroxyl groups on the benzene ring form a bidentate ligand that can coordinate with a ferric iron (Fe³⁺) ion.[1][2] Three of these bidentate ligands can wrap around a single iron ion to form a highly stable hexadentate complex, effectively sequestering it.[3] The high affinity of catecholates for Fe³⁺ is a key feature that makes them potent iron chelators.[1][2] It is believed that catechols can directly chelate iron(III) from ferritin, the body's iron storage protein, without the need for iron reduction to the ferrous state (Fe²⁺).

Deferoxamine, Deferiprone, and Deferasirox:

  • Deferoxamine (DFO): A hexadentate chelator with three hydroxamate groups that bind to iron. It has a high affinity for ferric iron.

  • Deferiprone (DFP): A bidentate chelator with a 3-hydroxy-4-pyridone ring system. Three molecules of deferiprone are required to bind one iron ion.

  • Deferasirox (DFX): A tridentate chelator that binds iron in a 2:1 ratio. It has a high affinity for ferric iron.

Comparative Performance Data

Direct comparative data for this compound against the established iron chelators is limited in the public domain. The following tables summarize available data for Deferoxamine, Deferiprone, and Deferasirox, and include data for mono(catecholamine) derivatives that are structurally similar to this compound to provide a basis for comparison.

Table 1: Iron Chelation Efficiency

ChelatorTypepFe³⁺ ValueMolar Ratio (Chelator:Iron)Primary Route of Iron Excretion
This compound (analogs) CatecholamideHigh (estimated)3:1Not established
Deferoxamine (DFO)Hydroxamate26.61:1Urine and Feces
Deferiprone (DFP)Hydroxypyridinone20.53:1Urine
Deferasirox (DFX)Bis-hydroxyphenyl-triazole22.52:1Feces

pFe³⁺ is the negative logarithm of the free ferric iron concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand. A higher pFe³⁺ value indicates a higher affinity for iron. Data for this compound analogs are based on studies of structurally similar mono(catecholamine) derivatives.[3]

Table 2: Cellular Toxicity

ChelatorCell LineIC₅₀ / MIC₅₀ / MIC₉₀Notes
2,3-dihydroxybenzaldehyde (analog of this compound) Bovine Mammary Epithelial (MAC-T)MIC₅₀: 500 mg/L, MIC₉₀: >500 mg/LLow cytotoxicity observed at antimicrobial concentrations.[4]
Deferoxamine (DFO)VariousGenerally lowCan be neurotoxic at high doses.
Deferiprone (DFP)VariousVariesRisk of agranulocytosis and neutropenia.
Deferasirox (DFX)VariousVariesPotential for renal and hepatic toxicity.

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. MIC₅₀/MIC₉₀ (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of 50%/90% of isolates of a microorganism after overnight incubation.

Table 3: In Vivo Efficacy (Clinical and Preclinical)

ChelatorAnimal Model / Clinical SettingKey Findings
2,3-dihydroxybenzoic acid (related compound) Thalassemia patientsIncreased iron excretion.[5]
Deferoxamine (DFO)Thalassemia patientsEffective in reducing liver iron and serum ferritin. Requires subcutaneous infusion.
Deferiprone (DFP)Thalassemia patientsOrally active, particularly effective in removing cardiac iron.
Deferasirox (DFX)Thalassemia patientsOrally active, once-daily dosing. Effective in reducing liver iron and serum ferritin.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of iron chelators.

Iron Chelation Efficiency Assays

1. Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method used to screen for the production of siderophores or to quantify the iron-chelating activity of a compound.

  • Principle: The assay is based on the competition for iron between the chelator of interest and the CAS-iron complex. The CAS dye forms a blue-colored complex with ferric iron. When a stronger chelator removes the iron from the CAS complex, the dye changes color from blue to orange/yellow. The change in absorbance is measured spectrophotometrically.[1][6]

  • Protocol:

    • Prepare a CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.

    • Add the test compound (e.g., this compound) at various concentrations to the CAS assay solution in a microplate.

    • Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 630 nm).

    • The decrease in absorbance is proportional to the iron-chelating activity of the compound. A standard chelator like EDTA is often used as a positive control.[1][7]

2. Ferrozine Assay

The Ferrozine assay is another colorimetric method used to determine the iron-chelating capacity of a substance, specifically its ability to chelate ferrous iron (Fe²⁺).

  • Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron. In the presence of a chelating agent, the formation of this complex is inhibited because the chelator binds to the iron. The reduction in the color of the ferrozine-Fe²⁺ complex is a measure of the chelating activity.[2][8]

  • Protocol:

    • Mix the test compound with a solution of ferrous sulfate.

    • Add a solution of ferrozine to the mixture.

    • Allow the reaction to proceed for a short incubation period at room temperature.

    • Measure the absorbance of the magenta-colored complex at approximately 562 nm.

    • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated to determine the iron-chelating activity.[2][7]

Cellular Toxicity Assay

Neutral Red Uptake (NRU) Assay

The NRU assay is a common method to assess the cytotoxicity of a substance on cultured cells.

  • Principle: Viable cells are able to take up and accumulate the neutral red dye in their lysosomes. After exposure to a toxic substance, the number of viable cells decreases, leading to a reduced uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., a relevant human cell line) in a 96-well plate and allow them to attach overnight.

    • Expose the cells to various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and incubate the cells with a medium containing neutral red.

    • After incubation, wash the cells to remove the excess dye.

    • Extract the dye from the viable cells using a destaining solution.

    • Measure the absorbance of the extracted dye at a wavelength of about 540 nm.

    • The IC₅₀ value can be calculated from the dose-response curve.

Mandatory Visualizations

Cellular Iron Metabolism Pathway

CellularIronMetabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Tf_Fe3 Transferrin-Fe(III) TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe3->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization DMT1_membrane DMT1 Fe2_LIP Labile Iron Pool (Fe2+) DMT1_membrane->Fe2_LIP Non-Tf-bound iron import FPN Ferroportin (FPN) FPN->Tf_Fe3 Fe(II) -> Fe(III) Binds to Transferrin Endosome->Fe2_LIP Fe(III) -> Fe(II) Release via DMT1 Fe2_LIP->FPN Export Ferritin Ferritin (Iron Storage) Fe2_LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) Fe2_LIP->Mitochondria Utilization IRP Iron Regulatory Proteins (IRPs) Fe2_LIP->IRP Regulates Ferritin->Fe2_LIP Release IRP->TfR1 Stabilizes mRNA (when iron is low) IRP->Ferritin Represses translation (when iron is low)

Caption: A simplified diagram of cellular iron metabolism.

Iron Chelation Experimental Workflow

IronChelationWorkflow start Start: Prepare Reagents prepare_chelator Prepare Chelator Solutions (this compound, DFO, etc.) start->prepare_chelator prepare_iron Prepare Iron Solution (FeCl3 or FeSO4) start->prepare_iron prepare_indicator Prepare Indicator Solution (CAS or Ferrozine) start->prepare_indicator assay_setup Set up Assay in Microplate (Mix Chelator and Iron) prepare_chelator->assay_setup prepare_iron->assay_setup add_indicator Add Indicator Solution prepare_indicator->add_indicator incubation Incubate at Room Temperature assay_setup->incubation incubation->add_indicator read_absorbance Read Absorbance (Spectrophotometer) add_indicator->read_absorbance data_analysis Data Analysis (Calculate % inhibition or chelation) read_absorbance->data_analysis end End: Determine Chelation Efficiency data_analysis->end

Caption: A general workflow for in vitro iron chelation assays.

Conclusion

This compound and its catechol-based analogs represent a promising class of iron chelators due to their high affinity for ferric iron. While direct comparative data with clinically approved agents are still emerging, the available information on structurally similar compounds suggests strong iron-binding capabilities. The established iron chelators—Deferoxamine, Deferiprone, and Deferasirox—each offer distinct clinical profiles, and the choice of therapy depends on individual patient factors.

Further research is warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound. Head-to-head preclinical and clinical studies are necessary to determine its potential as a therapeutic alternative or adjunct to existing iron chelation therapies. The experimental protocols and background information provided in this guide are intended to support such research endeavors.

References

A Comparative Analysis of Iron Binding Affinity: N,3-dihydroxybenzamide vs. Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective iron chelators is a cornerstone of various therapeutic strategies, from managing iron overload disorders to developing novel antimicrobial agents that target iron acquisition in pathogenic bacteria. In this context, understanding the iron-binding affinity of different chelating agents is paramount. This guide provides a detailed comparison of the iron-binding properties of the synthetic chelator N,3-dihydroxybenzamide and the archetypal bacterial siderophore, enterobactin.

Quantitative Comparison of Iron Binding Affinity

The iron (Fe³⁺) binding affinity of a chelator can be quantified using several metrics, including the association constant (Kₐ), the dissociation constant (Kₔ), and the pFe value. The pFe is the negative logarithm of the free ferric ion concentration at a defined pH and total iron and ligand concentrations, providing a biologically relevant measure of iron sequestering ability.

While extensive data is available for the exceptionally strong iron chelator enterobactin, quantitative data for this compound is less direct. The following table presents the pFe³⁺ value for enterobactin alongside values for structurally related mono(catecholamine) derivatives, which serve as a proxy for the iron binding strength of this compound.

CompoundTypeIron Binding Affinity (pFe³⁺)Reference
EnterobactinTris-catecholate siderophore34.3[1]
2,3-bis(hydroxy)-N-(2-hydroxyacetyl)benzamideMono-catecholamide22.38[2]
2,3-bis(hydroxy)-N-(3-hydroxypropanoyl)benzamideMono-catecholamide22.45[2]
2,3-bis(hydroxy)-N-(4-hydroxybutanoyl)benzamideMono-catecholamide22.52[2]

Note: The pFe³⁺ values for the mono(catecholamine) derivatives were calculated under standard conditions of [Fe³⁺] = 10⁻⁶ M, [Ligand] = 10⁻⁵ M, and pH = 7.4[2].

Experimental Protocols for Determining Iron Binding Affinity

The determination of iron binding constants is crucial for evaluating the efficacy of a chelator. Several experimental techniques can be employed, with spectrophotometric and potentiometric titrations being common methods.

Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of a solution as the chelator binds to iron. The formation of the iron-ligand complex often results in a distinct color change that can be quantified.

Protocol for Spectrophotometric Titration of an Iron Chelator:

  • Preparation of Solutions:

    • Prepare a stock solution of the iron chelator (e.g., this compound) of known concentration in a suitable buffer (e.g., 0.1 M KCl)[2].

    • Prepare a stock solution of ferric iron (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentration. The exact concentration should be determined by a primary analytical method.

    • Prepare a series of buffer solutions covering a range of pH values.

  • Titration Procedure:

    • In a temperature-controlled vessel (e.g., at 298.2 K), place a known volume and concentration of the chelator solution[2].

    • incrementally add a standardized solution of ferric iron to the chelator solution.

    • After each addition, allow the solution to equilibrate and record the full UV-Vis absorbance spectrum (e.g., from 200 to 800 nm)[2].

    • Repeat the titration at different pH values to determine the pH-dependent stability of the iron-chelator complex.

  • Data Analysis:

    • The absorbance data at different wavelengths is collected for each iron concentration.

    • The data is then analyzed using specialized software (e.g., HypSpec) to determine the stoichiometry of the iron-chelator complex and its stability constant (log β)[2].

    • The pFe value can then be calculated from the stability constant.

Potentiometric Titration

This technique involves monitoring the change in pH of a solution as a metal ion is added to a ligand, or as a strong acid or base is added to a metal-ligand solution.

Protocol for Potentiometric Titration:

  • System Calibration:

    • Calibrate a pH electrode system using standard buffer solutions.

    • Perform calibration titrations with a strong acid and a strong base to determine the electrode parameters[3].

  • Titration of the Ligand:

    • Titrate a solution of the chelator of known concentration with a standardized strong base (e.g., KOH) to determine its protonation constants (pKa values)[3].

  • Titration of the Metal-Ligand System:

    • Prepare a solution containing known concentrations of the chelator and the ferric iron salt[3].

    • Titrate this solution with a standardized strong base, recording the pH at each addition[3].

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is used to calculate the formation constants of the iron-chelator complexes. This is typically done using computer programs that can model the complex equilibria in the solution.

Visualizing Methodologies and Pathways

To better understand the experimental workflow and the biological context of enterobactin, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Spectrophotometric Titration cluster_analysis Data Analysis A Prepare Chelator Stock Solution D Mix Chelator and Buffer in Cuvette A->D B Prepare Ferric Iron Stock Solution E Incremental Addition of Ferric Iron B->E C Prepare Buffer Solutions C->D D->E Start Titration F Record UV-Vis Spectrum After Each Addition E->F G Collect Absorbance Data F->G H Analyze with Software (e.g., HypSpec) G->H I Determine Stability Constant (log β) and pFe H->I

Spectrophotometric Titration Workflow

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ent Enterobactin (Apo-siderophore) FeEnt Ferric-Enterobactin Complex Ent->FeEnt Chelation Fe3_ext Fe³⁺ Fe3_ext->FeEnt FepA FepA Receptor FeEnt->FepA Binding FepB FepB FepA->FepB Transport ABC ABC Transporter (FepC, FepD, FepG) FepB->ABC FeEnt_in Ferric-Enterobactin ABC->FeEnt_in Transport Fes Fes Esterase FeEnt_in->Fes Hydrolysis Fe2 Fe²⁺ Fes->Fe2 Iron Release & Reduction Metabolism Cellular Metabolism Fe2->Metabolism

Enterobactin-Mediated Iron Uptake in Bacteria

Discussion

The data clearly illustrates the vast difference in iron binding affinity between enterobactin and simple mono-catecholate chelators. Enterobactin's hexadentate, pre-organized structure results in an exceptionally high pFe value, making it one of the most powerful siderophores known[1]. This high affinity is essential for its biological function of scavenging scarce iron from the host environment for bacterial survival.

In contrast, this compound, as represented by its mono-catecholamine analogs, is a bidentate chelator and consequently exhibits a significantly lower, yet still considerable, iron binding affinity[2]. While not as potent as enterobactin, such simpler synthetic chelators are of great interest in medicinal chemistry. Their lower molecular weight can lead to more favorable pharmacokinetic properties, and their synthesis is more straightforward. The development of therapeutic iron chelators often involves a balance between high iron affinity to ensure efficacy and selectivity, and a sufficiently low affinity to avoid stripping iron from essential host metalloproteins, thereby minimizing toxicity.

References

N,3-Dihydroxybenzamide: A Comparative Analysis of its Inhibitory Effect on Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory effects of N,3-dihydroxybenzamide and its analogues on key enzymatic targets. Designed for researchers, scientists, and professionals in drug development, this document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer a clear perspective on the potential of this compound as an enzyme inhibitor.

Executive Summary

This compound is a chemical motif found in various natural products, including the siderophore enterobactin. Its core structure suggests a potential to interact with and inhibit specific enzymes, particularly those involved in metabolic pathways utilizing dihydroxybenzoic acid derivatives. This guide focuses on the inhibitory activity of this compound and related compounds against 2,3-dihydroxybenzoate-AMP ligase (EntE), a critical enzyme in the enterobactin biosynthesis pathway of Escherichia coli. Due to the absence of direct experimental data for this compound, this guide presents data for its more complex analogues and provides a comparative context for its potential activity.

Comparative Inhibitory Activity

The inhibitory potential of this compound and its analogues against E. coli EntE is summarized in the table below. The data for the analogues have been extracted from published scientific literature, while the value for this compound is a hypothetical estimate based on structure-activity relationships, suggesting it is likely a weaker inhibitor than its more elaborate counterparts.

CompoundTarget EnzymeInhibition MetricValue (nM)Citation
This compound EntEIC50 (estimated)>10,000
5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS)EntEappKi3.8[1][2][3]
2,3-Dihydroxybenzohydroxamoyl adenylateEntEKi4.5[4][5]
5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS)EntEappKi0.9[1][2][3]

Signaling Pathway: Enterobactin Biosynthesis

The enzyme EntE plays a crucial role in the biosynthesis of enterobactin, a siderophore essential for iron acquisition in many pathogenic bacteria. Inhibition of EntE disrupts this pathway, potentially leading to bacterial growth inhibition. The following diagram illustrates the position of EntE in the enterobactin biosynthesis pathway.

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB DHB_AMP 2,3-Dihydroxybenzoyl-AMP DHB->DHB_AMP Enterobactin Enterobactin DHB_AMP->Enterobactin

Caption: The role of EntE in the enterobactin biosynthesis pathway.

Experimental Protocols

This section details the methodologies for two key experiments used to validate the inhibitory effect of compounds on target enzymes: the Enzyme Inhibition Assay and Isothermal Titration Calorimetry (ITC).

Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of a compound against an enzyme like EntE by measuring the change in absorbance of a substrate or product.

Materials:

  • Purified EntE enzyme

  • This compound or analogue (inhibitor)

  • 2,3-dihydroxybenzoic acid (substrate)

  • ATP (co-substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare solutions of the enzyme, substrate, and ATP in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the EntE enzyme to each well of the microplate. Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor. Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding a mixture of the substrate (2,3-dihydroxybenzoic acid) and ATP to each well.

  • Monitor the Reaction: Immediately place the microplate in a microplate reader and monitor the change in absorbance at a specific wavelength over time. The wavelength will depend on the specific assay method used to detect the product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction between an inhibitor and an enzyme.

Materials:

  • Isothermal titration calorimeter

  • Purified EntE enzyme

  • This compound or analogue (inhibitor)

  • Degassed assay buffer (identical for both enzyme and inhibitor solutions)

Procedure:

  • Sample Preparation: Prepare a solution of the purified EntE enzyme in the degassed assay buffer. Prepare a solution of the inhibitor in the identical, degassed assay buffer. The concentrations should be carefully chosen based on the expected binding affinity.

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C). Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution in the sample cell. The heat released or absorbed upon each injection is measured.

  • Data Acquisition: The instrument records the heat change for each injection, generating a titration curve of heat change per injection versus the molar ratio of inhibitor to enzyme.

  • Data Analysis: Integrate the heat peaks to determine the heat change for each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) is a measure of the inhibitor's potency.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for validating the inhibitory effect of a compound like this compound on a target enzyme.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening & Validation cluster_analysis Analysis Compound_Prep Compound Synthesis & Purification Inhibition_Assay Enzyme Inhibition Assay (IC50 Determination) Compound_Prep->Inhibition_Assay ITC Isothermal Titration Calorimetry (Kd Determination) Compound_Prep->ITC Enzyme_Prep Enzyme Expression & Purification Enzyme_Prep->Inhibition_Assay Enzyme_Prep->ITC Inhibition_Assay->ITC Confirm Hits Data_Analysis Data Analysis & Structure-Activity Relationship Inhibition_Assay->Data_Analysis ITC->Data_Analysis Conclusion Conclusion on Inhibitory Effect Data_Analysis->Conclusion

Caption: Workflow for validating enzyme inhibition.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently lacking, the data available for its analogues strongly suggest that the 2,3-dihydroxybenzoyl moiety is a key pharmacophore for targeting enzymes like EntE. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers interested in exploring the potential of this compound and related compounds as enzyme inhibitors. Further experimental validation is necessary to precisely quantify the inhibitory potency of this compound and to fully elucidate its mechanism of action.

References

Unveiling the Antioxidant Potential of Dihydroxybenzamide Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of dihydroxybenzamide isomers reveals significant variations in their antioxidant capacities, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison of the antioxidant performance of these compounds, detailing the underlying experimental protocols and potential signaling pathways involved.

The antioxidant potential of phenolic compounds is of significant interest in the development of therapeutics for oxidative stress-related diseases. Dihydroxybenzamides, a group of structural isomers, are promising candidates due to their hydrogen-donating and free radical scavenging capabilities. Understanding the structure-activity relationship among these isomers is crucial for identifying the most potent candidates for further drug development.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of dihydroxybenzamide isomers is primarily attributed to the number and position of hydroxyl (-OH) groups on the benzamide scaffold. While direct comparative studies on all six dihydroxybenzamide isomers are limited, data from closely related dihydroxybenzoic acids provide valuable insights into their potential antioxidant efficacy.

Studies on dihydroxybenzoic acids have demonstrated a clear structure-activity relationship. The relative positioning of the hydroxyl groups significantly influences the compound's ability to scavenge free radicals. Research indicates the following trend in antioxidant activity for dihydroxybenzoic acid isomers in DPPH and ABTS assays: 3,5-dihydroxy > 2,5-dihydroxy > 3,4-dihydroxy. In contrast, 2,4-dihydroxy and 2,6-dihydroxy isomers have been reported to exhibit weaker antioxidant activity. This suggests that the meta- and para-positioning of hydroxyl groups is more favorable for antioxidant capacity than ortho-positioning.

For the dihydroxybenzamide series, a study on a derivative of 3,5-dihydroxybenzamide, 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide, reported notable antioxidant activity with IC50 values of 48.04 µg/mL in the DPPH assay and 48.59 µg/mL in the ABTS assay[1]. This finding suggests that the 3,5-dihydroxy substitution pattern is also favorable for antioxidant activity in the benzamide series.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
3,5-Dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide DPPH48.04[1]--
ABTS48.59[1]--
3,5-Dihydroxybenzoic AcidDPPHStronger than other isomersAscorbic Acid-
ABTSStronger than other isomersTrolox-
2,5-Dihydroxybenzoic Acid (Gentisic Acid)DPPHWeaker than 3,5-isomerAscorbic Acid-
ABTSWeaker than 3,5-isomerTrolox-
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)DPPHWeaker than 3,5- and 2,5-isomersAscorbic Acid-
ABTSWeaker than 3,5- and 2,5-isomersTrolox-
2,4-Dihydroxybenzoic AcidDPPHPoor activity--
2,6-Dihydroxybenzoic AcidDPPHPoor activity--

*Data for dihydroxybenzoic acids are presented qualitatively based on comparative studies.

Experimental Protocols

The antioxidant capacity of the dihydroxybenzamide isomers and related compounds is typically evaluated using a panel of in vitro assays. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The dihydroxybenzamide isomers are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The dihydroxybenzamide isomers are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ inhibition is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Sample Preparation: The dihydroxybenzamide isomers are dissolved in a suitable solvent.

  • Reaction: The FRAP reagent is mixed with the sample solution.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄·7H₂O).

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by dihydroxybenzamide isomers are limited, related phenolic compounds have been shown to exert their antioxidant effects through the activation of key cellular defense mechanisms. A plausible mechanism for dihydroxybenzamides involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

A study on 3-bromo-4,5-dihydroxybenzaldehyde, a structurally similar compound, demonstrated its ability to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway. This activation was shown to be mediated by the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt)[2]. It is conceivable that dihydroxybenzamide isomers with potent antioxidant activity could similarly activate this protective pathway, leading to the upregulation of various antioxidant and detoxifying enzymes.

Further research is warranted to elucidate the specific signaling pathways modulated by each dihydroxybenzamide isomer, which will provide a deeper understanding of their mechanisms of action and facilitate their development as therapeutic agents.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Capacity Assays cluster_measurement Data Acquisition & Analysis Sample_Prep Dihydroxybenzamide Isomers (Varying Concentrations) DPPH_Assay DPPH Assay Sample_Prep->DPPH_Assay Test Samples ABTS_Assay ABTS Assay Sample_Prep->ABTS_Assay Test Samples FRAP_Assay FRAP Assay Sample_Prep->FRAP_Assay Test Samples DPPH_Prep DPPH Radical Solution DPPH_Prep->DPPH_Assay Reagent ABTS_Prep ABTS Radical Cation Solution ABTS_Prep->ABTS_Assay Reagent FRAP_Prep FRAP Reagent FRAP_Prep->FRAP_Assay Reagent Spectro Spectrophotometric Measurement DPPH_Assay->Spectro ABTS_Assay->Spectro FRAP_Assay->Spectro Calc Calculation of % Inhibition / Reducing Power Spectro->Calc IC50 Determination of IC50 Values Calc->IC50

Caption: Experimental workflow for assessing antioxidant capacity.

Signaling_Pathway cluster_stress Oxidative Stress cluster_compound Antioxidant Intervention cluster_pathway Cellular Defense Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces Dissociation from Keap1 DHBA Dihydroxybenzamide Isomer Keap1 Keap1 DHBA->Keap1 Inhibits Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Potential Nrf2-ARE signaling pathway activation.

References

Comparative In Vitro Efficacy of N,3-Dihydroxybenzamide Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

The N,3-dihydroxybenzamide scaffold is a key pharmacophore in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, demonstrating efficacy as histone deacetylase (HDAC) inhibitors, κ-opioid receptor antagonists, and antibacterial agents. This guide provides a comparative analysis of the in vitro performance of several this compound analogs based on published experimental data, offering insights for researchers and drug development professionals.

Quantitative Comparison of Biological Activity

The in vitro efficacy of various this compound analogs is summarized below. The data highlights their potency in different biological assays, including enzyme inhibition and antimicrobial activity.

Compound ClassSpecific AnalogTargetAssayEfficacy Metric (IC50/Ki/MIC)Reference
HDAC Inhibitors N-hydroxypropenamides (e.g., 6e)Histone Deacetylases (HDACs)HDAC Inhibition AssaySub-micromolar IC50 values[1]
N-hydroxypropenamides (e.g., 6a-e)SW620, PC3, NCI-H23 cancer cellsCytotoxicity AssayUp to 5-fold more potent than SAHA[1]
2-methylthiobenzamide (16)HDAC3HDAC Inhibition AssayIC50 = 29 nM[2]
κ-Opioid Receptor Antagonists Aminobenzyloxyarylamide (1c)κ-Opioid Receptor (KOR)Radioligand Binding AssayKi = 179.9 nM[3]
Antibacterial Agents TC-AmpBacterial Cell Growth (S. Typhimurium)Minimum Inhibitory Concentration (MIC)MIC ≈ 10⁻⁸ M[4]

Visualizing Mechanisms of Action

To illustrate the biological processes influenced by these compounds, the following diagrams depict key signaling pathways and experimental workflows.

HDAC_Inhibition HDAC Inhibition by this compound Analogs cluster_nucleus Cell Nucleus Histone Histone DNA DNA Histone->DNA wraps Acetyl_Group Acetyl Group Histone->Acetyl_Group Acetylated by HATs (Relaxed Chromatin) HDAC HDAC HDAC->Acetyl_Group Deacetylates (Condensed Chromatin) Transcription_Factors Transcription Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Analog This compound Analog (HDACi) Analog->HDAC Inhibits Siderophore_Uptake Siderophore-Mediated Drug Delivery in Gram-Negative Bacteria cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Ampicillin moiety Inhibits PBPs Inner_Membrane Inner Membrane OM_Receptor Outer Membrane Receptor (e.g., FepA, IroN) OM_Receptor->Periplasm Transports TC-Amp across Outer Membrane TC_Amp TC-Amp Conjugate (Siderophore-Antibiotic) TC_Amp->OM_Receptor Binds to Iron Fe³⁺ Iron->OM_Receptor

References

A Comparative Guide to Structural Analogs of N,3-dihydroxybenzamide as Histone De deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various structural analogs of N,3-dihydroxybenzamide as inhibitors of histone deacetylases (HDACs). The information presented is collated from peer-reviewed scientific literature and is intended to aid in the rational design and development of novel therapeutic agents. This document summarizes quantitative activity data, details key experimental methodologies, and visualizes essential structural and procedural information.

Introduction to this compound and its Analogs as HDAC Inhibitors

This compound is a scaffold that has been explored for the development of inhibitors targeting various enzymes. A significant area of research has focused on the modification of this and related benzamide structures to create potent and selective inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, making them a prime target for therapeutic intervention.

The general pharmacophore model for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. Structural modifications to each of these components can significantly impact the potency and isoform selectivity of the inhibitor. This guide will explore the structure-activity relationships (SAR) of this compound analogs and related N-hydroxybenzamides and N-hydroxypropenamides, focusing on their efficacy as HDAC inhibitors.

Comparative Activity of N-Hydroxybenzamide and N-Hydroxypropenamide Analogs

The following table summarizes the in vitro activity of a selection of N-hydroxybenzamide and N-hydroxypropenamide analogs against various HDAC isoforms and cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Compound IDCore StructureModificationsTargetIC50 (µM)Cancer Cell LineIC50 (µM)
Indirubin-based Analogs
4aN-hydroxybenzamideIndirubin-based capHDAC2>10SW620 (colorectal)0.09
4aN-hydroxybenzamideIndirubin-based capHDAC60.34PC-3 (prostate)0.04
NCI-H23 (lung)0.05
10aN-hydroxypropenamideIndirubin-based capHDAC (total)<1SW620 (colorectal)0.007
10bN-hydroxypropenamideIndirubin-based capHDAC (total)<1PC-3 (prostate)0.008
10cN-hydroxypropenamideIndirubin-based capHDAC (total)<1NCI-H23 (lung)0.009
10dN-hydroxypropenamideIndirubin-based capHDAC (total)<1--
Quinazoline-based Analogs
7cN-hydroxybenzamide7-CH3 quinazoline capHDAC (total)0.146--
7hN-hydroxybenzamide7-Br quinazoline capHDAC (total)0.142--
Indole-containing Benzamides
3gBenzamideIndole-containing capHDAC10.803--
3jBenzamide5-Fluoroindole capHDAC10.330--
3jBenzamide5-Fluoroindole capHDAC28.4--
3jBenzamide5-Fluoroindole capHDAC6>10--
3jBenzamide5-Fluoroindole capHDAC8>10--
Reference Compounds
SAHA (Vorinostat)N-hydroxyoctanediamidePhenylamino capHDAC (total)-SW620 (colorectal)1.44
MS-275 (Entinostat)BenzamidePyridinylamino capHDAC10.668--
ChidamideBenzamidePyridinylamino capHDAC11.280--

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute values should be made with caution. The focus should be on the relative potencies and selectivities observed within each study.

Structure-Activity Relationship (SAR) Insights

The data presented in the table highlights several key structure-activity relationships for N-hydroxybenzamide and related analogs as HDAC inhibitors:

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a critical component for potent HDAC inhibition, as it effectively chelates the zinc ion in the enzyme's active site.

  • Linker Region: The nature of the linker connecting the ZBG to the cap group influences potency and isoform selectivity. Both benzamide and propenamide linkers have been successfully utilized.

  • Cap Group: The cap group plays a crucial role in interacting with the surface of the HDAC enzyme, and its structure significantly impacts both potency and selectivity.

    • Bulky and complex cap groups, such as the indirubin and quinazoline moieties, can lead to highly potent inhibitors.[1]

    • Modifications to the cap group, such as the introduction of an indole fragment, can enhance HDAC1 inhibitory activity compared to existing drugs like chidamide.

    • Substitutions on the cap group, for instance, a fluorine atom on the indole ring, can further improve HDAC1 potency.

Experimental Protocols

In Vitro Fluorometric HDAC Activity Assay

This assay is a common method to determine the inhibitory activity of compounds against HDAC enzymes. The principle involves the use of a fluorogenic substrate that is deacetylated by HDACs, followed by enzymatic cleavage to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1, HeLa nuclear extract)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the HDAC enzyme in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound solution (or DMSO for control)

    • HDAC enzyme solution

  • Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes).

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., SW620, PC-3, NCI-H23)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Visualizations

G General Structure of Benzamide-based HDAC Inhibitors cluster_0 Pharmacophore Model ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (e.g., Benzamide, Propenamide) ZBG->Linker Covalent Bond Cap Cap Group (Interacts with enzyme surface) Linker->Cap Covalent Bond

Caption: General pharmacophore model for benzamide-based HDAC inhibitors.

G Experimental Workflow for Screening HDAC Inhibitors cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs HDAC_Assay In Vitro Fluorometric HDAC Activity Assay Synthesis->HDAC_Assay Test Compounds IC50_determination Determine IC50 Values against HDAC isoforms HDAC_Assay->IC50_determination MTT_Assay Antiproliferative MTT Assay IC50_determination->MTT_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_determination->SAR_Analysis Cell_IC50 Determine IC50 Values in Cancer Cell Lines MTT_Assay->Cell_IC50 Cell_IC50->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Typical workflow for the screening and evaluation of HDAC inhibitors.

References

In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of N,3-dihydroxybenzamide Analogs and Other Benzamide Derivatives

While direct in vivo validation studies on the therapeutic potential of this compound are not extensively available in the public domain, a significant body of research exists for structurally related benzamide derivatives. This guide provides a comparative analysis of the in vivo performance of these analogs, offering insights into the potential therapeutic applications of this class of compounds. The data presented is based on preclinical studies of benzamide derivatives investigated as Histone Deacetylase (HDAC) inhibitors and for other therapeutic indications.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of various benzamide derivatives compared to established alternatives in different disease models.

Table 1: Comparison of Benzamide-Based HDAC Inhibitors in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

CompoundDosageAdministration RouteEfficacyComparatorComparator Efficacy
N-(2-Aminophenyl)-benzamide Derivative 1 UndisclosedUndisclosedSignificant reduction in lung fibrosisBleomycin ControlN/A
N-(2-Aminophenyl)-benzamide Derivative 2 UndisclosedUndisclosedSignificant reduction in lung fibrosisBleomycin ControlN/A

Source: Data synthesized from preclinical studies on N-(2-Aminophenyl)-benzamide inhibitors.

Table 2: Antiproliferative Activity of a Benzamide Derivative (NA) in Solid Tumor Xenograft Models

Cell LineCompoundIC50 (in vitro)In Vivo ModelTherapeutic EffectComparatorComparator IC50 (in vitro)
A2780 (Ovarian Cancer)NA2.66 µMNot SpecifiedPotent inhibitory effectsSAHA27.3 µM
HepG2 (Liver Cancer)NA1.73 µMNot SpecifiedPotent inhibitory effectsSAHA19.5 µM

Source: Data from studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA).

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of benzamide derivatives in vivo.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.

  • Treatment: Test compounds (benzamide derivatives) or vehicle are administered to the mice, typically starting from the day of bleomycin instillation and continuing for a specified period (e.g., 14 or 21 days). The route of administration can be oral (gavage) or intraperitoneal.

  • Efficacy Assessment:

    • Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition, a marker of fibrosis. The extent of fibrosis is often scored using a semi-quantitative scale (e.g., Ashcroft score).

    • Collagen Quantification: The total lung collagen content is measured using a Sircol Collagen Assay.

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA) via quantitative real-time PCR (qRT-PCR).

Solid Tumor Xenograft Model
  • Cell Lines: Human cancer cell lines (e.g., A2780 ovarian cancer, HepG2 liver cancer) are used.

  • Animal Model: Immunocompromised mice (e.g., nude mice or NOD/SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The benzamide derivative, a comparator drug (e.g., SAHA), or vehicle is administered according to a predetermined schedule and route (e.g., intraperitoneal injection daily or several times a week).

  • Efficacy Assessment:

    • Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Survival Analysis: In some studies, the experiment continues until a humane endpoint is reached, and survival curves are generated.

    • Immunohistochemistry: At the end of the study, tumors may be excised for immunohistochemical analysis of biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Visualizations

Signaling Pathway of Benzamide HDAC Inhibitors

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention HDAC HDAC1/2 Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Gene_Expression Tumor Suppressor Gene Expression HDAC->Gene_Expression Suppresses Histone Histone Proteins DNA DNA Histone->DNA wraps Acetyl_Group->Histone Attached to TF Transcription Factors TF->Gene_Expression Promotes Benzamide Benzamide Derivative Benzamide->HDAC Inhibits in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Disease_Induction Induce Disease (e.g., Bleomycin Instillation) Animal_Model->Disease_Induction Randomization Randomize into Groups (Treatment vs. Control) Disease_Induction->Randomization Drug_Admin Administer Benzamide Derivative or Vehicle Randomization->Drug_Admin Monitoring Monitor Animal Health (Body Weight, Clinical Signs) Drug_Admin->Monitoring Endpoint Euthanize and Collect Tissues Monitoring->Endpoint Histology Histopathological Analysis Endpoint->Histology Biochemical Biochemical Assays (e.g., Collagen Content) Endpoint->Biochemical Molecular Molecular Analysis (e.g., qRT-PCR) Endpoint->Molecular Stats Statistical Analysis Histology->Stats Biochemical->Stats Molecular->Stats

Assessing the Specificity of N,3-dihydroxybenzamide as an Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,3-dihydroxybenzamide, a catechol-containing small molecule, is a fundamental component of various natural products, most notably the siderophore enterobactin, which exhibits an exceptionally high affinity for ferric iron (Fe³⁺). This inherent iron-chelating capability positions this compound and its derivatives as potent modulators of iron-dependent biological processes. However, their specificity as inhibitors extends beyond simple metal sequestration, with evidence pointing towards interactions with specific enzyme active sites. This guide provides a comparative assessment of the specificity of this compound as an inhibitor, contrasting its potent iron chelation with its potential for direct enzyme inhibition and comparing its profile to other well-characterized iron chelators.

Data Presentation: Quantitative Comparison of Metal Chelation and Enzyme Inhibition

The inhibitory potential of this compound is intrinsically linked to its metal-binding properties. Its high affinity for Fe³⁺ suggests a primary mechanism of action through the deprivation of this essential cofactor from metalloenzymes. The specificity of this interaction can be compared with other clinically used iron chelators, Deferiprone and Deferoxamine, by examining their respective stability constants and pM values for various biologically relevant metal ions. A higher pM value indicates a stronger binding affinity at physiological pH.

ChelatorMetal Ionlog β (Overall Stability Constant)pMReference
This compound moiety Fe³⁺High (component of enterobactin with log β ≈ 49)High (estimated >25)[1]
Mg²⁺LowLow[2]
Zn²⁺ModerateModerate[2]
Deferiprone Fe³⁺~3720.5[3][4]
Cu²⁺~14-[4]
Zn²⁺~13-[4]
Deferoxamine Fe³⁺~3126.6[5]
Cu²⁺~14-[5]
Zn²⁺~11-[5]

While primarily a chelator, derivatives of dihydroxybenzoic acid have shown specific enzyme inhibitory activity. This highlights a dual mechanism of action where both metal sequestration and direct interaction with the enzyme's active site can contribute to its biological effects.

InhibitorEnzyme TargetIC₅₀ / KᵢMechanism of InhibitionReference
2,3-dihydroxybenzoic acid EntB (Isochorismatase)Kᵢ ~ 200 µMCompetitive[6]
Deferiprone Histone Lysine Demethylases (KDMs)Low µM rangeFe²⁺ chelation at active site[7]
Cyclooxygenase-1 (COX-1)IC₅₀ = 0.33 mmol/L-[1]
Deferoxamine Ribonucleotide Reductase-Iron Chelation[8]
Mitochondrial Complex I--[9]

Experimental Protocols

Chrome Azurol S (CAS) Assay for Iron Chelation

This assay is a universal colorimetric method to quantify the iron-chelating activity of compounds like this compound.

Principle: The CAS dye forms a blue-colored complex with Fe³⁺. When a chelating agent with a higher affinity for iron is introduced, it sequesters the iron from the CAS complex, causing a color change to orange, which can be measured spectrophotometrically.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA) or N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS)

  • FeCl₃·6H₂O

  • Piperazine

  • Buffer solution (e.g., MES, pH 6.5)

  • 96-well microplates

  • Spectrophotometer

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve CAS in water.

    • Dissolve FeCl₃·6H₂O in 10 mM HCl.

    • Prepare a shuttle solution by mixing the CAS and Fe-HCl solutions with an aqueous solution of HDTMA or DDAPS.

    • Add a piperazine buffer to the mixture and adjust the pH to 6.5.

  • Assay Procedure:

    • Add 100 µL of the CAS assay solution to each well of a 96-well plate.

    • Add 10 µL of various concentrations of the test compound (this compound) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • A decrease in absorbance at 630 nm indicates iron chelation.

    • The percentage of siderophore activity can be calculated relative to a blank (no chelator) and a positive control (e.g., EDTA).[10][11][12][13]

Enzyme Inhibition Assay for EntB (Isochorismatase)

This protocol is adapted for determining the inhibitory effect of compounds like 2,3-dihydroxybenzoic acid on the E. coli EntB enzyme.

Principle: The activity of EntB is measured using a coupled enzyme assay. The product of the EntB reaction is converted by a second enzyme, and the consumption of a substrate in this second reaction (e.g., NADH) is monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified EntB enzyme

  • Isochorismate (substrate for EntB)

  • Coupling enzyme and its substrates (e.g., salicylate hydroxylase and NADH)

  • This compound or other test inhibitors

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation:

    • In each well, combine the assay buffer, coupling enzyme, its substrates, and varying concentrations of the inhibitor (this compound).

    • Include a control with no inhibitor.

  • Enzyme Reaction Initiation:

    • Add a fixed concentration of the EntB enzyme to each well.

    • Pre-incubate for a few minutes at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate, isochorismate.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6]

Mandatory Visualization

G Mechanism of Metalloenzyme Inhibition by this compound cluster_0 Indirect Inhibition via Chelation cluster_1 Direct Enzyme Inhibition This compound This compound Fe3+ Fe3+ This compound->Fe3+ High Affinity Binding Metalloenzyme (active) Metalloenzyme (active) Fe3+->Metalloenzyme (active) Cofactor Metalloenzyme (inactive) Metalloenzyme (inactive) Metalloenzyme (active)->Metalloenzyme (inactive) Fe3+ Sequestration Dihydroxybenzoic acid derivative Dihydroxybenzoic acid derivative EntB (active) EntB (active) Dihydroxybenzoic acid derivative->EntB (active) Competitive Binding to Active Site EntB (inhibited) EntB (inhibited) EntB (active)->EntB (inhibited)

Caption: Dual inhibition mechanisms of this compound derivatives.

G Experimental Workflow for Specificity Assessment Compound Library Compound Library Metal Chelation Assay Metal Chelation Assay Compound Library->Metal Chelation Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Library->Enzyme Inhibition Assay Determine pM values Determine pM values Metal Chelation Assay->Determine pM values Determine IC50/Ki values Determine IC50/Ki values Enzyme Inhibition Assay->Determine IC50/Ki values Specificity Profile Specificity Profile Determine pM values->Specificity Profile Determine IC50/Ki values->Specificity Profile

Caption: Workflow for assessing inhibitor specificity.

Conclusion

The specificity of this compound as an inhibitor is multifaceted. Its primary and most potent activity is as a high-affinity iron chelator. This suggests that its inhibitory effects on many metalloenzymes are likely to be indirect, resulting from the sequestration of essential metal cofactors. The high selectivity for Fe³⁺ over other divalent cations like Mg²⁺ and Zn²⁺ indicates a degree of specificity in its chelation profile.

However, the evidence of a 2,3-dihydroxybenzoic acid derivative acting as a competitive inhibitor of EntB demonstrates that this chemical scaffold can also engage in specific, direct interactions with enzyme active sites. This dual-action potential makes this compound and its analogues intriguing candidates for further investigation.

For researchers and drug development professionals, it is crucial to consider both the chelation-mediated and direct inhibitory mechanisms when evaluating the specificity and potential off-target effects of catechol-containing compounds. A comprehensive assessment should involve both robust metal-binding assays and screening against a panel of relevant metalloenzymes and other potential protein targets. This integrated approach will provide a clearer understanding of the true specificity of this important class of molecules.

References

literature review comparing different synthesis routes for N,3-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of N,3-dihydroxybenzamide

This compound, a hydroxamic acid derivative, holds interest for researchers in medicinal chemistry and drug development due to its potential as a metal-chelating agent and enzyme inhibitor. The synthesis of this molecule can be approached through several strategic routes, primarily starting from the readily available precursor, 3-hydroxybenzoic acid. This guide provides a comparative overview of plausible synthetic pathways, complete with detailed experimental protocols derived from established chemical principles and literature on analogous compounds.

Core Synthesis Strategies

The primary challenge in synthesizing this compound lies in the selective reaction of the carboxylic acid group in the presence of a phenolic hydroxyl group, both of which can react with reagents used for amide bond formation. Therefore, the synthesis routes can be broadly categorized into two main approaches: those that employ a protecting group for the phenolic hydroxyl and those that proceed without one. This guide will explore three potential routes:

  • Route 1: Synthesis via an Ester Intermediate with Phenolic Protection. This multi-step approach involves the protection of the phenolic hydroxyl group, followed by esterification, reaction with hydroxylamine, and subsequent deprotection.

  • Route 2: Synthesis via an Acyl Chloride Intermediate with Phenolic Protection. This route also utilizes a protecting group strategy but proceeds through a more reactive acyl chloride intermediate.

  • Route 3: Direct Synthesis from a Methyl Ester Intermediate. A more direct approach that omits the use of a protecting group, potentially reducing the number of steps but increasing the risk of side reactions.

Comparative Analysis of Synthesis Routes

The choice of a particular synthetic route will depend on factors such as desired yield, purity, scalability, and the availability of reagents and equipment. The following table summarizes the key aspects of the three proposed routes.

FeatureRoute 1: Protected EsterRoute 2: Protected Acyl ChlorideRoute 3: Direct Synthesis (Unprotected Ester)
Starting Material 3-Hydroxybenzoic Acid3-Hydroxybenzoic Acid3-Hydroxybenzoic Acid
Key Intermediates Protected 3-hydroxybenzoic acid, Protected methyl 3-hydroxybenzoateProtected 3-hydroxybenzoyl chlorideMethyl 3-hydroxybenzoate
Number of Steps 442
Potential Yield Moderate to HighHighLow to Moderate
Potential Purity HighHighModerate (may require extensive purification)
Key Reagents Benzyl bromide, Methanol, Sulfuric acid, Hydroxylamine, Palladium on carbonBenzyl bromide, Thionyl chloride, Hydroxylamine, Palladium on carbonMethanol, Sulfuric acid, Hydroxylamine
Advantages - High selectivity and cleaner reaction- Milder conditions for hydroxamic acid formation- High reactivity of acyl chloride can lead to higher yields- Well-controlled reactions- Fewer steps, more atom-economical- Avoids protection/deprotection steps
Disadvantages - Longer overall synthesis- Requires protection and deprotection steps- Acyl chlorides are moisture-sensitive- Thionyl chloride is a hazardous reagent- Potential for O-acylation of the phenolic hydroxyl- Lower yields due to side reactions

Experimental Protocols

Route 1: Synthesis via an Ester Intermediate with Phenolic Protection

This route offers high selectivity by protecting the reactive phenolic hydroxyl group as a benzyl ether.

Step 1: Protection of 3-Hydroxybenzoic Acid

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 3-(benzyloxy)benzoic acid by recrystallization or column chromatography.

Step 2: Esterification of 3-(Benzyloxy)benzoic Acid

  • Dissolve 3-(benzyloxy)benzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-(benzyloxy)benzoate.

Step 3: Formation of the Hydroxamic Acid

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) in methanol and adding a solution of sodium methoxide in methanol (3.0 eq) at 0°C.

  • Filter the precipitated sodium chloride and add the resulting hydroxylamine solution to methyl 3-(benzyloxy)benzoate (1.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the crude N-hydroxy-3-(benzyloxy)benzamide by column chromatography.

Step 4: Deprotection

  • Dissolve N-hydroxy-3-(benzyloxy)benzamide (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product, this compound.

Route 2: Synthesis via an Acyl Chloride Intermediate with Phenolic Protection

This route proceeds through a highly reactive acyl chloride, which can lead to higher yields in the amidation step.

Step 1: Protection of 3-Hydroxybenzoic Acid

  • Follow the same procedure as in Step 1 of Route 1 to obtain 3-(benzyloxy)benzoic acid.

Step 2: Formation of Acyl Chloride

  • Suspend 3-(benzyloxy)benzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene.

  • Add thionyl chloride (1.5 eq) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(benzyloxy)benzoyl chloride, which is often used immediately in the next step.

Step 3: Reaction with Hydroxylamine

  • Dissolve hydroxylamine hydrochloride (2.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF).

  • Cool the solution to 0°C and slowly add a solution of the crude 3-(benzyloxy)benzoyl chloride (1.0 eq) in the same organic solvent.

  • Simultaneously, add a base such as aqueous sodium hydroxide or potassium carbonate to maintain a slightly alkaline pH.

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield crude N-hydroxy-3-(benzyloxy)benzamide.

Step 4: Deprotection

  • Follow the same procedure as in Step 4 of Route 1 to obtain this compound.

Route 3: Direct Synthesis from a Methyl Ester Intermediate

This is the most straightforward route, though it may be complicated by side reactions.

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.[1]

  • Work-up the reaction as described in Step 2 of Route 1 to obtain methyl 3-hydroxybenzoate.[1]

Step 2: Direct Conversion to Hydroxamic Acid

  • Prepare a solution of hydroxylamine as described in Step 3 of Route 1.

  • Add the hydroxylamine solution to methyl 3-hydroxybenzoate (1.0 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Careful monitoring is required to minimize side reactions, such as O-acylation of the starting material or product.

  • Upon completion, neutralize the reaction and purify the final product, this compound, using column chromatography to separate it from unreacted starting material and byproducts.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthesis_Route_1 start 3-Hydroxybenzoic Acid step1 Protection (Benzyl Bromide, K2CO3) start->step1 intermediate1 3-(Benzyloxy)benzoic Acid step1->intermediate1 step2 Esterification (MeOH, H2SO4) intermediate1->step2 intermediate2 Methyl 3-(Benzyloxy)benzoate step2->intermediate2 step3 Hydroxylamine Reaction (NH2OH) intermediate2->step3 intermediate3 N-Hydroxy-3-(benzyloxy)benzamide step3->intermediate3 step4 Deprotection (H2, Pd/C) intermediate3->step4 end_product This compound step4->end_product Synthesis_Route_2 start 3-Hydroxybenzoic Acid step1 Protection (Benzyl Bromide, K2CO3) start->step1 intermediate1 3-(Benzyloxy)benzoic Acid step1->intermediate1 step2 Acyl Chloride Formation (SOCl2) intermediate1->step2 intermediate2 3-(Benzyloxy)benzoyl Chloride step2->intermediate2 step3 Hydroxylamine Reaction (NH2OH) intermediate2->step3 intermediate3 N-Hydroxy-3-(benzyloxy)benzamide step3->intermediate3 step4 Deprotection (H2, Pd/C) intermediate3->step4 end_product This compound step4->end_product Synthesis_Route_3 start 3-Hydroxybenzoic Acid step1 Esterification (MeOH, H2SO4) start->step1 intermediate1 Methyl 3-Hydroxybenzoate step1->intermediate1 step2 Direct Hydroxylamine Reaction (NH2OH) intermediate1->step2 end_product This compound step2->end_product

References

Safety Operating Guide

Navigating the Disposal of N,3-dihydroxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of N,3-dihydroxybenzamide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general procedures for the disposal of phenolic compounds and related laboratory chemicals.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility when it comes to waste disposal. This document outlines the recommended procedures, data-driven precautions, and a clear workflow to manage the disposal process effectively.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar dihydroxybenzamide compounds, this should include:

  • Eye Protection: Chemical safety goggles are essential to prevent eye irritation.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is recommended.[1]

Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of accidental contact, rinse the affected area with plenty of water.[1]

Step-by-Step Disposal Procedures

The disposal of this compound, treated as a phenolic compound, should follow a hazardous waste protocol. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Identification and Segregation

  • Classify the Waste: this compound waste should be classified as hazardous chemical waste.

  • Segregate Incompatibles: Store waste this compound separately from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.[4] Acids and bases should also be stored separately.[4]

Step 2: Waste Collection and Containment

  • Use Appropriate Containers: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][5][6] The container must be compatible with the chemical to prevent leaks or reactions.[4]

  • Labeling: The container must be affixed with a hazardous waste label that clearly identifies the contents as "Hazardous Waste: this compound".[3]

  • Container Management: Keep the waste container closed except when adding waste.[3][5][6] Do not fill containers beyond 90% capacity to allow for expansion.[4]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.

  • Regular Inspection: Inspect the SAA weekly for any signs of container leakage or deterioration.[4]

Step 4: Professional Disposal

  • Contact a Licensed Waste Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, general guidelines for laboratory waste provide some thresholds.

ParameterGuidelineCitation
pH for Neutralization (General) Between 5 and 9 before sewer disposal (Note: Not recommended for this compound)[7]
Container Fill Level Maximum 90% of container capacity[4]
Satellite Accumulation Time Partially filled containers may remain for up to one year, unless institutional policies are stricter.[4]
Full Container Removal Must be removed from the SAA within three days after becoming full.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_warning Critical Safety Note start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatibles classify->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Waste Properly Disposed pickup->end warning Do NOT dispose of in sink or regular trash.

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management policies and your local regulatory requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,3-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling at a Glance

Proper handling of N,3-dihydroxybenzamide is critical to minimize exposure and ensure a safe laboratory environment. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) for this compound Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use.[3][4]To prevent skin contact and absorption. Contaminated gloves should be replaced immediately.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][4] A face shield should be used when there is a risk of splashing.[1]To protect against dust particles and splashes.
Skin and Body Protection A lab coat or long-sleeved clothing is required.[5] An apron (e.g., P.V.C.) can provide additional protection.[4]To minimize skin exposure.
Respiratory Protection A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if dust is generated.[3]To prevent inhalation of airborne particles.

Hazard and Toxicity Profile of Related Compounds

The following table summarizes key toxicological data for compounds structurally related to this compound. This information underscores the importance of the recommended PPE and handling procedures.

Compound CAS No. Molecular Formula Melting Point Acute Toxicity (Oral LD50) Key Hazards
Benzamide55-21-0C₇H₇NONot Available1160 mg/kg (mouse)[3]Harmful if swallowed, causes eye, nose, and throat irritation.[1][3]
2,6-Dihydroxybenzamide3147-50-0C₇H₇NO₃Not AvailableNot AvailableCauses skin and serious eye irritation; may cause respiratory irritation.[5]
3,5-Dihydroxybenzamide3147-62-4C₇H₇NO₃Not AvailableNot AvailableMay cause an allergic skin reaction.[6]
3-Nitrobenzamide645-09-0C₇H₆N₂O₃140 - 144 °CNot AvailableNot Available

Standard Operating Procedure for Handling this compound

Adherence to a strict experimental protocol is crucial for safety and research integrity. The following procedure outlines the necessary steps for handling, storage, and disposal.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Before handling, wash hands thoroughly.[7]

2. Handling the Compound:

  • Don the appropriate PPE as detailed in the table above.

  • Avoid all personal contact, including inhalation of dust.[4]

  • Minimize dust generation during handling and weighing.[3]

  • Keep the container tightly closed when not in use.[3][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Keep containers securely sealed to prevent contamination and exposure.[4]

4. Accidental Spills:

  • In case of a spill, evacuate the area and eliminate all ignition sources.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[3][4]

  • Wash the spill area with soap and water.[3]

5. First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention.[7]

  • If Inhaled: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][7]

  • If on Skin: Wash the affected area with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present, and seek medical attention.[5]

6. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage_disposal 4. Storage & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer clean Clean Work Area transfer->clean doff_ppe Doff PPE Correctly clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash store Store in Tightly Sealed Container (Cool, Dry, Ventilated) wash->store dispose Dispose of Waste (Follow Regulations) wash->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-dihydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N,3-dihydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.